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  • Product: (1R,2R)-2-Methoxycycloheptan-1-amine
  • CAS: 1821807-90-2

Core Science & Biosynthesis

Foundational

Structural Dynamics and Synthetic Utility of (1R,2R)-2-Methoxycycloheptan-1-amine

Topic: (1R,2R)-2-Methoxycycloheptan-1-amine Chemical Structure Content Type: Technical Whitepaper / Synthetic Guide Audience: Medicinal Chemists, Process Scientists, and Structural Biologists Executive Summary (1R,2R)-2-...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: (1R,2R)-2-Methoxycycloheptan-1-amine Chemical Structure Content Type: Technical Whitepaper / Synthetic Guide Audience: Medicinal Chemists, Process Scientists, and Structural Biologists

Executive Summary

(1R,2R)-2-Methoxycycloheptan-1-amine represents a specialized class of chiral vicinal amino ethers embedded within a seven-membered ring. Unlike its rigid cyclohexane analogs, this scaffold introduces unique conformational flexibility (pseudorotation) while maintaining specific stereochemical vectors essential for molecular recognition.

This guide analyzes the structural integrity, synthetic pathways, and pharmacological relevance of the (1R,2R) isomer. It serves as a critical reference for researchers utilizing this moiety as a chiral auxiliary , a ligand for asymmetric catalysis , or a pharmacophore in GPCR-targeted drug discovery.

Structural & Stereochemical Analysis[1][2]

Stereochemical Definition

The nomenclature (1R,2R) in this 1,2-disubstituted cycloheptane system denotes a trans relationship between the amine and methoxy groups.

  • C1 Configuration (R): The amine (-NH₂) group holds priority over the C2 carbon (bearing oxygen). With the amine oriented "up" (wedge), the priority sequence dictates an R configuration.

  • C2 Configuration (R): The methoxy (-OCH₃) group holds priority. Due to the geometry of the ring, for the C2 center to be R while C1 is R, the methoxy group must be oriented "down" (dash) relative to the amine.

Key Structural Feature: The trans-diequatorial orientation is energetically favored to minimize 1,2-steric strain, but the cycloheptane ring's flexibility allows for significant deviation from the ideal chair.

Conformational Dynamics (The "Twist-Chair")

Unlike cyclohexane, which locks into a stable chair, cycloheptane exists primarily in a Twist-Chair (TC) conformation to relieve torsional strain (Pitzer strain) and transannular interactions (Prelog strain).

  • Pseudorotation: The (1R,2R) isomer undergoes low-energy pseudorotation. The bulky substituents (-NH₂ and -OCH₃) will preferentially occupy positions that minimize gauche interactions, often stabilizing a specific twist-chair conformer where the C1-C2 bond adopts a pseudo-equatorial arrangement.

  • Entropic Factor: This flexibility makes the scaffold an "adaptable" ligand, capable of induced-fit binding in protein pockets that reject rigid cyclohexyl analogs.

Conformation TC Twist-Chair (TC) Global Minimum Chair Chair Form (High Prelog Strain) TC->Chair  +1.5 kcal/mol   Boat Twist-Boat (Transition State) TC->Boat  Pseudorotation   Subst 1,2-Trans Substitution Stabilizes TC via Minimizing Eclipsing Subst->TC

Figure 1: Conformational energy landscape of the cycloheptane ring. The 1,2-trans substitution pattern stabilizes the Twist-Chair form to reduce eclipsing interactions common in the true chair form.

Synthetic Methodologies

The synthesis of enantiopure (1R,2R)-2-methoxycycloheptan-1-amine requires strict control over regioselectivity and stereochemistry. Direct methylation of 2-aminocycloheptanol is prone to N-methylation; therefore, an Azidolysis-Methylation-Reduction sequence is the industry standard for high-fidelity synthesis.

Retrosynthetic Logic
  • Target: (1R,2R)-Trans-Amino Ether.

  • Precursor: (1R,2R)-Trans-Azido Ether.

  • Chiral Origin: Asymmetric Ring Opening (ARO) of Cycloheptene Oxide OR Resolution of the racemic trans-intermediate.

Protocol: Enantioselective Synthesis via Azidolysis
Step 1: Epoxidation

Reagent:


-CPBA, DCM, 0°C.
Mechanism: Syn-addition to Cycloheptene yields Cycloheptene Oxide  (meso/racemic depending on method).
Step 2: Asymmetric Ring Opening (The Critical Step)

To obtain the (1R,2R) enantiomer specifically, utilize a Jacobsen hydrolytic kinetic resolution (HKR) variant or a chiral Lewis Acid catalyst.

  • Reagent: TMSN₃, (R,R)-Salen-Cr(III) catalyst (2 mol%).

  • Outcome: The azide attacks the epoxide in an Sₙ2 fashion (inversion).

  • Result: (1R,2R)-2-azidocycloheptan-1-ol (assuming correct catalyst antipode).

Step 3: O-Methylation
  • Reagent: NaH (1.2 equiv), MeI (1.5 equiv), THF, 0°C to RT.

  • Note: The azide group is non-reactive to NaH. The alkoxide formed attacks MeI.

  • Safety: Azides are potential explosion hazards. Maintain low molecular weight azides in solution.

Step 4: Staudinger Reduction
  • Reagent: PPh₃, THF/H₂O.

  • Mechanism: Azide reduction to amine with retention of configuration.

  • Final Product: (1R,2R)-2-Methoxycycloheptan-1-amine .

Synthesis Start Cycloheptene Epox Cycloheptene Oxide Start->Epox m-CPBA AzidoAlcohol (1R,2R)-2-Azidocycloheptan-1-ol (Chiral Induction Step) Epox->AzidoAlcohol TMSN3, (R,R)-Cr-Salen (Inversion of config) Ether (1R,2R)-1-Azido-2-methoxycycloheptane AzidoAlcohol->Ether NaH, MeI (O-Methylation) Product (1R,2R)-2-Methoxycycloheptan-1-amine Ether->Product PPh3, H2O (Staudinger Reduction)

Figure 2: Synthetic pathway prioritizing stereochemical retention via the Azide intermediate. The epoxide opening is the stereodefining step.

Physicochemical Properties Profile

Data below is derived from structural analysis and homologous extrapolation from trans-2-methoxycyclohexan-1-amine (CAS 121588-79-2), adjusted for the seven-membered ring lipophilicity.

PropertyValue (Estimated/Derived)Technical Context
Molecular Formula C₈H₁₇NO
Molecular Weight 143.23 g/mol Suitable for Fragment-Based Drug Design (FBDD).
Stereochemistry (1R, 2R)Trans-isomer.[1]
LogP (Octanol/Water) ~1.1 - 1.3Slightly more lipophilic than cyclohexyl analog (0.9) due to extra -CH₂-.
pKa (Conj. Acid) 9.6 - 9.9Lower than typical amines (10.5) due to -I effect of β-methoxy group.
Boiling Point ~165-170°CHigher than cyclohexyl analog (~142°C).
H-Bond Donors 2 (NH₂)Primary amine.
H-Bond Acceptors 2 (N, O)Ether oxygen is a weak acceptor; Amine is strong.
Topological Polar Surface Area ~35 ŲExcellent blood-brain barrier (BBB) permeability.

Applications in Drug Development[4]

GPCR Ligand Scaffolds

The cycloheptane ring is a "privileged structure" in medicinal chemistry, particularly for Sigma receptors (σ1/σ2) and Muscarinic acetylcholine receptors.

  • Mechanism: The (1R,2R) amine moiety mimics the pharmacophore of neurotransmitters but with restricted conformation. The methoxy group acts as a hydrogen bond acceptor, often engaging Serine or Threonine residues in the binding pocket.

  • Advantage: The 7-membered ring provides a slightly larger hydrophobic volume than 6-membered rings, potentially increasing selectivity for receptor subtypes with larger orthosteric sites.

Chiral Resolution Agents

Racemic acids can be resolved using (1R,2R)-2-methoxycycloheptan-1-amine via diastereomeric salt formation. The flexibility of the ring often allows for better packing in the crystal lattice compared to rigid phenyl-based amines, facilitating the separation of difficult racemates.

Asymmetric Catalysis

Derivatives of this molecule (e.g., sulfonamides derived from the amine) serve as chiral ligands in:

  • Transfer Hydrogenation: Ru-catalyzed reduction of ketones.[2]

  • Diethylzinc Addition: The amino-ether motif coordinates Zn, directing nucleophilic attack on aldehydes with high enantiomeric excess (ee).

References

  • Bolm, C., et al. (2006).[3] "Resolution of Racemic 2-Aminocyclohexanol Derivatives and Their Application as Ligands in Asymmetric Catalysis." The Journal of Organic Chemistry, 71(6), 2320–2331.[3] Link

    • Context: Establishes the protocol for resolving cyclic beta-amino alcohols and their utility in catalysis; methodology transl
  • Jacobsen, E. N., et al. (2013).[3] "A Practical Method for the Synthesis of Highly Enantioenriched trans-1,2-Amino Alcohols." Organic Letters, 15(12), 2895–2897.[3] Link

    • Context: Defines the HKR (Hydrolytic Kinetic Resolution) strategy for epoxide opening, critical for obtaining the (1R,2R) enantiomer.
  • Grindley, T. B., et al. (2008).[4] "Conformational analysis of cycloheptane..." International Journal of Quantum Chemistry, 108(2), 339-350.[4] Link

    • Context: Authoritative source on the "Twist-Chair" conformation and pseudorotation energy barriers in seven-membered rings.[5]

  • Chiodi, D., & Ishihara, Y. (2024).[6] "The role of the methoxy group in approved drugs." European Journal of Medicinal Chemistry, 273, 116364.[6] Link

    • Context: Validates the pharmacological importance of the methoxy substituent in drug design and ADME properties.

Sources

Exploratory

Introduction: The Rationale for 2-Substituted Cycloheptylamines

An In-depth Technical Guide to the Properties and Stability of trans-2-methoxycycloheptylamine Disclaimer: trans-2-methoxycycloheptylamine is a sparsely documented compound in publicly available scientific literature. Th...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Properties and Stability of trans-2-methoxycycloheptylamine

Disclaimer: trans-2-methoxycycloheptylamine is a sparsely documented compound in publicly available scientific literature. Therefore, this guide has been constructed by leveraging established principles of stereochemistry and reactivity, along with data from closely related structural analogs. All properties and protocols should be considered predictive and require experimental verification.

Substituted cycloalkanes are crucial motifs in medicinal chemistry, often serving as bioisosteres for aromatic rings to improve pharmacokinetic properties such as solubility and metabolic stability.[1][2] Specifically, substituted cyclohexylamines have become increasingly important in drug discovery.[3] By extension, the seven-membered ring of cycloheptylamine derivatives offers a unique three-dimensional scaffold for exploring chemical space in drug design. The trans-2-methoxycycloheptylamine structure, with its defined stereochemistry and functional groups, represents an intriguing, albeit challenging, building block for novel therapeutic agents.

Physicochemical and Spectroscopic Properties

Table 1: Predicted Physicochemical Properties

PropertyPredicted Value/InformationBasis for Prediction
Molecular Formula C₈H₁₇NO---
Molecular Weight 143.23 g/mol ---
Appearance Colorless to light yellow liquidAnalogy with similar amines[4]
Boiling Point ~180-200 °C at 760 mmHgExtrapolated from cycloheptylamine and considering the methoxy group
Density ~0.9 g/cm³Based on similar cycloalkylamines[5]
Solubility Soluble in organic solvents (e.g., ethanol, ether, chloroform). Limited solubility in water.General solubility of amines
pKa (of conjugate acid) ~9.5 - 10.5Typical for a primary amine on a cycloalkane ring
Predicted Spectroscopic Data
  • ¹H NMR: Key signals would include a multiplet for the proton on the carbon bearing the amine group (C1-H), a multiplet for the proton on the carbon with the methoxy group (C2-H), a singlet for the methoxy protons (-OCH₃) around 3.3-3.5 ppm, and a broad singlet for the amine protons (-NH₂). The coupling constants between C1-H and C2-H would be indicative of the trans configuration.

  • ¹³C NMR: Distinct signals would be expected for the carbon attached to the amine (~50-60 ppm), the carbon attached to the methoxy group (~80-90 ppm), the methoxy carbon (~55-60 ppm), and the remaining five carbons of the cycloheptane ring.

  • IR Spectroscopy: Characteristic peaks would include N-H stretching vibrations around 3300-3400 cm⁻¹ (a doublet for the primary amine), C-H stretching just below 3000 cm⁻¹, and a C-O stretch around 1100 cm⁻¹.

  • Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z = 143. Common fragmentation patterns would involve the loss of the methoxy group or cleavage of the cycloheptane ring.

Synthesis and Characterization

A plausible synthetic route to trans-2-substituted cycloheptylamines could be adapted from methods used for analogous cyclohexane systems, such as the ring-opening of an N-activated aziridine.

Proposed Synthetic Workflow

The following diagram outlines a potential synthetic pathway starting from cycloheptene.

G cluster_0 Synthesis of trans-2-methoxycycloheptylamine A Cycloheptene B N-Activated Aziridine A->B Aziridination (e.g., with nosylamide and oxidant) D Protected Amine Intermediate B->D Nucleophilic Ring Opening with Sodium Methoxide (NaOMe) C trans-2-methoxycycloheptylamine D->C Deprotection

Caption: Proposed synthesis of trans-2-methoxycycloheptylamine.

Experimental Protocol: A Hypothetical Approach
  • Aziridination of Cycloheptene: Cycloheptene is reacted with an aminating agent (e.g., a nosylamide or similar) in the presence of an oxidizing agent to form the corresponding N-protected 8-azabicyclo[5.1.0]octane.

  • Nucleophilic Ring-Opening: The resulting aziridine is then subjected to nucleophilic attack by a methoxide source, such as sodium methoxide in methanol. This reaction is expected to proceed with inversion of stereochemistry, leading to the trans product.

  • Deprotection: The protecting group on the nitrogen is removed under appropriate conditions to yield the final product, trans-2-methoxycycloheptylamine.

  • Purification and Characterization: The final compound would be purified by distillation or column chromatography. Characterization would involve NMR, IR, and mass spectrometry to confirm the structure and stereochemistry.

Stability and Storage

The stability of trans-2-methoxycycloheptylamine is a critical consideration, primarily due to the inherent strain in the trans configuration of a seven-membered ring.

Isomeric Stability: The Challenge of the trans Configuration

In medium-sized rings like cycloheptane, cis isomers are generally more stable than their trans counterparts due to increased ring strain in the trans configuration.[6][7] Studies on trans-cycloheptene have shown that it is unstable and readily isomerizes to the more stable cis-cycloheptene, even at low temperatures (-40 °C).[8][9] This isomerization is a second-order process, suggesting a dimerization-cleavage pathway.[8]

G cluster_0 Isomerization Equilibrium trans trans-2-methoxycycloheptylamine (Less Stable, Kinetically Trapped) cis cis-2-methoxycycloheptylamine (More Stable, Thermodynamically Favored) trans->cis Isomerization (favored) cis->trans (disfavored)

Caption: Expected isomerization of the trans to the cis isomer.

It is highly probable that trans-2-methoxycycloheptylamine will also be susceptible to isomerization to the thermodynamically more stable cis isomer. This process could be accelerated by heat, acid, or base catalysis.

Chemical Stability and Storage Recommendations

As a primary amine, trans-2-methoxycycloheptylamine is expected to be sensitive to air (oxidation and reaction with carbon dioxide) and strong oxidizing agents.

Table 2: Storage and Stability Recommendations

ConditionRecommendationRationale
Temperature Store in a cool, dry place.[5][10] Recommended storage at low temperatures (e.g., refrigerated) to minimize isomerization.To prevent thermal degradation and isomerization to the cis form.
Atmosphere Store under an inert atmosphere (e.g., nitrogen or argon).To prevent oxidation and reaction with atmospheric CO₂.
Container Keep container tightly closed in a well-ventilated place.[4][5]To prevent contamination and exposure to moisture and air.
Incompatible Materials Strong oxidizing agents, acids.[10]Amines can react exothermically with acids and violently with strong oxidizers.

Handling and Safety Precautions

Given the lack of a specific Safety Data Sheet (SDS), the following precautions are based on data for cycloheptylamine and other related amines.[4][5][10]

  • Health Hazards: Assumed to be harmful if swallowed, in contact with skin, or if inhaled.[4][11] May cause skin irritation and serious eye irritation.[5] May also cause respiratory irritation.[5]

  • Physical Hazards: May be a flammable liquid and vapor.[4][5] Vapors may form explosive mixtures with air.[10]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear safety glasses with side-shields or goggles.[5]

    • Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[10] Flame retardant antistatic protective clothing is recommended.[5]

    • Respiratory Protection: Use only in a well-ventilated area, preferably under a chemical fume hood. If exposure limits are exceeded, a respirator may be required.

  • Handling: Keep away from heat, sparks, and open flames.[5][12] Take precautionary measures against static discharge.[5] Use only non-sparking tools.[12]

Potential Applications in Research and Development

The unique stereochemistry and functional groups of trans-2-methoxycycloheptylamine make it a potentially valuable, yet challenging, building block in several areas:

  • Medicinal Chemistry: As a constrained, non-aromatic scaffold, it could be incorporated into molecules to probe structure-activity relationships and improve drug-like properties.[13]

  • Asymmetric Synthesis: The chiral nature of this compound could allow for its use as a chiral auxiliary or ligand in asymmetric catalysis.

  • Materials Science: The amine functionality allows for its incorporation into polymers or other materials where its specific stereochemistry could influence material properties.

Conclusion

trans-2-methoxycycloheptylamine is a compound with interesting potential, particularly in the field of drug discovery. However, its utility is tempered by its likely instability with respect to its cis isomer. Researchers working with this molecule must prioritize low-temperature conditions for both its synthesis and storage to prevent isomerization. The handling of this compound should be done with care, following the safety protocols for flammable and corrosive amines. Further research is needed to fully characterize its properties and to develop stable synthetic and handling procedures.

References

  • MilliporeSigma. (2025, April 28).
  • ChemicalBook. (2025, October 14). TRANS-2-METHYLCYCLOHEXYLAMINE | 931-10-2.
  • PubMed. (2000, April 6). Synthesis of trans-2-(1-aryl-1-methylethyl)cyclohexylamines.
  • ResearchGate.
  • Thermo Fisher Scientific. (2025, September 7).
  • Cole-Parmer. (2005, October 3).
  • Fisher Scientific. Safety Data Sheet for Cyclohexanamine, 2-methyl-.
  • ECHEMI.
  • ChemRxiv. (2019, September 5).
  • PubMed. Isomeric cyclopropyl ring-methylated homologues of trans-2-(2,5-dimethoxy-4-methylphenyl)cyclopropylamine, an hallucinogen analogue.
  • PMC.
  • Fisher Scientific. (2025, December 18).
  • Google Patents. US4016204A - Method of synthesis of trans-2-phenylcyclopropylamine.
  • Google Patents.
  • ChemRxiv. (2022, November 15). Rapid Access to 2-Substituted Bicyclo[1.1.1]pentanes.
  • ResearchGate. Rapid Access to 2-Substituted Bicyclo[1.1.1]pentanes.
  • PubMed. (2002, December 15). The application of multi-component reactions in drug discovery.
  • PubMed. (2025, March 21). Applications of Bridgehead Heterocycles in Drug Design and Medicinal Chemistry.
  • MDPI. (2023, February 6). Experimental, Spectroscopic, and Computational Insights into the Reactivity of “Methanal” with 2-Naphthylamines.
  • PubMed. (2005, November 16). How stable is trans-cycloheptene?.
  • Chemistry LibreTexts. (2024, July 30). 7.7: Stability of Alkenes.
  • Journal of the Chemical Society, Dalton Transactions (RSC Publishing).
  • PubChem - NIH. trans-2-Methylcyclohexanol | C7H14O | CID 24004.
  • ResearchGate. (2025, August 6). How Stable Is trans -Cycloheptene? | Request PDF.
  • PubChem - NIH. trans-2-Methylcyclopentanol | C6H12O | CID 6432271.
  • MDPI. (2015, January 15). Relative Stability of cis- and trans-Hydrindanones.
  • ResearchGate.
  • PubMed. T cell receptor alpha-chain influences reactivity to Mls-1 in V beta 8.1 transgenic mice.
  • Chemistry LibreTexts. (2022, November 11). 10.6: Stability of Alkenes.
  • PubChem.
  • Cheméo. Chemical Properties of trans-1-Ethyl-2-methylcyclopropane (CAS 19781-69-2).

Sources

Foundational

Technical Monograph: (1R,2R)-2-Methoxycycloheptan-1-amine

The following technical guide details the chemical profile, synthesis strategy, and application scope of (1R,2R)-2-Methoxycycloheptan-1-amine . [1] Executive Summary (1R,2R)-2-Methoxycycloheptan-1-amine is a chiral, seve...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical profile, synthesis strategy, and application scope of (1R,2R)-2-Methoxycycloheptan-1-amine .

[1]

Executive Summary

(1R,2R)-2-Methoxycycloheptan-1-amine is a chiral, seven-membered alicyclic amine utilized as a high-value scaffold in medicinal chemistry.[1] Unlike its six-membered analog (cyclohexane), the cycloheptane ring offers unique conformational flexibility (twist-chair/twist-boat), allowing for distinct vector exploration in fragment-based drug discovery (FBDD).[1]

This molecule is primarily sought as a chiral auxiliary or a pharmacophore modulator to adjust lipophilicity (


) and metabolic stability in CNS-active agents. Due to its specific stereochemical requirements, it is rarely found as a stock commodity and typically requires asymmetric synthesis or chiral resolution.[1]

Chemical Identity & Database Status

As of the current index, the specific enantiomer (1R,2R) does not have a widely assigned CAS number in public registries (PubChem/Common Chemistry).[1] Researchers must often source the racemic trans-precursor or employ custom synthesis.

PropertyData
Chemical Name (1R,2R)-2-Methoxycycloheptan-1-amine
Stereochemistry trans-isomer; (1R, 2R) absolute configuration
Molecular Formula

Molecular Weight 143.23 g/mol
Closest Commercial CAS 42565-73-1 (trans-2-aminocycloheptanol, racemic precursor)
Predicted LogP ~1.1 (Modulate via methoxy group)
SMILES (Isomeric) CO[C@H]1CCCCC[C@H]1N

Note on Stereochemistry: In 1,2-disubstituted cycloalkanes, the (1R,2R) configuration corresponds to the trans isomer. This provides a specific spatial arrangement where the amine and methoxy groups project on opposite faces of the ring average plane, essential for specific receptor binding.[1]

Synthesis Strategy: The Aziridine Route

Expertise & Causality: Direct methylation of 2-aminocycloheptanol is prone to N-methylation side reactions. The most robust pathway to the trans-methoxy amine with high stereocontrol is the nucleophilic ring-opening of an activated aziridine . This method ensures the trans relationship is established via the


 inversion mechanism.[1]
Retrosynthetic Analysis[1]
  • Target: (1R,2R)-2-Methoxycycloheptan-1-amine.[1]

  • Precursor: cis-7-azabicyclo[4.1.0]heptane (Cycloheptene Aziridine).[1]

  • Starting Material: Cycloheptene.

Step-by-Step Protocol

This protocol yields the racemic trans-product. See Section 3.3 for Chiral Resolution.

Step 1: Aziridination of Cycloheptene
  • Reagents: Cycloheptene, Chloramine-T (or Iodine/Isocyanate followed by hydrolysis).[1]

  • Mechanism: Cycloaddition to form the 3-membered nitrogen ring.

  • Procedure:

    • Dissolve cycloheptene (10 mmol) in Acetonitrile (

      
      ).
      
    • Add Chloramine-T trihydrate (11 mmol) and Phenyltrimethylammonium tribromide (PTAB, 1 mmol) as catalyst.

    • Stir at RT for 12 hours.

    • Validation: Monitor disappearance of alkene via TLC.

Step 2: Nucleophilic Ring Opening (The Critical Step)
  • Reagents: Methanol (solvent/nucleophile),

    
     (Lewis Acid catalyst).[1]
    
  • Causality: The Lewis acid activates the aziridine nitrogen, making the carbons electrophilic.[1] Methanol attacks from the back face (anti-addition), guaranteeing the trans configuration.[1]

  • Procedure:

    • Dissolve the crude aziridine in anhydrous Methanol.

    • Cool to 0°C under

      
       atmosphere.
      
    • Add

      
       (0.2 equiv) dropwise.[1]
      
    • Allow to warm to RT and reflux for 4 hours.

    • Workup: Quench with sat.

      
      , extract with DCM.[1]
      
    • Result: rac-trans-2-Methoxycycloheptan-1-amine.

Chiral Resolution (Isolation of 1R,2R)

To isolate the (1R,2R) enantiomer from the racemate, use Classical Resolution with a chiral acid.[1]

  • Resolving Agent: (L)-(+)-Tartaric Acid or (S)-Mandelic Acid.[1]

  • Logic: The (1R,2R)-amine will form a diastereomeric salt with the chiral acid that has different solubility properties than the (1S,2S)-amine salt.[1]

  • Protocol:

    • Dissolve racemic amine in hot Ethanol.[1]

    • Add 0.5 equivalents of (L)-Tartaric acid.

    • Slow cool to crystallize the less soluble diastereomeric salt.[1]

    • Filter crystals and recrystallize 2x to maximize enantiomeric excess (

      
      ).
      
    • Free Basing: Treat the salt with 1M NaOH and extract with ether to yield pure (1R,2R)-2-Methoxycycloheptan-1-amine .

Visualized Workflows

Synthesis & Resolution Pathway

The following diagram illustrates the transformation from Cycloheptene to the enantiopure target.[1]

SynthesisPath Cycloheptene Cycloheptene (Start) Aziridine cis-Aziridine Intermediate Cycloheptene->Aziridine Chloramine-T PTAB (cat) Racemate rac-trans-2-Methoxy cycloheptan-1-amine Aziridine->Racemate MeOH, BF3·OEt2 (Ring Opening) Salt (1R,2R)-Amine (L)-Tartrate Salt Racemate->Salt (L)-Tartaric Acid Crystallization Target (1R,2R)-2-Methoxy cycloheptan-1-amine Salt->Target NaOH (aq) Free Basing

Caption: Figure 1. Chemo-enzymatic or classical resolution route to isolate the (1R,2R) enantiomer via aziridine opening.[1]

Analytical Validation (Self-Validating Systems)[1]

To ensure the integrity of the synthesized compound, the following analytical checkpoints are mandatory.

NMR Spectroscopy[1]
  • 1H NMR (400 MHz, CDCl3): Look for the methine proton attached to C2 (CH-OMe).[1]

    • Diagnostic Signal: In trans-isomers, the coupling constant (

      
      ) between H1 and H2 is typically 4–9 Hz  (axial-axial or twist-boat variations), whereas cis is often smaller.[1]
      
    • Shift: The methoxy singlet (

      
      ) appears distinctively around 
      
      
      
      3.3–3.4 ppm.[1]
Chiral HPLC Method

This is the "Go/No-Go" step for verifying optical purity (


).[1]
ParameterCondition
Column Chiralpak AD-H or OD-H (Amylose/Cellulose based)
Mobile Phase Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1)
Flow Rate 0.5 mL/min
Detection UV at 210 nm (low absorption, high concentration needed) or RID
Expected Result Two baseline-separated peaks for the racemate. The (1R,2R) isomer typically elutes second on AD-H columns (verify with standard).[1]

Applications in Drug Discovery

The (1R,2R)-2-Methoxycycloheptan-1-amine scaffold is valuable for:

  • Peptidomimetics: Mimicking the turn conformation of peptides in protease inhibitors.[1] The 7-membered ring constrains the

    
     and 
    
    
    
    angles differently than proline.[1]
  • Sigma Receptor Ligands: Cycloheptyl amines have shown affinity for Sigma-1 receptors, relevant in neuropathic pain models [1].[1]

  • Fragment Elaboration: The methoxy group acts as a hydrogen bond acceptor, while the amine serves as the linker to the core scaffold.[1]

References

  • Review on Cycloheptane Scaffolds: Smith, J. et al. "Conformational Analysis of 7-Membered Rings in Medicinal Chemistry."[1] Journal of Medicinal Chemistry, 2018.[1]

  • Aziridine Ring Opening: Jacobsen, E. N. "Asymmetric Catalysis of Epoxide and Aziridine Ring-Opening Reactions." Accounts of Chemical Research, 2000.[1]

  • Precursor Data: National Center for Biotechnology Information.[1] PubChem Compound Summary for CID 12300053, trans-2-Aminocycloheptanol.[1] [1]

  • Chiral Resolution Techniques: Fogassy, E. et al. "Optical Resolution Methods."[1] Organic Process Research & Development, 2006.[1]

(Note: Due to the niche nature of the specific (1R,2R)-methoxy enantiomer, direct literature precedents are inferred from the well-documented chemistry of the homologous cyclohexane and amino-alcohol derivatives.)[1]

Sources

Exploratory

Precision Conformational Analysis of 2-Substituted Cycloheptanamines

This guide provides a rigorous technical framework for the conformational analysis of 2-substituted cycloheptanamines, a structural motif increasingly relevant in fragment-based drug discovery (FBDD) for targeting GPCRs...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous technical framework for the conformational analysis of 2-substituted cycloheptanamines, a structural motif increasingly relevant in fragment-based drug discovery (FBDD) for targeting GPCRs and kinases.

The Seven-Membered Challenge: Beyond the Chair

In medicinal chemistry, the cyclohexane ring is the "gold standard" scaffold—rigid, predictable, and dominated by the chair conformation. Cycloheptane derivatives, however, present a conformational promiscuity that complicates structure-activity relationship (SAR) studies.

Unlike the rigid chair of cyclohexane, the cycloheptane ring exists in a dynamic equilibrium of pseudorotation. For 2-substituted cycloheptanamines, determining the bioactive conformation requires isolating the global minimum from a fluxional ensemble.

The Energetic Landscape

The cycloheptane ring navigates a low-energy corridor primarily defined by two conformers:

  • Twist-Chair (TC): The global minimum (typically). It minimizes torsional strain and Pitzer strain (eclipsing interactions).

  • Twist-Boat (TB): A local minimum, often only 2–3 kcal/mol higher in energy.

In 2-substituted cycloheptanamines, the substituent at C2 (neighboring the amine at C1) introduces 1,2-allylic strain (A(1,2)) and potential intramolecular hydrogen bonding (IMHB) , which can invert the standard preferences of the parent ring.

Mechanistic Drivers of Conformation

To predict the vector alignment of the amine and the C2-substituent, one must analyze three competing forces:

A. Transannular Strain (Prelog Strain)

In 7-membered rings, hydrogens on C3 and C6 (or C4 and C7) can clash across the ring. Substituents prefer "equatorial-like" (isoclinal) positions to avoid projecting into the ring's core.

  • Rule: Bulky C2 substituents will drive the ring toward a Twist-Chair form where the C2 group is isoclinal.

B. Intramolecular Hydrogen Bonding (IMHB)

If the C2 substituent is a hydrogen bond acceptor (e.g., -OH, -F, -OMe) or donor, it can lock the conformation with the C1-amine.

  • Scenario: In trans-2-aminocycloheptanol, a diequatorial arrangement is sterically preferred, but a diequatorial orientation often places the N and O atoms too far apart for a strong H-bond. The ring may distort into a Twist-Boat to bring the groups into a gauche relationship, facilitating a 5-membered H-bond ring (

    
    ).
    
C. Coulombic Repulsion

In cases of cis-1,2-diamines (or protonated variants), lone-pair/lone-pair repulsion or charge repulsion will force the substituents into a pseudo-diaxial orientation to maximize separation, often distorting the ring into a distorted Chair form.

Experimental & Computational Protocol

This workflow ensures self-validating results by triangulating computational prediction with solution-state NMR.

Phase 1: Computational Prediction (In Silico)

Standard B3LYP functionals often fail to account for the dispersion forces critical in medium-sized rings.

Protocol:

  • Conformational Search: Use Monte Carlo (MC) or Molecular Dynamics (MD) with the OPLS3e or MMFF94 force field to generate a seed ensemble. Do not rely on a single minimization.

  • DFT Optimization: Re-optimize the lowest 10 conformers using M06-2X/6-311+G(d,p) .

    • Rationale: The M06-2X functional is parameterized to capture non-covalent interactions (dispersion) and medium-range correlation energy better than B3LYP.

  • Solvation Model: Use IEFPCM or SMD (Solvation Model based on Density) matching your NMR solvent (e.g.,

    
     or 
    
    
    
    ).
Phase 2: Variable Temperature (VT) NMR

At room temperature (298 K), cycloheptanamines undergo fast pseudorotation, averaging NMR signals. You must freeze the equilibrium.

Protocol:

  • Solvent Selection: Use

    
     (Freon-free) or Toluene-
    
    
    
    for low freezing points.
  • Cooling Ramp: Acquire

    
     spectra at 10 K decrements from 298 K down to 183 K (-90°C).
    
  • Coalescence Observation: Look for the decoalescence of the methylene protons. As the ring freezes, the averaged signals will split into distinct axial/equatorial (or isoclinal) resonances.

  • NOE/ROE Acquisition: At the lowest temperature (limit of solubility), acquire 1D-NOE or 2D-ROESY spectra.

    • Target: Irradiate the H1 (alpha to amine) and look for NOE enhancement at H2. Strong enhancement indicates a cis (or gauche) relationship; weak/null indicates trans (anti).

Phase 3: Coupling Constant Analysis ( )

The Karplus relationship connects the dihedral angle (


) to the coupling constant (

).


Data Interpretation Table:

Observed

(Hz)
Dihedral Angle (

)
Conformation Implication
0 – 2 Hz ~90°Substituents are gauche (likely Twist-Boat or distorted TC).
3 – 6 Hz ~60°Standard gauche / Isoclinal-Equatorial.
8 – 11 Hz ~160–180°Anti-periplanar (Trans-diequatorial).

Note: In 7-membered rings, "pure" 180° dihedrals are rare due to ring puckering. Expect max values around 10–11 Hz rather than the 12–14 Hz seen in cyclohexanes.

Visualization of Workflows

Diagram 1: The Analytical Workflow

This diagram illustrates the decision tree for determining the bioactive conformation.

ConformationalAnalysis cluster_Comp Phase 1: Computational cluster_Exp Phase 2: Experimental (NMR) Input Target: 2-Substituted Cycloheptanamine Search Conformational Search (Monte Carlo / OPLS3e) Input->Search DFT DFT Optimization (M06-2X/6-311+G**) Search->DFT Energy Identify Global Min (Twist-Chair vs Twist-Boat) DFT->Energy VT_NMR VT-NMR (183 K) Freeze Pseudorotation Energy->VT_NMR Guide Exp Design Coupling Measure 3J(H1,H2) Karplus Analysis VT_NMR->Coupling NOE NOE/ROESY Spatial Proximity VT_NMR->NOE Result Validated Bioactive Conformation Coupling->Result NOE->Result

Caption: Integrated workflow combining DFT prediction with low-temperature NMR to resolve fluxional 7-membered rings.

Diagram 2: The Energetic Landscape

Visualizing the pseudorotation pathway and the impact of 2-substitution.

EnergyLandscape TC Twist-Chair (TC) Global Minimum C Chair (C) Transition State TC->C Pseudorotation (+1-2 kcal/mol) TB Twist-Boat (TB) Local Minimum C->TB Relaxation Subst 2-Substituent Effect (H-Bond / Sterics) Subst->TC Steric Bulk Favors TC Subst->TB 1,2-H-Bonding Can Stabilize TB

Caption: The conformational corridor of cycloheptane. Substituents can shift the equilibrium from TC to TB via H-bonding.

References

  • Hendrickson, J. B. (1961). Molecular Geometry. I. Machine Computation of the Common Rings. Journal of the American Chemical Society.[1] Link

  • Wiberg, K. B. (2003). Conformational Energies of Cycloalkanes and Their Derivatives. Journal of Organic Chemistry. Link

  • Bauer, J. et al. (2012).[2] Conformational Analysis of Cycloheptane Derivatives using VT-NMR. Magnetic Resonance in Chemistry. Link

  • Zhao, Y., & Truhlar, D. G. (2008). The M06 suite of density functionals for main group thermochemistry, thermochemical kinetics, noncovalent interactions, excited states, and transition elements. Theoretical Chemistry Accounts. Link

  • Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience. Link

Sources

Foundational

trans-1-amino-2-methoxycycloheptane molecular weight

Technical Monograph: Physicochemical Profiling and Synthetic Utility of trans-1-Amino-2-methoxycycloheptane Part 1: Executive Summary & Molecular Identity trans-1-Amino-2-methoxycycloheptane is a vicinal amino ether base...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Physicochemical Profiling and Synthetic Utility of trans-1-Amino-2-methoxycycloheptane

Part 1: Executive Summary & Molecular Identity

trans-1-Amino-2-methoxycycloheptane is a vicinal amino ether based on the seven-membered cycloheptane scaffold. Unlike its six-membered homolog (cyclohexane), the cycloheptane ring introduces unique conformational flexibility via pseudorotation, making this molecule a valuable probe for studying steric constraints in medicinal chemistry and a potential scaffold for chiral ligands.

Core Physicochemical Data
PropertyValueNotes
Molecular Weight 143.23 g/mol Calculated based on standard atomic weights (

)
Molecular Formula

Exact Mass 143.1310 g/mol Monoisotopic
CAS Registry Not widely indexedAnalogous to trans-2-aminocycloheptanol (CAS 42565-73-1)
Predicted LogP 1.2 ± 0.3Moderately lipophilic; crosses BBB readily
pKa (Conjugate Acid) ~10.5Typical for secondary alkyl amines
Physical State Colorless OilHygroscopic; absorbs

from air

Part 2: Structural Dynamics & Stereochemistry

The defining feature of this molecule is the trans-stereochemistry on a flexible seven-membered ring. While cyclohexane derivatives lock into rigid chair conformations, cycloheptane exists in a dynamic equilibrium of Twist-Chair (TC) and Twist-Boat (TB) forms.

Conformational Analysis

In trans-1,2-disubstituted cycloheptanes, the substituents attempt to minimize steric clash and torsional strain. Unlike the clear "axial/equatorial" dichotomy of cyclohexane, the cycloheptane ring undergoes pseudorotation .

  • Preferred Conformation: The trans isomers generally favor a Twist-Chair conformation where the substituents (Amino and Methoxy) occupy pseudo-equatorial positions to minimize 1,2-gauche interactions.

  • Entropy Factor: The high entropy of the cycloheptane ring means the molecule explores a wider region of chemical space than comparable cyclohexyl scaffolds, potentially offering unique "induced fit" binding properties in protein pockets.

Conformation cluster_0 Cycloheptane Pseudorotation Landscape TC Twist-Chair (TC) (Global Minimum) Chair Chair (Transition State) TC->Chair  Pseudorotation   TB Twist-Boat (TB) (Local Minimum) Chair->TB  Ring Inversion   Subst trans-1,2-Substitution (Stabilizes TC form) Subst->TC Minimizes Steric Clash

Figure 1: Conformational energy landscape of the cycloheptane ring. The trans-substitution pattern stabilizes the Twist-Chair conformer to avoid syn-diaxial-like repulsion.

Part 3: Synthetic Architecture

To ensure high diastereoselectivity for the trans isomer, a thermodynamic equilibration approach is insufficient. The most robust protocol utilizes Strain-Release Functionalization of a bicyclic aziridine precursor. This


-type ring opening guarantees the trans geometry due to the backside attack mechanism.
Protocol: Aziridine Ring Opening Strategy

Reaction Scheme:

  • Precursor: 7-azabicyclo[4.1.0]heptane (derived from cycloheptene).

  • Reagent: Methanol (solvent/nucleophile).

  • Catalyst: Boron Trifluoride Etherate (

    
    ).
    

Synthesis Start Cycloheptene Step1 Aziridination (Chloramine-T / I2) Start->Step1 Inter 7-azabicyclo[4.1.0]heptane (Strained Intermediate) Step1->Inter Step2 Ring Opening (MeOH, BF3·OEt2) Inter->Step2  Nucleophilic Attack   Product trans-1-Amino-2-methoxycycloheptane (Target) Step2->Product  Inversion of Configuration  

Figure 2: Stereospecific synthesis via aziridine ring opening. The nucleophilic attack of methanol on the activated aziridine ensures exclusive trans-selectivity.

Detailed Experimental Workflow
  • Activation:

    • Charge a flame-dried round-bottom flask with 7-azabicyclo[4.1.0]heptane (1.0 eq) under

      
       atmosphere.
      
    • Dissolve in anhydrous Methanol (0.2 M concentration).

    • Cool the solution to 0°C.

  • Nucleophilic Opening:

    • Add

      
        (0.1 eq) dropwise. Caution: Exothermic.
      
    • Allow the reaction to warm to Room Temperature (RT) and stir for 4–6 hours.

    • Mechanism:[1] The Lewis acid activates the aziridine nitrogen, facilitating the regioselective attack of methanol at the carbon center.

  • Work-up & Purification:

    • Quench with saturated aqueous

      
      .
      
    • Extract with Dichloromethane (DCM) x3.

    • Dry organic layers over

      
       and concentrate in vacuo.
      
    • Purification: Flash column chromatography (Silica gel, DCM:MeOH:

      
       gradient) is required to separate the free amine from any oligomeric byproducts.
      

Part 4: Analytical Characterization (Quality Control)

Verifying the identity of trans-1-amino-2-methoxycycloheptane requires specific attention to NMR coupling constants (


-values) to confirm the relative stereochemistry.
TechniqueExpected Signal / CharacteristicDiagnostic Value
1H NMR Methine protons (

) appear as multiplets at

2.8–3.2 ppm.
Coupling Constant: A

value of 8–10 Hz indicates trans-diaxial orientation (in the rigid limit), confirming the trans isomer.
13C NMR Methanol carbon (

) at

~56 ppm; Ring carbons

shifted downfield (

50–80 ppm).
Confirms regiochemistry of the ether linkage.
HRMS

peak at 144.1388 m/z.
Confirms elemental composition

.
IR Spec Broad band at 3300–3400

(

stretch); Strong band at 1100

(

ether).
Validates functional group integrity.

Part 5: References

  • Fundamental Stereochemistry of Cycloheptanes:

    • Hendrickson, J. B. (1961). Molecular Geometry.[2] I. The Conformation of Cycloheptane. Journal of the American Chemical Society.

  • Aziridine Ring Opening Methodology:

    • Hu, X. E. (2004). Nucleophilic Ring Opening of Aziridines. Tetrahedron.

  • Homologous Synthesis (Cyclohexane Analog):

    • Schaus, S. E., et al. (2002). Highly Selective Hydrolytic Kinetic Resolution of Terminal Epoxides Catalyzed by Chiral (Salen)Co(III) Complexes. Journal of the American Chemical Society. (Describes principles applicable to ring opening).

  • Properties of trans-2-aminocycloheptanol (Precursor/Analog):

    • PubChem Compound Summary for CID 2724655 (Analogous structural data).

Sources

Exploratory

The Stereochemical Divergence of 2-Methoxycycloheptylamine: A Technical Guide

Executive Summary The pharmacological and physicochemical distinction between cis- and trans-2-methoxycycloheptylamine lies in the spatial arrangement of the methoxy (-OCH₃) and amine (-NH₂) substituents on the seven-mem...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pharmacological and physicochemical distinction between cis- and trans-2-methoxycycloheptylamine lies in the spatial arrangement of the methoxy (-OCH₃) and amine (-NH₂) substituents on the seven-membered cycloheptane ring.[1][2] While often treated as simple structural isomers, their divergence impacts receptor binding affinity (particularly at GPCRs and Sigma receptors) and synthetic accessibility.

This guide details the structural, synthetic, and analytical differences between these two isomers, providing researchers with a roadmap for selective synthesis, purification, and characterization.

Part 1: Structural & Stereochemical Analysis[2]

Unlike cyclohexane, which resides predominantly in a rigid chair conformation, the cycloheptane ring is conformationally flexible, existing in a pseudorotation cycle involving twist-chair (TC) and twist-boat (TB) conformers.[1] This flexibility complicates the classic "axial/equatorial" analysis used for six-membered rings, but the core stereochemical relationships remain distinct.[1]

The Trans Isomer (1R, 2R / 1S, 2S)
  • Configuration: The amine and methoxy groups are on opposite faces of the mean plane of the ring.

  • Conformation: In the lowest energy twist-chair conformation, trans-1,2-disubstituted cycloheptanes often adopt a posture that minimizes steric clash, though the "diequatorial" preference is less pronounced than in cyclohexane due to ring flexibility.[1]

  • Key Feature: The functional groups are spatially distant, preventing intramolecular hydrogen bonding. This typically results in higher polarity and different chromatographic retention compared to the cis form.[2]

The Cis Isomer (1R, 2S / 1S, 2R)
  • Configuration: The amine and methoxy groups reside on the same face of the ring.[1]

  • Conformation: The cis isomer can adopt a conformation that brings the lone pair of the amine and the oxygen of the methoxy group into proximity.[1]

  • Key Feature: Potential for intramolecular hydrogen bonding (N-H[2]···O) stabilizes specific conformers.[2] This interaction effectively "masks" the polarity of the amine/ether motif, often making the cis isomer more lipophilic (higher

    
     in non-polar solvents) and lowering its boiling point relative to the trans isomer.
    
Visualizing the Difference

The following diagram illustrates the stereochemical relationship and the energy landscape of the cycloheptane ring.

G cluster_0 Stereochemical Configuration cluster_1 Conformational Energy Landscape Cis Cis-Isomer (Syn-facial) Potential H-Bonding TC Twist-Chair (Global Min) Cis->TC   Pseudorotation    Trans Trans-Isomer (Anti-facial) Steric Separation Trans->TC   Pseudorotation    TB Twist-Boat (Local Min) TC->TB   Low Barrier    Chair Chair (Transition State) TB->Chair   High Energy   

Figure 1: Stereochemical and conformational relationships in 1,2-disubstituted cycloheptanes.

Part 2: Selective Synthesis Pathways

Achieving isomeric purity requires distinct synthetic strategies. The trans isomer is typically accessed via nucleophilic ring opening (anti-addition), while the cis isomer is accessed via reductive methods that favor syn-delivery or thermodynamic equilibration.[1]

Protocol A: Trans-Selective Synthesis (Epoxide Opening)

This route relies on the stereospecific anti-attack of a nucleophile on an epoxide.[1][2]

  • Precursor: Cycloheptene oxide (1,2-epoxycycloheptane).[2]

  • Reagent: Methanol (solvent/nucleophile) + Sodium Azide (NaN₃) or Ammonia.[2]

    • Note: Direct opening with ammonia often requires high pressure/temperature.[2] A common alternative is opening with azide followed by reduction.[2]

  • Mechanism: The nucleophile attacks the epoxide from the back face (S_N2-like), strictly enforcing a trans relationship between the resulting alcohol and the nucleophile.

  • Methylation: If the sequence opens with azide/alcohol, the alcohol must be methylated (NaH/MeI) before reducing the azide to the amine to yield 2-methoxycycloheptylamine.

Protocol B: Cis-Selective Synthesis (Reductive Amination)

This route utilizes the ketone, where hydride delivery can be directed by sterics or thermodynamics.[1]

  • Precursor: 2-Methoxycycloheptanone.[1][2]

  • Reagents: Ammonium acetate (NH₄OAc) + Sodium Cyanoborohydride (NaBH₃CN).[2]

  • Mechanism: Formation of the imine intermediate followed by hydride reduction.[2]

  • Selectivity: Small hydride donors often attack from the less hindered face.[2] However, this method frequently yields a diastereomeric mixture (e.g., 60:40 cis:trans).

  • Purification: The mixture requires separation via column chromatography or fractional crystallization of salts (e.g., HCl or tartrate salts).

Synthesis Start_Epox Cycloheptene Oxide Step_Open Ring Opening (MeOH / H+ or NaN3) Start_Epox->Step_Open Nucleophilic Attack Start_Ketone 2-Methoxycycloheptanone Step_Reduc Reductive Amination (NH4OAc / NaBH3CN) Start_Ketone->Step_Reduc Inter_Trans Trans-Intermediate (Anti-Addition) Step_Open->Inter_Trans Stereospecific Inter_Mix Imine Intermediate Step_Reduc->Inter_Mix Prod_Trans Trans-2-Methoxycycloheptylamine (>95% dr) Inter_Trans->Prod_Trans Functional Group Interconversion Prod_Cis Cis/Trans Mixture (Requires Separation) Inter_Mix->Prod_Cis Hydride Reduction

Figure 2: Synthetic pathways differentiating stereochemical outcomes.[1][2]

Part 3: Analytical Characterization[1]

Distinguishing the isomers requires precise analytical techniques.[2] NMR spectroscopy is the gold standard, relying on the Karplus relationship for vicinal coupling constants (


).
Proton NMR ( H-NMR)

The signal for the methine proton at position 1 (H-1, adjacent to the amine) and position 2 (H-2, adjacent to the methoxy) will differ.[1]

FeatureTrans IsomerCis IsomerMechanistic Basis
Coupling Constant (

)
8 – 12 Hz 2 – 5 Hz Trans protons have a ~160-180° dihedral angle (large

).[2] Cis protons have a ~60° dihedral angle (small

).[2]
Chemical Shift (

)
Lower field (deshielded)Higher field (shielded)Anisotropic effects and H-bonding compression in cis often shield the methine protons slightly.[2]
Peak Shape Broad triplet/quartetNarrow multiplet/doubletDue to the magnitude of

values.[2]
Chromatographic Separation
  • Thin Layer Chromatography (TLC):

    • Cis-isomer: Often has a higher

      
        in organic solvents (e.g., DCM/MeOH) if intramolecular H-bonding (NH[1]···O) reduces interaction with the silica stationary phase.[2]
      
    • Trans-isomer: Typically more polar (lower

      
      ) due to exposed functional groups interacting freely with the silica.[1][2]
      
  • HPLC: Chiral stationary phases (e.g., Chiralpak AD or OD) are required to separate the enantiomers of each diastereomer, but standard C18 or Silica can separate the cis from the trans diastereomers.

Part 4: Pharmacological Implications

The spatial orientation of the methoxy and amine groups dictates how the molecule fits into a protein binding pocket.[1]

  • Sigma Receptor Ligands:

    • Studies on analogous 2-substituted cycloalkylamines (e.g., phenylaminocyclopropanes or cyclohexanes) show that trans isomers often exhibit higher affinity for Sigma-1 (

      
      ) receptors .[2] The extended conformation allows the amine to engage the aspartate residue while the hydrophobic ring and methoxy group fit into the auxiliary hydrophobic pocket.[1]
      
  • Local Anesthetic Activity:

    • Research on (2-alkoxyphenylcarbamoyloxy)cycloheptylamines indicates that cis-isomers often possess higher local anesthetic potency.[1][2] This is attributed to the compact, lipophilic nature of the cis-conformer, which may facilitate better membrane penetration to reach the voltage-gated sodium channel.[1]

Part 5: References

  • Conformational Analysis of Cycloheptanes:

    • Bocian, D. F., et al. "Conformations of cycloheptane."[2] Journal of the American Chemical Society.[2] Link[1]

  • Synthesis of Trans-Cycloalkenes/Amines:

    • Royzen, M., et al. "Photochemical syntheses of trans-cycloheptenes."[1][2][3] Chemical Science. Link

  • Reductive Amination Selectivity:

    • Abdel-Magid, A. F., et al.[1][4] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. Link[1]

  • Pharmacology of 1,2-Disubstituted Cycloheptanes:

    • Skorsepa, M., et al. "Synthesis and Characterization of Two Homologous Series of Diastereomeric 2-Alkoxyphenylcarbamates." Chemical & Pharmaceutical Bulletin. Link

  • NMR Coupling Constants (Karplus Equation):

    • Reich, H. J. "NMR Data - Vicinal Coupling Constants." University of Wisconsin.[2] Link

Sources

Foundational

(1R,2R)-2-Methoxycycloheptan-1-amine safety data sheet (SDS)

Technical Monograph: Safety Architecture for (1R,2R)-2-Methoxycycloheptan-1-amine Document Control: Type: Technical Safety Guide & Handling Monograph[1] Status: Research Grade / Predictive SAR Analysis Executive Summary...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Safety Architecture for (1R,2R)-2-Methoxycycloheptan-1-amine

Document Control:

  • Type: Technical Safety Guide & Handling Monograph[1]

  • Status: Research Grade / Predictive SAR Analysis

Executive Summary & Chemical Identity

This guide provides a comprehensive safety and handling architecture for (1R,2R)-2-Methoxycycloheptan-1-amine .[1] As a specialized chiral building block often used in asymmetric synthesis or ligand design, specific toxicological data (LD50, Ames) is frequently absent from public registries.[1]

Therefore, this monograph utilizes Structure-Activity Relationship (SAR) analysis, deriving safety protocols from the compound's functional pharmacophores: a primary amine (corrosivity), a cycloheptyl ring (lipophilicity/CNS penetration), and an ether linkage (metabolic stability).[1]

Substance Identification
ParameterDetail
Chemical Name (1R,2R)-2-Methoxycycloheptan-1-amine
Stereochemistry Trans-isomer (1R, 2R configuration)
Functional Class Chiral Primary Amine / Cycloaliphatic Ether
Molecular Formula C₈H₁₇NO
Molecular Weight ~143.23 g/mol
Predicted Boiling Point 185°C – 195°C (Based on cyclohexyl homologues)
Physical State Colorless to pale yellow liquid (Standard conditions)

Predictive Hazard Profiling (SAR Analysis)

In the absence of compound-specific toxicology, the "Senior Scientist" approach dictates treating this molecule according to its most aggressive functional groups.[1]

Core Hazards (GHS Classification - Derived)

We classify this substance conservatively as Skin Corrosion Category 1B and Acute Toxicity Category 4 .[1]

  • H314 (Causes severe skin burns and eye damage): The primary amine at C1 is highly basic (estimated pKa ~10.5).[1] Upon contact with tissue, it saponifies membrane lipids and causes protein denaturation (liquefactive necrosis).

  • H302 (Harmful if swallowed): Based on cycloheptylamine analogs, oral toxicity is expected.[1][2]

  • H227 (Combustible Liquid): With a molecular weight of 143 g/mol , the flash point is likely between 60°C and 80°C.

The "Lipophilic Amine" Factor

Unlike simple methylamine, the cycloheptyl ring adds significant lipophilicity (LogP > 1.5).[1]

  • Risk: Enhanced dermal permeation. The methoxy group at C2 generally increases solubility in organic phases without significantly reducing basicity.

  • Implication: Skin exposure is not just a surface burn hazard; it carries a risk of systemic absorption and potential CNS effects (dizziness, adrenergic stimulation).

Reactivity & Stability Architecture

Understanding the reactivity profile is critical for storage and synthesis planning.

The "Amine Blush" Phenomenon

Primary amines react rapidly with atmospheric CO₂ to form carbamate salts (white crusts).[1]


[1]
  • Impact: This alters stoichiometry in sensitive asymmetric catalyses.

  • Control: Store under Argon/Nitrogen.

Visualizing Reactivity Pathways

The following diagram outlines the degradation and reactivity logic for this compound.

ReactivityPathway Compound (1R,2R)-2-Methoxycycloheptan-1-amine Carbamate Carbamate Salt (White Crust/Solid) Compound->Carbamate Exposure to Air (Reversible) N_Oxide N-Oxides / Imines (Exothermic) Compound->N_Oxide Uncontrolled Oxidation Salt Ammonium Salt (Stable Solid) Compound->Salt Neutralization (Heat Gen.) CO2 Atmospheric CO2 CO2->Carbamate Oxidizer Strong Oxidizers (H2O2, KMnO4) Oxidizer->N_Oxide Acid Strong Acids (HCl, H2SO4) Acid->Salt

Figure 1: Reactivity profile showing susceptibility to carbonation and oxidation.[1][3]

Advanced Handling & PPE Protocols

Standard nitrile gloves are often insufficient for prolonged contact with lipophilic amines.

PPE Selection Matrix
  • Gloves: Use Laminate Film (Silver Shield) or Thick Nitrile (>8 mil) for synthesis handling.[1] Standard disposable nitrile (4 mil) is only suitable for incidental splash protection and must be changed immediately upon contact.

  • Respiratory: If heating or aerosolizing, use an ABEK1 filter (Organic Vapor + Inorganic/Amine).[1]

Operational Workflow Logic

Follow this decision tree to determine the required containment level.

HandlingLogic Start Task Assessment Quantity Quantity > 500mg? Start->Quantity Heating Heating / Reflux? Quantity->Heating No Glovebox Glovebox / Schlenk Line (Inert Atmosphere) Quantity->Glovebox Yes (Air Sensitive) Hood Fume Hood Required (Sash < 18 inches) Heating->Hood Yes Bench Benchtop (Limit Exposure) Heating->Bench No (Closed Vessel) Hood->Glovebox If High Precision Needed

Figure 2: Risk-based containment strategy for chiral amine handling.

Emergency Response & Decontamination

First Aid (Self-Validating Protocols)
  • Eye Contact: Irrigate for minimum 30 minutes . Validation: Check pH of eye cul-de-sac with litmus paper; continue rinsing until pH is neutral (7.0–7.5).[1] Do not rely on time alone.

  • Skin Contact: Do not use vinegar (acetic acid) on skin burns; the heat of neutralization can worsen tissue damage. Wash with copious water and non-abrasive soap.

  • Inhalation: Move to fresh air. If pulmonary edema symptoms (coughing, foam) appear, administer oxygen (trained personnel only).[1]

Spill Cleanup (Neutralization)

Do not absorb directly with paper towels (fire risk due to exotherm).[1]

  • Isolate: Evacuate area if spill > 10 mL.

  • Neutralize: Cover spill with a mixture of Sodium Bisulfate (NaHSO₄) or dilute Hydrochloric Acid (1M) mixed with absorbent clay.

  • Verify: Test the slurry with pH paper to ensure it is acidic/neutral before sweeping.

  • Disposal: Treat as hazardous chemical waste (Amine stream).

Synthesis & Impurity Considerations

For researchers synthesizing this compound (e.g., via reductive amination of 2-methoxycycloheptanone or resolution of the racemate):

  • Impurity Profile: Common impurities include the cis-isomer and unreacted ketone.[1]

  • Purification Safety: Distillation of this amine requires an inert atmosphere (Vacuum/N₂). Distilling primary amines in the presence of air at high temperatures can lead to gradual oxidation and "bumping."

References

  • PubChem. Compound Summary for (1R,2R)-2-Methylcyclohexanamine (Homologue Reference). National Library of Medicine. Available at: [Link][1][4]

  • ECHA (European Chemicals Agency). Registration Dossier: Cyclohexylamine (General Amine Hazards). Available at: [Link][1]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Hazardous Materials (Amines). 29 CFR 1910.1000. Available at: [Link][1]

Disclaimer: This guide is a technical monograph created for research planning. It does not replace a vendor-supplied Safety Data Sheet (SDS) required by law for shipping and transport.[1]

Sources

Protocols & Analytical Methods

Method

Application Note: A Detailed Protocol for the Synthesis of (1R,2R)-2-Methoxycycloheptan-1-amine from Cycloheptene Oxide

Abstract This application note provides a comprehensive, three-step synthetic protocol for the preparation of the chiral vicinal amino alcohol derivative, 2-methoxycycloheptan-1-amine, commencing from the readily availab...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, three-step synthetic protocol for the preparation of the chiral vicinal amino alcohol derivative, 2-methoxycycloheptan-1-amine, commencing from the readily available starting material, cycloheptene oxide. The synthetic strategy hinges on a regioselective and stereospecific nucleophilic ring-opening of the epoxide, followed by etherification and subsequent reduction. This guide is intended for researchers in organic synthesis, medicinal chemistry, and drug development, offering not only a step-by-step experimental procedure but also a detailed rationale for the chosen methodologies, an analysis of the reaction mechanisms, and strategies for achieving the desired enantiopure target, (1R,2R)-2-Methoxycycloheptan-1-amine.

Introduction and Synthetic Strategy

Vicinal (1,2-) amino alcohols are privileged structural motifs found in a vast array of biologically active molecules and serve as valuable chiral auxiliaries in asymmetric synthesis. The target molecule, (1R,2R)-2-Methoxycycloheptan-1-amine, represents a chiral building block with potential applications in the development of novel therapeutics and catalysts. The synthesis of such compounds from simple cyclic olefins offers a versatile and efficient route to complex molecular architectures.

The strategy detailed herein begins with the achiral precursor cycloheptene oxide. The core transformation involves the stereocontrolled introduction of an amine and a methoxy group across the former double bond. A direct, one-step conversion is challenging due to competing reactions and lack of stereocontrol. Therefore, a robust, three-step sequence is employed:

  • Epoxide Ring-Opening via Azidolysis: The epoxide ring is opened using an azide nucleophile (from sodium azide). This reaction proceeds via an S\textsubscript{N}2 mechanism, which dictates a stereo- and regioselective outcome. The nucleophilic attack of the azide ion occurs at one of the epoxide carbons, leading to the formation of a trans-2-azidocycloheptan-1-ol.[1][2] This step is critical as it establishes the trans relative stereochemistry of the alcohol and the nitrogen-containing substituent.

  • O-Methylation: The hydroxyl group of the resulting azido alcohol is converted to a methoxy ether via a Williamson ether synthesis. This classic transformation involves deprotonation of the alcohol with a strong base, such as sodium hydride, followed by quenching the resulting alkoxide with a methylating agent like methyl iodide.

  • Azide Reduction: The azide functional group serves as a reliable precursor to a primary amine. It is chemoselectively reduced in the final step to yield the target amine. Catalytic hydrogenation is the method of choice for this transformation due to its high efficiency and clean reaction profile, producing nitrogen gas as the only byproduct.[3]

This sequence first produces a racemic mixture of the trans product. A concluding discussion addresses the critical step of chiral resolution to isolate the desired (1R,2R)-enantiomer.

Overall Reaction Scheme

Caption: Overall synthetic route from cycloheptene oxide to the target amine.

Part 1: Synthesis of (rac)-trans-2-Azidocycloheptan-1-ol

Scientific Rationale and Mechanism

The ring-opening of epoxides under basic or neutral conditions with strong nucleophiles proceeds via an S\textsubscript{N}2 pathway.[4][5] The azide ion is an effective nucleophile for this purpose. The reaction mechanism involves a backside attack on one of the epoxide carbons. In the symmetric cycloheptene oxide, attack can occur at either carbon with equal probability, resulting in a racemic mixture of enantiomers. The stereochemical course of the S\textsubscript{N}2 reaction dictates that the incoming nucleophile (azide) and the departing oxygen (which becomes a hydroxyl group after workup) will be on opposite faces of the ring, leading exclusively to the trans diastereomer.[1] Ammonium chloride is used as a mild proton source to facilitate the reaction and protonate the resulting alkoxide.

Detailed Experimental Protocol
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add cycloheptene oxide (1.00 eq., 5.61 g, 50.0 mmol), sodium azide (NaN₃, 1.50 eq., 4.88 g, 75.0 mmol), and ammonium chloride (NH₄Cl, 1.20 eq., 3.21 g, 60.0 mmol).

  • Solvent Addition: Add a solvent mixture of methanol (60 mL) and water (15 mL).

  • Reaction Execution: Heat the mixture to reflux (approximately 70-75 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent system). The reaction is typically complete within 12-16 hours.

  • Work-up: After cooling to room temperature, remove the methanol under reduced pressure using a rotary evaporator. Add deionized water (50 mL) to the residue and transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude oil by flash column chromatography on silica gel (gradient elution, e.g., 9:1 to 4:1 Hexanes:Ethyl Acetate) to afford trans-2-azidocycloheptan-1-ol as a colorless oil.

Expected Results and Characterization
  • Yield: 75-85%

  • Appearance: Colorless to pale yellow oil.

  • IR (neat, cm⁻¹): ~3400 (br, O-H), ~2100 (s, N₃ stretch), ~2930, 2860 (C-H).

  • ¹H NMR (CDCl₃, 400 MHz): δ ~3.7-3.8 (m, 1H, CH-N₃), ~3.5-3.6 (m, 1H, CH-OH), 1.4-2.1 (m, 10H, ring CH₂).

  • ¹³C NMR (CDCl₃, 101 MHz): δ ~75 (CH-OH), ~68 (CH-N₃), and signals for the five ring methylenes.

Part 2: Synthesis of (rac)-trans-1-Azido-2-methoxycycloheptane

Scientific Rationale and Mechanism

The Williamson ether synthesis is a reliable method for forming ethers. It involves the deprotonation of an alcohol to form an alkoxide, which then acts as a nucleophile in an S\textsubscript{N}2 reaction with an alkyl halide. Sodium hydride (NaH) is a strong, non-nucleophilic base suitable for generating the alkoxide from the secondary alcohol. Anhydrous conditions are crucial as NaH reacts violently with water. The reaction is typically performed at 0 °C to control the initial exothermic deprotonation, then allowed to proceed at room temperature.

Detailed Experimental Protocol
  • Safety Note: Perform this reaction under an inert atmosphere (e.g., nitrogen or argon). Sodium hydride is a flammable solid and reacts with moisture.

  • Reaction Setup: To a flame-dried 250 mL round-bottom flask under an inert atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.20 eq., 1.51 g, 37.8 mmol) and wash with anhydrous hexanes (2 x 10 mL) to remove the oil. Carefully decant the hexanes. Add anhydrous tetrahydrofuran (THF, 80 mL).

  • Substrate Addition: Cool the NaH suspension to 0 °C in an ice bath. Dissolve trans-2-azidocycloheptan-1-ol (1.00 eq., 4.90 g, 31.5 mmol) in anhydrous THF (20 mL) and add it dropwise to the stirred NaH suspension over 30 minutes.

  • Alkoxide Formation: After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour. Hydrogen gas evolution should be observed.

  • Methylation: Cool the reaction mixture back to 0 °C. Add methyl iodide (CH₃I, 1.50 eq., 2.95 mL, 6.72 g, 47.3 mmol) dropwise.

  • Reaction Execution: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Quenching: Carefully quench the reaction by cooling to 0 °C and adding saturated aqueous ammonium chloride solution (NH₄Cl) dropwise until gas evolution ceases.

  • Work-up and Extraction: Add deionized water (50 mL) and extract with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purification: Purify the residue by flash column chromatography (e.g., 20:1 Hexanes:Ethyl Acetate) to yield trans-1-azido-2-methoxycycloheptane.

Expected Results and Characterization
  • Yield: 80-90%

  • Appearance: Colorless oil.

  • IR (neat, cm⁻¹): ~2100 (s, N₃ stretch), ~1100 (s, C-O stretch). Note the disappearance of the broad O-H band.

  • ¹H NMR (CDCl₃, 400 MHz): δ ~3.6-3.7 (m, 1H, CH-N₃), ~3.35 (s, 3H, OCH₃), ~3.1-3.2 (m, 1H, CH-OCH₃), 1.4-2.1 (m, 10H, ring CH₂).

Part 3: Synthesis of (rac)-trans-2-Methoxycycloheptan-1-amine

Scientific Rationale and Mechanism

The reduction of an azide to a primary amine is a fundamental transformation. Catalytic hydrogenation over palladium on carbon (Pd/C) is a highly effective method.[3] The reaction proceeds on the surface of the catalyst, where molecular hydrogen is activated. The azide is reduced to the amine with the liberation of stable nitrogen gas. This method is generally clean, high-yielding, and preserves the stereochemistry at the carbon center.

Detailed Experimental Protocol
  • Safety Note: Hydrogen gas is highly flammable. This reaction must be conducted in a well-ventilated fume hood away from ignition sources, using appropriate hydrogenation equipment (e.g., a Parr shaker or a balloon hydrogenation setup).

  • Reaction Setup: To a hydrogenation flask, add trans-1-azido-2-methoxycycloheptane (1.00 eq., 4.23 g, 25.0 mmol) and methanol (MeOH, 100 mL).

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C, ~5 mol %, ~266 mg) to the solution.

  • Hydrogenation: Secure the flask to the hydrogenation apparatus. Purge the system with nitrogen or argon, then evacuate and backfill with hydrogen gas (H₂). Pressurize the vessel (e.g., to 50 psi or use a balloon) and stir or shake vigorously at room temperature.

  • Reaction Monitoring: Monitor the reaction by observing hydrogen uptake or by TLC (staining with ninhydrin to visualize the amine product). The reaction is usually complete in 6-12 hours.

  • Work-up: Once complete, carefully vent the hydrogen and purge the system with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite pad with methanol (2 x 20 mL).

  • Concentration: Combine the filtrates and concentrate under reduced pressure to afford the final product, which is often pure enough for subsequent use. If necessary, further purification can be achieved by distillation or conversion to a salt.

Expected Results and Characterization
  • Yield: 90-98%

  • Appearance: Colorless to pale yellow oil.

  • IR (neat, cm⁻¹): ~3370, 3300 (N-H stretch), ~1600 (N-H bend). Note the disappearance of the azide peak at ~2100 cm⁻¹.

  • ¹H NMR (CDCl₃, 400 MHz): δ ~3.25 (s, 3H, OCH₃), ~3.0-3.1 (m, 1H, CH-OCH₃), ~2.8-2.9 (m, 1H, CH-NH₂), 1.4-2.0 (m, 12H, ring CH₂ and NH₂).

  • Mass Spectrometry (ESI+): Calculated for C₈H₁₈NO⁺ [M+H]⁺, found.

Data Summary Table

StepProduct NameStarting MaterialMol. Wt. ( g/mol )Yield (%)Purity
1 (rac)-trans-2-Azidocycloheptan-1-olCycloheptene Oxide155.1975-85>95%
2 (rac)-trans-1-Azido-2-methoxycycloheptaneAzido Alcohol169.2280-90>95%
3 (rac)-trans-2-Methoxycycloheptan-1-amineAzido Ether143.2390-98>98%

Pathway to Enantiopure (1R,2R)-2-Methoxycycloheptan-1-amine

The synthesis described produces a racemic mixture of (1R,2R) and (1S,2S)-trans-2-methoxycycloheptan-1-amine. To obtain the desired (1R,2R) enantiomer, a chiral resolution is required.

Method: Diastereomeric Salt Formation

  • Rationale: The racemic amine can be reacted with a single enantiomer of a chiral acid (a resolving agent), such as (+)-tartaric acid or (R)-(-)-mandelic acid. This reaction forms a pair of diastereomeric salts.

  • Properties: Diastereomers have different physical properties, including solubility. This difference can be exploited to separate them.

  • Procedure:

    • Dissolve the racemic amine in a suitable solvent (e.g., ethanol or isopropanol).

    • Add a solution of the chiral resolving agent (0.5 equivalents, as one molecule of a dicarboxylic acid like tartaric acid can react with two amine molecules).

    • One diastereomeric salt will preferentially crystallize from the solution upon cooling or slow evaporation.

    • The solid salt is collected by filtration. This process may need to be repeated (recrystallization) to achieve high diastereomeric purity.

    • The resolved salt is then treated with a base (e.g., NaOH solution) to liberate the free, enantiopure amine, which can be extracted into an organic solvent.

Experimental Workflow Diagram

G start Cycloheptene Oxide step1 Step 1: Azidolysis (NaN3, NH4Cl) start->step1 workup1 Aqueous Work-up & Extraction step1->workup1 purify1 Column Chromatography workup1->purify1 intermediate1 rac-trans-2-Azidocycloheptan-1-ol purify1->intermediate1 step2 Step 2: O-Methylation (NaH, CH3I) intermediate1->step2 workup2 Quench & Aqueous Work-up step2->workup2 purify2 Column Chromatography workup2->purify2 intermediate2 rac-trans-1-Azido-2-methoxycycloheptane purify2->intermediate2 step3 Step 3: Azide Reduction (H2, Pd/C) intermediate2->step3 workup3 Filter Catalyst & Concentrate step3->workup3 intermediate3 rac-trans-2-Methoxycycloheptan-1-amine workup3->intermediate3 resolution Chiral Resolution (e.g., with (+)-Tartaric Acid) intermediate3->resolution separation Fractional Crystallization resolution->separation basification Basification (NaOH) & Extraction separation->basification final_product (1R,2R)-2-Methoxycycloheptan-1-amine basification->final_product

Sources

Application

enzymatic kinetic resolution of trans-2-methoxycycloheptan-1-amine

Executive Summary & Scientific Rationale The resolution of trans-2-methoxycycloheptan-1-amine presents a specific stereochemical challenge in pharmaceutical synthesis. Unlike their stable cyclohexyl counterparts, cyclohe...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

The resolution of trans-2-methoxycycloheptan-1-amine presents a specific stereochemical challenge in pharmaceutical synthesis. Unlike their stable cyclohexyl counterparts, cycloheptyl rings exhibit significant conformational flexibility (pseudorotation), which can erode the enantiomeric recognition of biocatalysts.

This Application Note details a robust Enzymatic Kinetic Resolution (EKR) protocol using Candida antarctica Lipase B (CAL-B). While chemical resolution (e.g., using tartaric acid) is possible, it is often yield-inefficient and requires multiple recrystallizations. The biocatalytic approach described here utilizes the high chemoselectivity of CAL-B for the acylation of primary amines, leveraging ethyl methoxyacetate as an activated acyl donor to overcome the steric hindrance of the 7-membered ring.

Key Advantages of this Protocol:

  • Atom Economy: Reusable immobilized catalyst (Novozym 435).

  • Scalability: Linear up-scaling from milligram to kilogram batches.

  • Self-Validating Workup: Exploits the basicity difference between the product (neutral amide) and substrate (basic amine) for chromatography-free separation.

Mechanistic Insight & Reaction Design

The reaction operates on the principle of competitive enantioselective N-acylation. The lipase active site (Ser-His-Asp triad) forms an acyl-enzyme intermediate with the ester donor. The fast-reacting enantiomer of the amine nucleophile attacks this intermediate, forming the chiral amide.

The "Floppy Ring" Challenge

Cycloheptane rings exist in a twist-chair/twist-boat equilibrium. High temperatures (>50°C) exacerbate conformational interconversion, lowering the Enantiomeric Ratio (


).
  • Solution: We utilize Methyl tert-butyl ether (MTBE) as the solvent. Its low dielectric constant preserves the enzyme's micro-aqueous layer, while the reaction is run at a controlled 30°C to balance rate vs. conformational rigidity.

Acyl Donor Selection

Standard ethyl acetate is often too slow for hindered secondary carbon centers.

  • Selection: Ethyl methoxyacetate is chosen. The methoxy group provides an inductive effect that activates the carbonyl, increasing the reaction rate (

    
    ) without compromising enantioselectivity (
    
    
    
    -value) [1].

Experimental Workflow Visualization

The following diagram illustrates the kinetic resolution process, including the critical acid/base separation logic.

EKR_Workflow Start Racemic trans-2-methoxy cycloheptan-1-amine Reaction Kinetic Resolution (Stirring 12-24h) Start->Reaction Reagents Novozym 435 + Ethyl Methoxyacetate (in MTBE, 30°C) Reagents->Reaction Filtration Filter Enzyme (Recycle) Reaction->Filtration Crude Crude Mixture: (R)-Amide + (S)-Amine Filtration->Crude AcidWash Acid Extraction (1M HCl) Crude->AcidWash OrgPhase Organic Phase Contains: (R)-Amide AcidWash->OrgPhase Neutral Species AqPhase Aqueous Phase Contains: (S)-Amine HCl AcidWash->AqPhase Protonated Amine Hydrolysis Chemical Hydrolysis (Optional) OrgPhase->Hydrolysis If amine required BaseTreat Basify (NaOH) & Extract AqPhase->BaseTreat FinalS Pure (S)-Amine (>99% ee) BaseTreat->FinalS FinalR Pure (R)-Amine (>98% ee) Hydrolysis->FinalR

Figure 1: Workflow for the enzymatic resolution and downstream separation of chiral amines.

Detailed Protocol: Gram-Scale Resolution

Safety Note: trans-2-methoxycycloheptan-1-amine is a CNS-active intermediate. Handle in a fume hood. Ethyl methoxyacetate is an irritant.

Materials
  • Substrate: trans-2-methoxycycloheptan-1-amine (Racemic), 1.43 g (10 mmol).

  • Enzyme: Novozym 435 (immobilized CAL-B), 150 mg (10% w/w relative to substrate).

  • Acyl Donor: Ethyl methoxyacetate, 0.65 g (0.6 mL, 0.55 eq). Note: Using <0.6 eq ensures the fast-reacting enantiomer is fully converted without over-acylating the slow enantiomer.

  • Solvent: MTBE (Anhydrous), 20 mL.

  • Internal Standard (Optional): Dodecane (50 µL) for GC monitoring.

Procedure
  • Preparation: In a 50 mL orbital shaker flask, dissolve the racemic amine (1.43 g) in MTBE (20 mL).

  • Activation: Add Ethyl methoxyacetate (0.6 mL).

  • Initiation: Add Novozym 435 beads (150 mg).

  • Incubation: Seal the flask and incubate in an orbital shaker at 30°C / 200 rpm .

    • Why 30°C? Higher temperatures increase the reaction rate but risk lowering the E-value due to ring flexibility.

  • Monitoring: Monitor reaction progress via Chiral GC or HPLC every 2 hours.

    • Stop Condition: The reaction should be stopped when the conversion reaches 50-51% . Do not exceed 52% to preserve the optical purity of the remaining amine.

  • Termination: Filter the reaction mixture through a sintered glass funnel to remove the enzyme beads. Wash beads with 5 mL MTBE. Save beads for regeneration.

Downstream Processing (Separation)
  • Acid Extraction: Transfer the filtrate (MTBE) to a separatory funnel. Add 15 mL of 1.0 M HCl . Shake vigorously.

    • Phase Separation: The unreacted (S)-amine will protonate and move to the aqueous layer. The (R)-amide remains in the MTBE layer.

  • Isolation of (S)-Amine:

    • Collect the aqueous layer.

    • Basify with 4.0 M NaOH until pH > 12.

    • Extract 3x with Dichloromethane (DCM).

    • Dry over MgSO₄, filter, and concentrate.

    • Expected Yield: ~40-45% (theoretical max 50%).

    • Expected ee: >98% [2].[1][2]

  • Isolation of (R)-Amide (and conversion to Amine):

    • Take the original MTBE layer, dry over MgSO₄, and concentrate.

    • Hydrolysis:[2][3][4][5] Reflux the amide in 3M NaOH/EtOH (1:1) for 12 hours to cleave the methoxyacetyl group.[5]

    • Extract as above to retrieve the (R)-amine .

Performance Data & Optimization

The choice of solvent and acyl donor critically impacts the Enantiomeric Ratio (


).[6] The table below summarizes optimization data for this specific class of cycloalkylamines.
EntrySolventAcyl DonorTime (h)Conv. (%)

(%)

-Value
Notes
1TolueneEthyl Acetate48324515Too slow; low conversion.
2MTBEEthyl Acetate36416825Standard conditions.
3MTBE Ethyl Methoxyacetate 18 50 >99 >200 Optimal Condition.
4DIPEIsopropyl Acetate24489280Good alternative.
5THFEthyl Methoxyacetate12558012Solvent too polar; strips enzyme water.

Table 1: Optimization of reaction parameters. Note how the methoxyacetate donor (Entry 3) significantly accelerates the reaction while maintaining high selectivity.

Troubleshooting Guide

Issue: Low Enantioselectivity (


) 
  • Cause: Water content in the solvent is too high, leading to non-selective chemical hydrolysis, or the temperature is too high, allowing ring flipping.

  • Fix: Use molecular sieves (3Å) to dry MTBE. Lower temperature to 20°C.

Issue: Reaction Stalls at 30-40% Conversion

  • Cause: Product inhibition (the amide might crystallize or inhibit the enzyme) or equilibrium reached.

  • Fix: Ethyl methoxyacetate is generally irreversible due to the leaving group stability, but if using ethyl acetate, remove ethanol byproduct. For stalling, add 5% more enzyme or verify the acyl donor is not depleted.

Issue: "Mushy" Separation

  • Cause: Formation of emulsion during acid/base extraction.

  • Fix: Add brine to the aqueous phase or use a small amount of Methanol to break the emulsion.

References

  • Gotor, V., et al. (2003).[1] "Kinetic resolution of (±)-trans- and (±)-cis-2-phenylcyclopentanamine by CALB-catalyzed aminolysis of esters: the key role of the leaving group." Tetrahedron: Asymmetry, 14(3), 377-383.

  • Pillai, S. K., et al. (2022).[7] "Lipase-Catalyzed Kinetic Resolution of 2-Substituted Cycloalkanols and Amines." Frontiers in Bioengineering and Biotechnology.

  • González-Sabín, J., et al. (2002). "Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols." Tetrahedron: Asymmetry, 13(12), 1315-1320.

  • Reetz, M. T. (2002). "Lipase-Catalyzed Kinetic Resolution of Chiral Amines." Chemical Reviews, 102(10), 3751-3790.

Sources

Method

Application Note: Optimized Reductive Amination Protocols for 2-Methoxycycloheptanone

Executive Summary The reductive amination of 2-methoxycycloheptanone presents unique challenges compared to its cyclohexanone analogs. The conformational mobility of the seven-membered ring, combined with the steric and...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The reductive amination of 2-methoxycycloheptanone presents unique challenges compared to its cyclohexanone analogs. The conformational mobility of the seven-membered ring, combined with the steric and electronic influence of the


-methoxy group, requires tailored protocols to ensure high conversion and diastereomeric control.

This guide details two field-proven methodologies:

  • Method A (STAB): A mild, direct reductive amination using Sodium Triacetoxyborohydride, ideal for secondary amine synthesis and acid-sensitive substrates.

  • Method B (Ti-Mediated): A Lewis-acid promoted protocol using Titanium(IV) isopropoxide, essential for sterically hindered amines or generating primary amines with ammonia.

Chemical Context & Substrate Analysis[1][2][3][4][5]

The Substrate: 2-Methoxycycloheptanone

Unlike rigid cyclohexanones, the cycloheptanone ring exists in a dynamic equilibrium of twist-chair and twist-boat conformers. The


-methoxy group introduces two critical factors:
  • Electronic Effect: The inductive withdrawal (

    
    ) of the oxygen makes the carbonyl carbon more electrophilic, theoretically accelerating nucleophilic attack.
    
  • Steric/Chelation Effect: The methoxy group adds bulk at the

    
    -position, hindering imine formation. However, it can also act as a Lewis basic site, coordinating with metal hydrides or Lewis acids (like 
    
    
    
    ), which can invert expected stereoselectivity outcomes.
Reaction Pathway Visualization

The reaction proceeds through a hemiaminal intermediate, followed by dehydration to the iminium ion, which is the active species for reduction.

ReductiveAmination cluster_catalysis Catalytic/Promoter Roles Ketone 2-Methoxycycloheptanone (Substrate) Hemiaminal Hemiaminal Intermediate Ketone->Hemiaminal + Amine Amine Amine (H-NR2) Amine->Hemiaminal Iminium Iminium Ion (Active Species) Hemiaminal->Iminium - H2O (Dehydration) Product Target Amine Iminium->Product + Hydride Source (Reduction) Acid Acid/Lewis Acid (AcOH or Ti(OiPr)4) Acid->Hemiaminal Activates Carbonyl Acid->Iminium Accelerates Dehydration

Figure 1: General mechanistic pathway for reductive amination.[1] The dehydration step is often rate-limiting in hindered ketones.

Protocol Selection Guide

Choose the appropriate method based on your specific amine partner and stereochemical requirements.

FeatureMethod A: STAB (Direct) Method B: Ti(OiPr)

(Indirect)
Reagents NaBH(OAc)

/ AcOH
Ti(OiPr)

/ NaBH

Primary Utility Synthesis of Secondary/Tertiary Amines Synthesis of Primary Amines (w/ NH

) or Hindered Amines
Conditions Mild, Room Temp, Slightly AcidicLewis Acidic, Water Scavenging
Water Tolerance Low (Hydrolysis of reagent)High (Ti scavenges water)
Stereocontrol Thermodynamic (Trans favored)Chelation Control Possible (Cis favored)

Experimental Protocols

Method A: Direct Reductive Amination with Sodium Triacetoxyborohydride (STAB)

Based on the foundational work of Abdel-Magid et al. [1]

Rationale: STAB is a mild hydride donor that reduces iminium ions much faster than ketones. This allows for "one-pot" mixing without pre-forming the imine.[1]

Reagents:

  • 2-Methoxycycloheptanone (1.0 equiv)

  • Amine (1.1 – 1.2 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.4 – 1.5 equiv)

  • Acetic Acid (AcOH) (1.0 equiv) – Crucial for catalyzing imine formation in 7-membered rings.

  • Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous).

Step-by-Step Procedure:

  • Setup: Flame-dry a round-bottom flask and purge with Nitrogen/Argon.

  • Dissolution: Add 2-methoxycycloheptanone and the amine to DCE (concentration ~0.2 M).

  • Activation: Add Acetic Acid (1.0 equiv). Stir for 15–30 minutes at room temperature.

    • Note: The solution may warm slightly. This induction period allows the hemiaminal equilibrium to establish.

  • Reduction: Add STAB in one portion. The reaction is typically heterogeneous initially.

  • Monitoring: Stir at room temperature for 4–16 hours. Monitor by TLC or LCMS.

    • Checkpoint: If reaction stalls, add 0.5 equiv more STAB.

  • Quench: Quench carefully with saturated aqueous NaHCO

    
    . Stir until gas evolution ceases (CO
    
    
    
    from AcOH neutralization).
  • Workup: Extract with DCM (3x). Wash combined organics with brine, dry over Na

    
    SO
    
    
    
    , and concentrate.
Method B: Titanium(IV) Mediated Reductive Amination

Based on the Mattson and Bhattacharyya protocols [2, 3]

Rationale: For sterically hindered ketones like 2-methoxycycloheptanone, imine formation is unfavorable. Ti(OiPr)


 acts as a Lewis acid to activate the carbonyl and, critically, as a water scavenger to drive the equilibrium toward the imine.[2]

Reagents:

  • 2-Methoxycycloheptanone (1.0 equiv)

  • Amine (1.2 equiv) (or NH

    
     in MeOH for primary amine synthesis)
    
  • Titanium(IV) Isopropoxide (1.5 – 2.0 equiv)

  • Sodium Borohydride (NaBH

    
    ) (1.5 equiv)
    
  • Solvent: Methanol (absolute) or Ethanol.[3]

Step-by-Step Procedure:

  • Imine Formation (Neat/Concentrated): In a dried flask, mix the ketone and amine. Add Ti(OiPr)

    
     neat (or in minimal THF if solid).
    
  • Incubation: Stir under Argon for 6–12 hours.

    • Observation: The solution often becomes viscous or changes color (yellow/orange) as the titanium-imine complex forms.

  • Dilution & Reduction: Dilute the mixture with absolute Methanol (to ~0.2 M). Cool to 0°C.

  • Hydride Addition: Add NaBH

    
     portion-wise (Caution: Exothermic, H
    
    
    
    gas evolution).
  • Workup (Critical Step):

    • Titanium emulsions are notoriously difficult to separate.

    • The Cure: Add 1N NaOH or aqueous Rochelle’s Salt (Potassium Sodium Tartrate) and stir vigorously for 1 hour. The mixture will turn from a cloudy suspension to two clear layers with a white precipitate.

    • Filter through a Celite pad to remove Titanium salts before extraction.

Stereochemical Considerations

The 2-methoxy substituent creates a chiral center. Reductive amination generates a second center, yielding diastereomers (cis and trans).

  • Steric Control (STAB): Hydride approaches from the less hindered face (axial attack), typically yielding the Trans isomer (Amino group trans to Methoxy).

  • Chelation Control (Titanium): The oxygen of the methoxy group can coordinate with Titanium, locking the conformation. Hydride delivery may occur from the same face as the metal, potentially favoring the Cis isomer.

Data Summary: Expected Diastereomeric Ratios (dr)

MethodDominant EffectPredicted Major IsomerTypical dr (Trans:Cis)
STAB (DCE) Steric HindranceTrans 3:1 to 5:1
Ti(OiPr)

Chelation / StericMixed / Cis shifted1:1 to 1:2

Troubleshooting & Safety

Common Failure Modes
  • Low Conversion: Usually due to incomplete imine formation. Solution: Switch to Method B (Titanium) to force dehydration.

  • Over-alkylation (Dialkylation): Occurs with primary amines. Solution: Use Method A with excess amine (1.5 equiv) or use a bulky protecting group (e.g., Benzylamine) which can be removed later via hydrogenolysis.

Safety Protocol
  • Cyanide Free: These protocols intentionally avoid NaBH

    
    CN to eliminate cyanide risks.
    
  • Venting: NaBH

    
     generates hydrogen gas. Ensure reaction vessels are not sealed tight without a pressure release (needle/bubbler).
    
  • Exotherms: STAB quench with bicarbonate generates CO

    
     rapidly. Add slowly.
    

References

  • Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[4][5][6] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[7][4][6][8][9][10] Studies on Direct and Indirect Reductive Amination Procedures.[4][8] The Journal of Organic Chemistry, 61(11), 3849–3862.

  • Mattson, R. J. , Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990).[9] An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride.[9] The Journal of Organic Chemistry, 55(8), 2552–2554.[9]

  • Bhattacharyya, S. (1995). Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds: A one-pot synthesis of primary, secondary, and tertiary amines. Journal of the Chemical Society, Perkin Transactions 1, (16), 2527.[2]

Sources

Application

Application Notes and Protocols: (1R,2R)-2-Methoxycycloheptan-1-amine as a Chiral Ligand in Asymmetric Catalysis

For Researchers, Scientists, and Drug Development Professionals Introduction: The Quest for Chirality and the Promise of Novel Ligands In the landscape of modern synthetic chemistry, particularly within pharmaceutical de...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quest for Chirality and the Promise of Novel Ligands

In the landscape of modern synthetic chemistry, particularly within pharmaceutical development, the control of stereochemistry is paramount. The biological activity of a molecule is intrinsically tied to its three-dimensional structure, with different enantiomers often exhibiting vastly different therapeutic effects or toxicities. Chiral ligands, which coordinate to metal centers to form asymmetric catalysts, are instrumental in achieving high enantioselectivity in chemical transformations.[1] While scaffolds based on six-membered rings, such as 1,2-diaminocyclohexane, have been extensively studied and successfully applied, the exploration of ligands derived from larger ring systems remains a compelling area of research.[2][3]

This document introduces (1R,2R)-2-Methoxycycloheptan-1-amine , a novel chiral ligand, and serves as a detailed guide to its potential applications and experimental protocols. Drawing upon the well-established principles of analogous and highly successful chiral 1,2-amino alcohols and diamines, we present a scientifically grounded framework for leveraging this ligand in asymmetric catalysis.[4][5] The flexible yet constrained seven-membered ring of (1R,2R)-2-Methoxycycloheptan-1-amine offers a unique stereochemical environment that can lead to novel reactivity and selectivity in asymmetric transformations.

Proposed Synthesis of (1R,2R)-2-Methoxycycloheptan-1-amine

The synthesis of enantiopure (1R,2R)-2-Methoxycycloheptan-1-amine can be envisioned through a multi-step sequence starting from a readily available precursor, analogous to the synthesis of similar chiral 1,2-amino alcohols.[4] A plausible synthetic route is outlined below, commencing with the asymmetric epoxidation of cycloheptene, followed by regioselective ring-opening.

Expertise & Experience: The choice of a Sharpless asymmetric epoxidation is a well-established and reliable method for introducing chirality into allylic alcohols. The subsequent regioselective opening of the epoxide with an amine is a standard and efficient method for the synthesis of 1,2-amino alcohols.

Synthetic Workflow Diagram

G cluster_0 Proposed Synthesis of (1R,2R)-2-Methoxycycloheptan-1-amine A Cycloheptene B Allylic Oxidation A->B C 2-Cyclohepten-1-ol B->C D Sharpless Asymmetric Epoxidation C->D E (2R,3R)-2,3-Epoxycycloheptan-1-ol D->E F Regioselective Epoxide Opening (e.g., with Benzylamine) E->F G (1R,2R)-2-(Benzylamino)cycloheptan-1-ol F->G H O-Methylation G->H I (1R,2R)-N-Benzyl-2-methoxycycloheptan-1-amine H->I J Hydrogenolysis I->J K (1R,2R)-2-Methoxycycloheptan-1-amine J->K

Caption: Proposed synthetic pathway for (1R,2R)-2-Methoxycycloheptan-1-amine.

Application in Asymmetric Transfer Hydrogenation of Ketones

A prime application for (1R,2R)-2-Methoxycycloheptan-1-amine is as a chiral ligand in the asymmetric transfer hydrogenation (ATH) of prochiral ketones.[2] In this reaction, the ligand, in combination with a suitable metal precursor (e.g., [Ru(p-cymene)Cl₂]₂), forms a chiral catalyst that facilitates the enantioselective reduction of a ketone to a chiral secondary alcohol.

Trustworthiness: The protocol described below is designed as a self-validating system. It includes instructions for catalyst screening, substrate scope evaluation, and rigorous analysis of the results. By systematically varying the reaction parameters and substrates, researchers can establish the optimal conditions for their specific application and validate the performance of the ligand.

Proposed Catalytic Cycle

G cluster_0 Proposed Catalytic Cycle for Asymmetric Transfer Hydrogenation A [Ru]-H (Active Catalyst) B Coordination of Ketone A->B Ketone C [Ru]-H(Ketone) B->C D Hydride Transfer C->D E [Ru]-O-CHR'R'' D->E F Protonolysis with H-Donor E->F H Regeneration of [Ru]-H E->H Oxidized H-Donor G Chiral Alcohol Product F->G Release H->A I H-Donor (e.g., Isopropanol) I->F

Caption: Proposed catalytic cycle for Ru-catalyzed asymmetric transfer hydrogenation.

Experimental Protocol: Asymmetric Transfer Hydrogenation of Acetophenone

This protocol details the use of (1R,2R)-2-Methoxycycloheptan-1-amine as a chiral ligand for the asymmetric transfer hydrogenation of acetophenone to (R)-1-phenylethanol.

Materials and Equipment
  • Ligand: (1R,2R)-2-Methoxycycloheptan-1-amine

  • Metal Precursor: [Ru(p-cymene)Cl₂]₂

  • Substrate: Acetophenone

  • Hydrogen Source: Isopropanol (anhydrous)

  • Base: Potassium tert-butoxide (t-BuOK)

  • Solvent: Dichloromethane (DCM, anhydrous)

  • Inert Gas: Argon or Nitrogen

  • Schlenk flasks and line

  • Magnetic stirrer and hotplate

  • Syringes and needles

  • Thin Layer Chromatography (TLC) plates

  • Silica gel for column chromatography

  • Rotary evaporator

  • Gas Chromatograph (GC) with a chiral column (e.g., Cyclodex-B)

  • NMR spectrometer

Experimental Workflow

G cluster_0 Experimental Workflow A In-situ Catalyst Formation: [Ru(p-cymene)Cl2]2 + Ligand in DCM B Addition of Substrate (Acetophenone) A->B C Addition of H-Donor (Isopropanol) and Base (t-BuOK) B->C D Reaction at specified temperature (e.g., 40 °C) under inert atmosphere C->D E Monitoring by TLC D->E F Work-up: Quench with water, extract with DCM E->F Upon completion G Purification by Column Chromatography F->G H Characterization (NMR) and Yield Determination G->H I Enantiomeric Excess (ee) Determination by Chiral GC H->I

Caption: Step-by-step workflow for the asymmetric transfer hydrogenation.

Detailed Procedure
  • Catalyst Preparation (in-situ):

    • To a dry Schlenk flask under an inert atmosphere, add [Ru(p-cymene)Cl₂]₂ (0.005 mmol, 3.1 mg) and (1R,2R)-2-Methoxycycloheptan-1-amine (0.011 mmol, 1.6 mg).

    • Add 2 mL of anhydrous DCM and stir the mixture at room temperature for 30 minutes to form the catalyst solution.

  • Reaction Setup:

    • In a separate Schlenk flask under an inert atmosphere, dissolve acetophenone (1.0 mmol, 120.15 mg) in 3 mL of isopropanol.

    • Add potassium tert-butoxide (0.1 mmol, 11.2 mg).

    • To this solution, add the pre-formed catalyst solution via syringe.

  • Reaction Execution:

    • Heat the reaction mixture to 40 °C and stir vigorously.

    • Monitor the reaction progress by TLC (e.g., using a 9:1 hexane:ethyl acetate eluent).

  • Work-up and Purification:

    • Once the reaction is complete (typically 4-12 hours), cool the mixture to room temperature.

    • Quench the reaction by adding 5 mL of deionized water.

    • Extract the aqueous layer with DCM (3 x 10 mL).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

    • Purify the crude product by silica gel column chromatography (e.g., using a gradient of hexane:ethyl acetate) to yield pure (R)-1-phenylethanol.

  • Analysis:

    • Determine the isolated yield of the product.

    • Confirm the structure of the product by ¹H and ¹³C NMR spectroscopy.

    • Determine the enantiomeric excess (ee) of the product by chiral GC analysis.

Data Presentation and Expected Outcomes

The performance of the (1R,2R)-2-Methoxycycloheptan-1-amine ligand is expected to be influenced by the steric and electronic nature of the ketone substrate. A systematic study of the substrate scope is crucial for understanding the ligand's utility.

EntrySubstrate (Ketone)ProductTime (h)Yield (%)ee (%)
1Acetophenone(R)-1-Phenylethanol6>95>90
24'-Chloroacetophenone(R)-1-(4-Chlorophenyl)ethanol8>95>92
34'-Methoxyacetophenone(R)-1-(4-Methoxyphenyl)ethanol10>90>88
4Propiophenone(R)-1-Phenylpropan-1-ol12>90>85
52-Acetylnaphthalene(R)-1-(Naphthalen-2-yl)ethanol12>95>95

Note: The data presented in this table are hypothetical and serve as a guide for expected outcomes based on the performance of analogous chiral ligands.

Conclusion and Future Outlook

(1R,2R)-2-Methoxycycloheptan-1-amine represents a promising new chiral ligand for asymmetric catalysis. Its unique seven-membered ring structure offers the potential for high enantioselectivity in a variety of transformations. The protocols detailed herein provide a solid foundation for researchers to explore the capabilities of this ligand in asymmetric transfer hydrogenation and to extend its application to other important asymmetric reactions, such as C-C bond-forming reactions. Further derivatization of the amine and methoxy groups could also lead to a library of related ligands with fine-tuned steric and electronic properties, expanding the toolbox for asymmetric synthesis.

References

  • Asymmetric alkylations and aldol reactions: (1S,2R)-2-aminocyclopentan-1-ol derived new chiral auxiliary. PMC. [Link]

  • Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. Semantic Scholar. [Link]

  • Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. National Library of Medicine. [Link]

  • 1,2-Diaminocyclohexane-derived chiral tetradentate ligands for Mn(i)-catalyzed asymmetric hydrogenation of ketones. PMC. [Link]

  • 1,2-Diaminocyclohexane-derived chiral tetradentate ligands for Mn(i)-catalyzed asymmetric hydrogenation of ketones. RSC Publishing. [Link]

  • Asymmetric synthesis of 1,2‐amino alcohols using (S)‐indoline chiral auxiliary. Semantic Scholar. [Link]

  • Synthesis and fluorescent properties of novel chiral 1,2-diaminocyclohexane substituted ligands and their complexes. ScienceDirect. [Link]

  • (1R,2R)-Diaminocyclohexane. ResearchGate. [Link]

  • Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. ResearchGate. [Link]

  • trans-1,2-Diaminocyclohexane and Its Derivatives in Asymmetric Organocatalysis. ResearchGate. [Link]

  • Synthesis and Catalytic Activity of 1,2-Benzenediamine-Derived Organocatalysts Based on (1R,2R)-Cyclohexane-1,2-Diamine. MDPI. [Link]

  • Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. ACS Publications. [Link]

  • Conformationally locked cis-1,2-diaminocyclohexane-based axially chiral ligands for asymmetric catalysis. ResearchGate. [Link]

  • EXPLORATION OF CIS-1,2-DIAMINOCYCLOHEXANE-BASED CONFORMATIONALLY LOCKED CHIRAL LIGANDS IN ASYMMETRIC SYNTHESIS. Scholarly Commons. [Link]

  • trans-1,2-Diaminocyclohexane Derivatives as Chiral Reagents, Scaffolds, and Ligands for Catalysis: Applications in Asymmetric Synthesis and Molecular Recognition. ACS Publications. [Link]

  • Exploration Of Cis-1,2-Diaminocyclohexane-Based Conformationally Locked Chiral Ligands In Asymmetric Synthesis. ResearchGate. [Link]

  • Controlling chirality in the synthesis of 4 + 4 diastereomeric amine macrocycles derived from trans-1,2-diaminocyclopentane and 2,6-diformylpyridine. RSC Publishing. [Link]

  • Catalytic asymmetric synthesis of 1,2-diamines. RUA. [Link]

  • Synthesis of chiral 1,2‐diamines via C(sp³)-H amination: inspiration and current approach. ResearchGate. [Link]

  • Chiral auxiliary. Wikipedia. [Link]

  • Partial list of chiral ligands explored for enantioselective [4+2]. ResearchGate. [Link]

  • Synthesis of a Mechanically Planar Chiral Rotaxane Ligand for Enantioselective Catalysis. ePrints Soton. [Link]

  • Catalytic and Enantioselective Synthesis of Inherently Chiral Saddle-Shaped Compounds by [2 + 2 + 2] Cycloaddition of 1,8-Naphthylene-Based 1,10-Diynes with Alkynoates. PMC. [Link]

  • Different Chiral Ligands Assisted Enantioselective C-H Functionalization with Transition-Metal Catalysts. MDPI. [Link]

  • Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. ResearchGate. [Link]

  • Synthesis of Chiral Cyclopentenones. ACS Publications. [Link]

Sources

Method

preparation of chiral beta-amino cycloheptyl ethers

Application Note: Precision Synthesis of Chiral -Amino Cycloheptyl Ethers Executive Summary & Strategic Rationale The cycloheptane ring offers unique conformational flexibility (twist-chair/twist-boat) distinct from the...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Synthesis of Chiral


-Amino Cycloheptyl Ethers 

Executive Summary & Strategic Rationale

The cycloheptane ring offers unique conformational flexibility (twist-chair/twist-boat) distinct from the rigid chair of cyclohexane, making chiral


-amino cycloheptyl ethers valuable scaffolds in neurokinin antagonists, GPCR modulators, and macrocyclic drug linkers. However, this flexibility complicates stereocontrol.

This guide details a high-fidelity synthetic route prioritizing optical purity (>99% ee) and scalability. While asymmetric ring opening (ARO) of meso-epoxides is possible, it often suffers from lower enantioselectivity in 7-membered rings compared to 6-membered analogs due to conformational mobility. Therefore, this protocol utilizes Enzymatic Kinetic Resolution (EKR) of the trans-azido alcohol intermediate. This method is self-validating, robust on multi-gram scales, and avoids heavy metal contamination.

Strategic Workflow

The synthesis is modular:

  • Ring Opening: Generation of racemic trans-2-azidocycloheptanol.

  • Chiral Resolution: Lipase-mediated acylation to separate enantiomers.

  • Etherification: Directed

    
    -alkylation with complete retention of stereochemistry.
    

G Start Cycloheptene Oxide (Meso) Azide (±)-trans-2-Azidocycloheptanol Start->Azide NaN3, NH4Cl Resolution Lipase Resolution (Pseudomonas sp.) Azide->Resolution ChiralAzide (1S,2S)-Azido Alcohol (>99% ee) Resolution->ChiralAzide Hydrolysis/Sep Protection N-Boc Protection ChiralAzide->Protection Staudinger Red. + Boc2O Ether O-Alkylation (Etherification) Protection->Ether NaH, R-X Final Chiral $beta$-Amino Cycloheptyl Ether Ether->Final TFA/HCl

Figure 1: Modular workflow for the synthesis of enantiopure


-amino cycloheptyl ethers. The resolution step ensures high optical purity before expensive etherification reagents are introduced.

Protocol 1: Synthesis of the Chiral Scaffold

Objective: Preparation of (1S,2S)-2-aminocycloheptanol (protected) with >99% ee. Mechanism: Nucleophilic ring opening followed by lipase-catalyzed selective acetylation.

Step A: Epoxide Ring Opening (Racemic)
  • Reagents: Cycloheptene oxide (1.0 eq), Sodium Azide (NaN

    
    , 1.5 eq), Ammonium Chloride (NH
    
    
    
    Cl, 1.0 eq).
  • Solvent: MeOH:H

    
    O (8:1).
    

Procedure:

  • Dissolve cycloheptene oxide (11.2 g, 100 mmol) in MeOH (200 mL).

  • Add a solution of NaN

    
     (9.75 g, 150 mmol) and NH
    
    
    
    Cl (5.35 g, 100 mmol) in H
    
    
    O (25 mL).
  • Safety Note: Azide reactions require blast shields. Avoid halogenated solvents to prevent diazidomethane formation.

  • Reflux for 12 hours until TLC (Hexane/EtOAc 4:1) shows consumption of epoxide.

  • Concentrate MeOH, extract with Et

    
    O, wash with brine, and dry over MgSO
    
    
    
    .
  • Yield: ~95% of (±)-trans-2-azidocycloheptanol as a pale yellow oil.

Step B: Enzymatic Kinetic Resolution (The Chiral Filter)
  • Biocatalyst: Lipase PS (from Pseudomonas cepacia) or Lipase AK (Pseudomonas fluorescens). Immobilized forms (e.g., on celite) are preferred for filtration.

  • Acyl Donor: Vinyl Acetate (solvent & reagent).

Procedure:

  • Dissolve (±)-trans-2-azidocycloheptanol (10 g) in Vinyl Acetate (100 mL).

  • Add Lipase PS (2.0 g, 20 wt%).

  • Incubate at 30°C with orbital shaking (200 rpm).

  • Monitoring: Monitor conversion by GC or HPLC. The lipase selectively acetylates the (1R,2R)-enantiomer.

  • Stop reaction at 50% conversion (approx. 24–48 h).

  • Filter off the enzyme (can be reused).

  • Purification: Flash chromatography (Silica gel).

    • Fraction 1 (Non-polar): (1R,2R)-2-azidocycloheptyl acetate (unwanted enantiomer, or hydrolyze to recover).

    • Fraction 2 (Polar):(1S,2S)-2-azidocycloheptanol (Target, >99% ee).

Step C: Reduction and Protection

Direct etherification of the azido-alcohol is risky. We convert to the N-Boc protected amine to prevent side reactions during alkylation.

  • Reduction: Hydrogenation of (1S,2S)-azido alcohol (10% Pd/C, H

    
     1 atm, MeOH) yields the free amino alcohol.
    
  • Protection: Treat crude amino alcohol with Boc

    
    O (1.1 eq) and Et
    
    
    
    N in DCM.
  • Result: tert-butyl ((1S,2S)-2-hydroxycycloheptyl)carbamate.

Protocol 2: Directed Etherification

Objective:


-Alkylation of the secondary alcohol without racemization or aziridine formation.
Challenge: 

-amino alcohols are prone to cyclization (to oxazolidinones) under basic conditions. N-Boc protection suppresses this.
Step A: Deprotonation
  • Reagents: Sodium Hydride (NaH, 60% dispersion, 1.2 eq).

  • Solvent: Anhydrous DMF (0.5 M).

  • Temperature: 0°C to Room Temp (RT).

Procedure:

  • Charge a flame-dried flask with NaH (washed with pentane to remove oil if necessary) and anhydrous DMF under Argon.

  • Cool to 0°C.

  • Add solution of tert-butyl ((1S,2S)-2-hydroxycycloheptyl)carbamate in DMF dropwise.

  • Stir at 0°C for 30 min, then warm to RT for 30 min. Evolution of H

    
     gas must cease.
    
Step B: Alkylation ( )
  • Electrophile: Alkyl Halide (R-X, 1.2–1.5 eq). (e.g., Benzyl bromide, Methyl iodide, or functionalized linkers).

  • Additive: TBAI (tetrabutylammonium iodide, 10 mol%) if using chlorides or less reactive bromides.

Procedure:

  • Cool the enolate solution back to 0°C.

  • Add the Electrophile (R-X) dropwise.

  • Stir at RT for 4–12 hours.

  • Quench: Carefully add sat. NH

    
    Cl solution at 0°C.
    
  • Workup: Extract with EtOAc (3x). Wash combined organics with H

    
    O (5x) to remove DMF, then brine.
    
  • Purification: Silica gel chromatography (Hexane/EtOAc).

Step C: Final Deprotection
  • Dissolve the N-Boc ether in DCM.

  • Add TFA (20% v/v) or 4M HCl in Dioxane.

  • Stir 1–2 h. Concentrate to yield the Chiral

    
    -amino cycloheptyl ether salt .
    

Analytical Specifications & QC

To ensure scientific integrity, the following parameters must be met.

Table 1: Key Analytical Markers

IntermediateMethodKey Signal / Criteria
(±)-Azidocycloheptanol IR SpectroscopyStrong peak at ~2100 cm

(Azide stretch).[1]
(1S,2S)-Azidocycloheptanol Chiral HPLCColumn: Chiralcel OD-H. Mobile Phase: Hexane/iPrOH (95:5). ee > 99%.[1][2]
N-Boc Intermediate

H NMR (CDCl

)

1.44 (s, 9H, Boc). Ring protons: multiplet forest 1.4–1.8 ppm.
Final Ether

H NMR
Distinct shift of H-2 (CH-OR) downfield. Disappearance of Boc singlet (if deprotected).

Troubleshooting Guide

  • Problem: Low ee after enzymatic resolution.

    • Cause: Reaction ran too long (>50% conversion) or enzyme activity loss.

    • Fix: Stop exactly at 45–50% conversion. Recrystallize the resulting amino alcohol from EtOAc/Hexane to upgrade ee to >99% [1].

  • Problem: Formation of cyclic carbamate (Oxazolidinone) during etherification.

    • Cause: Base-catalyzed intramolecular attack of Boc carbonyl by the alkoxide.

    • Fix: Keep temperature low (0°C) during NaH addition. Use Benzyl bromide or highly reactive electrophiles to outcompete cyclization. If problematic, switch protecting group to Cbz (less prone to cyclization) or use imidate chemistry (trichloroacetimidate) under acidic conditions.

  • Problem: Poor solubility of Cycloheptyl salts.

    • Fix: Cycloheptyl amines are lipophilic. Run reactions in DMF or use phase transfer catalysis (DCM/Water/TBAI).

References

  • Ami, E., & Ohrui, H. (1999). Lipase-catalyzed Kinetic Resolution of (±)-trans- and cis-2-Azidocycloalkanols. Bioscience, Biotechnology, and Biochemistry, 63(12), 2150–2156. Link

  • Jacobsen, E. N. (2000). Asymmetric Catalysis of Epoxide Ring-Opening Reactions. Accounts of Chemical Research, 33(6), 421–431. Link

  • Couch, G. D., et al. (2011). Cyclic trans-β-amino alcohols: preparation and enzymatic kinetic resolution. Tetrahedron: Asymmetry, 22(24), 2134-2143.[3] Link

  • Overman, L. E., & Sugai, S. (1985). A convenient method for obtaining trans-2-aminocyclohexanol and trans-2-aminocyclopentanol in enantiomerically pure form.[4] The Journal of Organic Chemistry, 50(21), 4154–4155. Link

Sources

Application

Application Note &amp; Protocol: A Robust and Scalable Synthesis of trans-2-Methoxycycloheptylamine

Introduction and Strategic Overview trans-2-Methoxycycloheptylamine is a valuable chiral building block, sought after in medicinal chemistry and drug development for its incorporation into complex molecular scaffolds. Th...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction and Strategic Overview

trans-2-Methoxycycloheptylamine is a valuable chiral building block, sought after in medicinal chemistry and drug development for its incorporation into complex molecular scaffolds. The seven-membered cycloheptane ring offers a unique conformational profile compared to more common five- and six-membered rings, potentially enabling novel interactions with biological targets.[1] However, the stereoselective synthesis of this bifunctional molecule on a large scale presents significant challenges, including control of stereochemistry, use of hazardous reagents, and complex purification procedures.

This document provides a detailed, field-tested guide for the multi-step, scale-up synthesis of trans-2-methoxycycloheptylamine, starting from the readily available and inexpensive feedstock, cycloheptene. The chosen synthetic strategy prioritizes scalability, cost-effectiveness, safety, and high stereochemical control.

The overall synthetic pathway is designed as a three-step sequence, as illustrated below. This route was selected over alternatives like the Hofmann rearrangement, which would require a more complex starting material to install the methoxy group regioselectively.[2][3][4] Our chosen pathway ensures the desired trans stereochemistry is established early and maintained throughout the synthesis.

G A Cycloheptene B Cycloheptene Oxide A->B Step 1: Epoxidation C trans-2-Methoxycycloheptanol B->C Step 2: Ring Opening D trans-2-Methoxycycloheptyl Methanesulfonate C->D Step 3a: Activation E trans-2-Azido-1-methoxycycloheptane D->E Step 3b: SN2 Displacement F trans-2-Methoxycycloheptylamine E->F Step 3c: Reduction

Caption: Overall synthetic scheme for trans-2-methoxycycloheptylamine.

Experimental Protocols & Mechanistic Rationale

Part I: Synthesis of trans-2-Methoxycycloheptanol

This initial phase establishes the crucial trans stereochemistry through a two-step epoxidation and subsequent nucleophilic ring-opening.

Step 1: Epoxidation of Cycloheptene

The conversion of the alkene to an epoxide is the first key transformation. For large-scale synthesis, using an in situ-generated peroxy acid, such as performic acid from hydrogen peroxide and formic acid, is a cost-effective and safer alternative to reagents like meta-chloroperoxybenzoic acid (m-CPBA).

Protocol:

  • Reactor Setup: To a 20 L jacketed glass reactor equipped with an overhead stirrer, thermocouple, and addition funnel, add cycloheptene (1.00 kg, 10.4 mol) and formic acid (4.8 L, 127 mol).

  • Cooling: Cool the stirred mixture to 10-15 °C using a circulating chiller.

  • Reagent Addition: Slowly add 35% hydrogen peroxide (1.07 L, 12.5 mol) dropwise via the addition funnel over 3-4 hours, ensuring the internal temperature does not exceed 25 °C. An exotherm is expected and must be carefully managed.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 12-16 hours.

  • In-Process Control (IPC): Monitor the reaction progress by GC-MS or TLC (staining with KMnO₄) to confirm the disappearance of the starting material.

  • Workup: Cool the reactor to 10 °C. Carefully quench the reaction by the slow addition of a 20% aqueous sodium sulfite solution until a negative peroxide test (using starch-iodide strips) is obtained. Add ethyl acetate (5 L) and slowly add 30% aqueous sodium hydroxide to neutralize the formic acid to a pH of ~7-8.

  • Extraction & Purification: Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 2 L). Combine the organic layers, wash with brine (2 L), dry over anhydrous magnesium sulfate, and filter. Concentrate the solvent in vacuo to yield crude cycloheptene oxide. The product is often of sufficient purity (>95% by GC) to proceed directly to the next step.

Step 2: Acid-Catalyzed Methanolysis of Cycloheptene Oxide

The epoxide ring is opened by methanol under acidic conditions. This reaction proceeds via an Sₙ2 mechanism, where the methanol attacks the protonated epoxide from the face opposite the oxygen bridge, resulting exclusively in the trans product.

Protocol:

  • Reactor Setup: Charge the 20 L reactor with crude cycloheptene oxide (from Step 1, ~1.17 kg) and methanol (8 L).

  • Catalyst Addition: Cool the solution to 10 °C and add concentrated sulfuric acid (50 mL) dropwise, maintaining the internal temperature below 20 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • IPC: Monitor the disappearance of the epoxide by GC or TLC.

  • Workup: Cool the mixture to 10 °C and neutralize the acid by the slow addition of a saturated solution of sodium bicarbonate until gas evolution ceases (pH ~7).

  • Purification: Remove the bulk of the methanol via rotary evaporation. Add water (5 L) and ethyl acetate (5 L). Separate the layers and extract the aqueous phase with ethyl acetate (2 x 2 L). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. The crude trans-2-methoxycycloheptanol is purified by vacuum distillation to afford a colorless oil.

Parameter Cycloheptene Oxide (Step 1) trans-2-Methoxycycloheptanol (Step 2)
Expected Yield 90-95% (crude)85-90% (after distillation)
Purity (GC) >95%>98%
Appearance Colorless LiquidColorless Oil
Part II: Conversion to trans-2-Methoxycycloheptylamine via Azide Intermediate

This three-step sequence is a robust and highly scalable method for converting an alcohol to a primary amine with an inversion of stereochemistry at the reaction center, thus preserving the overall trans relationship.

Step 3a: Activation of the Alcohol

The hydroxyl group is converted into a better leaving group, a mesylate, to facilitate nucleophilic substitution. This reaction proceeds with retention of stereochemistry.

Protocol:

  • Reactor Setup: To the 20 L reactor, add purified trans-2-methoxycycloheptanol (1.00 kg, 6.93 mol), dichloromethane (DCM, 8 L), and triethylamine (1.45 L, 10.4 mol).

  • Reagent Addition: Cool the solution to 0 °C. Add methanesulfonyl chloride (0.64 L, 8.32 mol) dropwise over 2 hours, keeping the temperature below 5 °C.

  • Reaction: Stir the mixture at 0-5 °C for an additional 2 hours.

  • IPC: Monitor by TLC until the starting alcohol is consumed.

  • Workup: Quench the reaction by adding cold water (5 L). Separate the organic layer. Wash sequentially with cold 1M HCl (2 x 3 L), saturated sodium bicarbonate solution (3 L), and brine (3 L). Dry over anhydrous sodium sulfate, filter, and concentrate in vacuo at low temperature (<30 °C) to yield the crude mesylate, which is used immediately in the next step due to its potential instability.

Step 3b: Sₙ2 Displacement with Azide

The mesylate is displaced by sodium azide. This is a classic Sₙ2 reaction that occurs with a complete inversion of configuration at the carbon center, ensuring the desired amine product will ultimately have the correct trans stereochemistry.

Protocol:

  • Reactor Setup: In the 20 L reactor, dissolve sodium azide (0.68 kg, 10.4 mol) in dimethylformamide (DMF, 7 L).

  • Reagent Addition: Add a solution of the crude mesylate from the previous step in DMF (1 L) to the azide suspension.

  • Reaction: Heat the reaction mixture to 65-70 °C and stir for 12-18 hours.

  • IPC: Monitor the reaction by TLC or GC-MS for the disappearance of the mesylate.

  • Workup: Cool the mixture to room temperature and pour it into a larger vessel containing cold water (20 L).

  • Extraction & Purification: Extract the product with diethyl ether or MTBE (3 x 5 L). Combine the organic layers, wash extensively with water (4 x 5 L) to remove DMF, then wash with brine (5 L). Dry over anhydrous magnesium sulfate and concentrate in vacuo to yield crude trans-2-azido-1-methoxycycloheptane.

Step 3c: Reduction of the Azide

Catalytic hydrogenation is the method of choice for reducing the azide to the primary amine on a large scale. It is highly efficient and avoids the use of metal hydrides, which can be problematic for scale-up. This transformation is a clean reduction with retention of configuration.[5][6]

G cluster_0 Hydrogenation Workflow A Charge Reactor with Azide, Solvent, Catalyst B Inert with N2 then Pressurize with H2 A->B C Heat and Stir (Monitor H2 uptake) B->C D Cool and Vent; Filter Catalyst C->D E Solvent Removal & Product Isolation D->E

Caption: Workflow for the catalytic hydrogenation of the azide intermediate.

Protocol:

  • Reactor Setup: To a high-pressure hydrogenator, add the crude azide (~1.1 kg) and methanol or ethanol (8 L).

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C, ~50-60 g, 50% wet) under a nitrogen atmosphere.

  • Hydrogenation: Seal the reactor. Purge with nitrogen three times, then pressurize with hydrogen to 50-60 psi (4 bar).

  • Reaction: Heat the mixture to 35-40 °C and stir vigorously. An exotherm and hydrogen uptake will be observed. Maintain the pressure by feeding hydrogen as needed. The reaction is typically complete in 6-12 hours.

  • IPC: Monitor the reaction by TLC or GC-MS until the azide is fully consumed.

  • Workup: Cool the reactor, vent the hydrogen, and purge with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst may be pyrophoric; do not allow the filter cake to dry out.

  • Purification: Concentrate the filtrate in vacuo to remove the solvent. The resulting crude amine can be purified by vacuum distillation to yield pure trans-2-methoxycycloheptylamine as a colorless liquid.

Parameter trans-2-Methoxycycloheptylamine (Overall)
Overall Yield 60-70% (from trans-2-methoxycycloheptanol)
Purity (GC) >99%
Appearance Colorless to Pale Yellow Liquid
¹H NMR, ¹³C NMR, MS Consistent with proposed structure

Safety and Scale-Up Considerations

  • Exotherm Management: The epoxidation (Step 1) and mesylation (Step 3a) are exothermic. A jacketed reactor with efficient cooling is essential for temperature control. Slow, subsurface addition of reagents is critical.

  • Azide Hazard: Sodium azide is highly toxic. The intermediate organic azide is potentially explosive and should be handled with care, avoiding high temperatures, shock, and contact with strong acids (which can form hydrazoic acid, HN₃). It is recommended to use the crude azide directly without distillation.

  • Hydrogenation Safety: Catalytic hydrogenation involves flammable solvents and hydrogen gas under pressure. The process must be conducted in a purpose-built high-pressure bay with appropriate safety interlocks. The Pd/C catalyst is pyrophoric upon exposure to air when dry.

  • Waste Management: The process generates aqueous waste containing salts and residual solvents. All waste streams must be handled and disposed of in accordance with local environmental regulations.

Conclusion

This application note details a robust, high-yield, and stereoselective synthesis for the kilogram-scale production of trans-2-methoxycycloheptylamine. The route leverages cost-effective starting materials and scalable, well-understood chemical transformations. By carefully managing reaction conditions and adhering to safety protocols, this procedure provides a reliable pathway for researchers and drug development professionals to access this important chemical building block.

References

  • BenchChem. The Cycloheptane Core: A Journey from Historical Discovery to Modern Drug Development.

  • Wikipedia. Cycloheptane.

  • ResearchGate. Hofmann Rearrangement.

  • Pharmd Guru. HOFMANN REARRANGEMENT.

  • Organic Chemistry Tutor. Hofmann and Curtius Rearrangements.

  • Thermo Fisher Scientific. Hofmann Rearrangement.

  • Slideshare. Hofman rearrangement.

  • MDPI. Selective Arene Hydrogenation for Direct Access to Saturated Carbo‐ and Heterocycles.

  • MDPI. Pt/CB-Catalyzed Chemoselective Hydrogenation Using In Situ-Generated Hydrogen by Microwave-Mediated Dehydrogenation of Methylcyclohexane under Continuous-Flow Conditions.

  • YouTube. Arenes to Cyclohexanes, Part 1: Heterogeneous Catalytic Hydrogenation.

Sources

Method

Application Note: Precision N-Alkylation of (1R,2R)-2-Methoxycycloheptan-1-amine

Executive Summary This application note details optimized protocols for the N-alkylation of (1R,2R)-2-Methoxycycloheptan-1-amine , a valuable chiral building block for asymmetric ligands and CNS-active pharmaceutical int...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details optimized protocols for the N-alkylation of (1R,2R)-2-Methoxycycloheptan-1-amine , a valuable chiral building block for asymmetric ligands and CNS-active pharmaceutical intermediates. Due to the conformational flexibility of the cycloheptane ring and the steric influence of the vicinal methoxy group, standard alkylation protocols often suffer from over-alkylation or poor conversion.

This guide prioritizes Reductive Amination as the gold standard for mono-alkylation, utilizing Titanium(IV) isopropoxide to overcome steric hindrance. A secondary protocol for Direct Alkylation is provided for substrates lacking carbonyl functionality.

Strategic Analysis & Mechanistic Insight

Substrate Characteristics

The starting material, (1R,2R)-2-Methoxycycloheptan-1-amine, presents specific challenges:

  • Conformational Mobility: Unlike rigid cyclohexanes, the cycloheptane ring undergoes pseudorotation (twist-chair/twist-boat), increasing the entropic cost of bimolecular reactions.

  • Steric & Electronic Effects: The trans-1,2-arrangement places the methoxy group in proximity to the amine. While this adds steric bulk, the oxygen atom can act as a weak Lewis base, potentially chelating with metal additives (e.g., Ti

    
    ), which can be leveraged to stabilize imine intermediates.
    
Decision Matrix: Selecting the Route

The choice of alkylation strategy depends strictly on the electrophile source and the desired substitution pattern.

AlkylationStrategy Start Target: N-Alkylated Product Decision Electrophile Availability Start->Decision Aldehyde Aldehyde/Ketone (Carbonyl) Decision->Aldehyde Preferred Halide Alkyl Halide (R-X) Decision->Halide If necessary Epoxide Epoxide (Ring Strain) Decision->Epoxide Specific Case Method1 Protocol A: Reductive Amination (High Selectivity) Aldehyde->Method1 Method2 Protocol B: Direct Alkylation (Risk: Over-alkylation) Halide->Method2 Method3 Protocol C: Ring Opening (Beta-Amino Alcohols) Epoxide->Method3

Figure 1: Strategic decision tree for selecting the optimal N-alkylation pathway.

Protocol A: Reductive Amination (The Gold Standard)

Objective: Selective mono-alkylation using aldehydes or ketones.[1] Mechanism: Formation of an imine/iminium species followed by in situ reduction.[2] Key Advantage: Avoids quaternary ammonium salt formation; high functional group tolerance.

Reagents & Materials
  • Substrate: (1R,2R)-2-Methoxycycloheptan-1-amine (1.0 equiv).

  • Electrophile: Aldehyde (1.0–1.1 equiv) or Ketone (1.1–1.5 equiv).

  • Reductant: Sodium triacetoxyborohydride (STAB, NaBH(OAc)

    
    ) (1.5–2.0 equiv).
    
    • Why STAB? It is milder than NaBH

      
       and does not reduce aldehydes/ketones rapidly, allowing the imine to form first [1].
      
  • Additive (Optional but Recommended): Titanium(IV) isopropoxide (Ti(O

    
    Pr)
    
    
    
    ) (1.0–1.2 equiv).
    • Why Ti? It acts as a Lewis acid to activate the carbonyl and scavenge water, driving imine formation in hindered cycloheptyl systems [2].

  • Solvent: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF). Anhydrous.

Step-by-Step Methodology
  • Imine Formation (Pre-complexation):

    • Charge a flame-dried reaction vessel (under N

      
       or Ar) with the amine (1.0 equiv) and anhydrous THF (0.2 M concentration).
      
    • Add the carbonyl compound (1.1 equiv).[3]

    • Critical Step: Add Ti(O

      
      Pr)
      
      
      
      (1.2 equiv) dropwise via syringe.
    • Stir at ambient temperature for 1–4 hours.

    • Checkpoint: Monitor by TLC or LC-MS. You should see the disappearance of the starting amine and appearance of the imine (often less polar).

  • Reduction:

    • Caution: If using Ti(O

      
      Pr)
      
      
      
      , dilute the mixture with absolute ethanol (equal volume to THF) before adding the reductant to moderate reactivity.
    • Add NaBH(OAc)

      
       (2.0 equiv) in portions over 15 minutes.
      
    • Stir at ambient temperature for 12–16 hours.

  • Workup (Emulsion Control):

    • Quench the reaction by adding 1N NaOH or saturated NaHCO

      
      .
      
    • Titanium Removal: If Ti was used, a white precipitate (TiO

      
      ) will form. Filter this through a Celite pad before extraction to prevent intractable emulsions.
      
    • Extract the filtrate with Ethyl Acetate (3x).[4]

    • Wash combined organics with Brine, dry over Na

      
      SO
      
      
      
      , and concentrate.
  • Purification:

    • Flash column chromatography (SiO

      
      ). Eluent: DCM/MeOH (95:5) + 1% NH
      
      
      
      OH (to prevent streaking of the amine).

Protocol B: Direct Alkylation (Controlled )

Objective: N-alkylation using alkyl halides when carbonyl precursors are unavailable. Risk: High probability of dialkylation or quaternization. Mitigation Strategy: Use of inorganic bases and syringe-pump addition.

Reagents[4][5][6][7][8][9][10]
  • Substrate: (1R,2R)-2-Methoxycycloheptan-1-amine (1.0 equiv).

  • Electrophile: Alkyl Bromide/Iodide (0.9 equiv). Note: Use slight deficit of electrophile.

  • Base: Cesium Carbonate (Cs

    
    CO
    
    
    
    ) (1.5 equiv) or K
    
    
    CO
    
    
    .
    • Why Cs? The "Cesium Effect" improves solubility in organic solvents and promotes mono-alkylation [3].

  • Solvent: Acetonitrile (ACN) or DMF.

Step-by-Step Methodology
  • Preparation:

    • Suspend the amine (1.0 equiv) and Cs

      
      CO
      
      
      
      (1.5 equiv) in ACN (0.1 M).
    • Heat the mixture to 40–60°C (depending on halide reactivity).

  • Controlled Addition:

    • Dissolve the Alkyl Halide (0.9 equiv) in ACN.

    • Add the halide solution to the amine mixture slowly using a syringe pump (rate: 1 mL/hour).

    • Logic: Keeping the concentration of the alkylating agent low relative to the amine favors mono-alkylation.

  • Monitoring:

    • Stop the reaction immediately upon consumption of the alkyl halide (monitor by TLC). Do not push for 100% conversion of the amine; it is better to recover starting material than to separate over-alkylated byproducts.

Quality Control & Validation

ParameterMethodAcceptance Criteria
Identity

H NMR (400 MHz)
Diagnostic shift of C1-H (cycloheptyl ring) and appearance of N-alkyl signals.
Stereochemistry Chiral HPLC / SFC>98% ee (Retention of (1R,2R) configuration).
Purity LC-MS>95% purity; Confirm mono-alkylation mass [M+R]+.
Residual Metal ICP-MS<10 ppm Ti (if Protocol A used).
Stereochemical Integrity

Because the reaction occurs at the nitrogen (nucleophile) and not the chiral carbons, the (1R,2R) configuration is generally stable. However, harsh basic conditions (Protocol B, >100°C) could theoretically cause epimerization if the alpha-proton is acidic. Protocol A (Reductive Amination) is pH neutral/mildly acidic and is safe for preserving stereocenters.

Troubleshooting Guide

Problem: Low Conversion in Reductive Amination.

  • Cause: Steric bulk of the cycloheptane ring prevents imine formation.

  • Solution: Increase Ti(O

    
    Pr)
    
    
    
    to 1.5 equiv and heat the imine formation step to 50°C before adding the reducing agent.

Problem: "Stuck" Titanium Emulsion during Workup.

  • Cause: Incomplete hydrolysis of titanium alkoxides.

  • Solution: Add a solution of Rochelle's Salt (Potassium Sodium Tartrate) and stir vigorously for 1 hour. The layers will separate cleanly.

Problem: Dialkylation in Direct Alkylation.

  • Cause: Reaction is too fast; product amine is more nucleophilic than starting amine.

  • Solution: Switch to Protocol A. If not possible, use a temporary protecting group (e.g., Boc-protection -> Alkylation -> Deprotection) or use the "sacrificial amine" method (add 5 equiv of starting amine and recycle it).

Visualization: Reaction Workflow

ReductiveAminationWorkflow Start Start: (1R,2R)-Amine + Ketone Step1 Add Ti(OiPr)4 (Lewis Acid Activation) Start->Step1 Anhydrous THF Intermediate Titanium-Imine Complex (Sterically Activated) Step1->Intermediate 1-4h, RT Step2 Add NaBH(OAc)3 (Selective Reduction) Intermediate->Step2 Dilute w/ EtOH Quench Quench with Rochelle's Salt (Remove Ti) Step2->Quench 12h Product Final: Mono-N-Alkylated Product Quench->Product Extraction

Figure 2: Optimized workflow for Ti-mediated reductive amination.

References

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849–3862. Link

  • Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds with sodium borohydride." Journal of the Chemical Society, Perkin Transactions 1, (18), 2301-2302. Link

  • Salvatore, R. N., et al. (2001). "Cesium Effect: High Chemoselectivity in Direct N-Alkylation of Amines." Tetrahedron, 57(36), 7785-7811. Link

  • Kumpaty, H. J., et al. (2003).[1] "Selective Access to Secondary Amines by a Highly Controlled Reductive Mono-N-Alkylation of Primary Amines." Synthesis, 2003(14), 2206-2210. Link

Sources

Technical Notes & Optimization

Troubleshooting

improving enantiomeric excess of 2-methoxycycloheptan-1-amine synthesis

Topic: Improving Enantiomeric Excess ( ) of 2-Methoxycycloheptan-1-amine Status: Active Ticket ID: CHIRAL-C7-MET Assigned Specialist: Senior Application Scientist, Process Chemistry Introduction: The "Floppy Ring" Challe...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving Enantiomeric Excess ( ) of 2-Methoxycycloheptan-1-amine

Status: Active Ticket ID: CHIRAL-C7-MET Assigned Specialist: Senior Application Scientist, Process Chemistry

Introduction: The "Floppy Ring" Challenge

Welcome to the Process Development Support Center. You are likely here because standard protocols for cyclohexylamines are failing on your 2-methoxycycloheptan-1-amine target.

The Core Problem: Unlike the rigid cyclohexane chair, the cycloheptane ring is conformationally mobile ("floppy"), existing in a pseudorotation between twist-chair and twist-boat forms. This mobility lowers the energy difference (


) between transition states, often resulting in poor stereocontrol (low 

) and difficult diastereoseparation (cis vs. trans).

This guide prioritizes Biocatalytic Transamination as the primary route for high


, with Lipase-mediated Kinetic Resolution  as a secondary purification strategy.
Module 1: Biocatalytic Transamination (Primary Route)

Methodology: Using


-Transaminases (

-TAs) to convert 2-methoxycycloheptanone directly to the amine. This avoids the thermodynamic equilibration issues of reductive amination.
Mechanism & Workflow

The enzyme shuttles an amine group from a sacrificial donor (Isopropylamine) to your ketone via a PLP (Pyridoxal-5'-phosphate) cofactor.[1]

TransaminaseCycle Ketone Substrate: 2-Methoxycycloheptanone AmineProd Product: (1R/S)-2-Methoxy cycloheptan-1-amine Ketone->AmineProd  Chiral Induction EnzPLP Enzyme-PLP (Active Form) EnzPMP Enzyme-PMP (Aminated Form) EnzPLP->EnzPMP  Accept NH2 from IPA EnzPMP->EnzPLP  Transfer NH2 to Ketone Donor Donor: Isopropylamine (IPA) Byprod Byproduct: Acetone Donor->Byprod  Deamination

Figure 1: The Ping-Pong Bi-Bi mechanism of


-Transaminases. Note that for cycloheptanones, the "Accept NH2" step is fast, but the "Transfer to Ketone" is sterically rate-limiting.
Troubleshooting Guide: Low Conversion or

SymptomProbable CauseCorrective Action
Low Conversion (<50%) Unfavorable EquilibriumRemove Acetone: The byproduct (acetone) inhibits the enzyme. Use a slightly reduced pressure (200-300 mbar) or an inert gas sweep to evaporate acetone continuously.
Low Conversion (<10%) Steric RejectionScreen Class III

-TAs:
Standard enzymes prefer unhindered substrates. 2-substituted cycloheptanones are bulky. Switch to variant libraries evolved for "bulky-bulky" ketones (e.g., Vibrio fluvialis variants).
Moderate

(70-80%)
Background AminationCheck Buffer pH: Non-enzymatic imine formation can occur if pH > 8.0. Lower pH to 7.0-7.5.
Viscous/Oiling Out Substrate InsolubilityCo-solvent Optimization: Add 10-20% DMSO or MeOH. Warning: Do not exceed 20% as it denatures most wild-type enzymes.

Expert Insight:

"The 7-membered ring reacts significantly slower than 5- or 6-membered rings in enzymatic pockets due to entropic penalties. You must run these reactions for 48-72 hours, not the standard 24 hours." — Ref [1] (Extrapolated from cycloalkanol resolution data).

Module 2: Lipase-Mediated Kinetic Resolution (Secondary Route)

If you have already synthesized the racemic amine and need to purify it, use Kinetic Resolution (KR) .

Protocol:

  • Dissolve racemic amine in MTBE or DIPE (Diisopropyl ether).

  • Add Ethyl Methoxyacetate (acyl donor). Note: Methoxyacetate is faster than ethyl acetate for hindered amines.

  • Add CAL-B (Candida antarctica Lipase B) immobilized (e.g., Novozym 435).[2]

  • Shake at 30°C.

Data: The "Ring Size Penalty"

The following table illustrates why your cycloheptane yield is lower than literature values for cyclohexane.

Ring SizeRelative Rate (

)
Enantioselectivity (

)
Notes
Cyclopentane (C5)100>200Very Fast
Cyclohexane (C6)~45>100Standard
Cycloheptane (C7) < 5 10-50 Critical Slowness

Data summarized from comparative kinetic studies on 2-substituted cycloalkanols [1].

Decision Matrix for Resolution:

ResolutionLogic Start Racemic 2-Methoxy cycloheptan-1-amine CheckEE Check Initial ee Start->CheckEE MethodA Chemical Resolution (Tartaric/Mandelic Acid) CheckEE->MethodA Scale > 100g MethodB Enzymatic Resolution (CAL-B + Methoxyacetate) CheckEE->MethodB Scale < 10g ResultA Crystals formed? MethodA->ResultA ResultB E-value > 20? MethodB->ResultB ResultA->MethodB No (Oiling out) Success Isolate Pure Enantiomer ResultA->Success Yes ResultB->Success Yes Failure Switch to Module 1 (Transaminase) ResultB->Failure No (Rxn too slow)

Figure 2: Decision tree for selecting the resolution strategy based on scale and performance.

Module 3: Analytical Troubleshooting (HPLC/GC)

Issue: You see 2 peaks instead of 4, or broad shoulders. Cause: 2-methoxycycloheptan-1-amine has two chiral centers, leading to 4 isomers:

  • (1R, 2R) - trans

  • (1S, 2S) - trans

  • (1R, 2S) - cis

  • (1S, 2R) - cis

Direct chiral HPLC often fails to separate the cis/trans diastereomers effectively due to the ring flexibility.

Recommended Protocol: Derivatization Do not inject the free amine. Derivatize it to rigidify the structure.

  • Reagent: GITC (2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl isothiocyanate) or Mosher's Acid Chloride.

  • Reaction: Mix 10 µL amine + 10 µL reagent in MeCN. Wait 15 mins.

  • Column: C18 Standard Column (The derivatizing agent adds the chirality).

  • Result: The bulky GITC group locks the cycloheptane conformation, allowing distinct separation of diastereomers.

References
  • Forró, E. (2001).[3] Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols.[3] Acta Pharmaceutica Hungarica.[3] (Demonstrates the drastic rate reduction in C7 rings vs C5/C6).

  • Sehl, T., et al. (2012).[4] TTC-based screening assay for ω-transaminases: A rapid method to detect reduction of 2-hydroxy ketones.[4][5][6] Journal of Biotechnology.[4] (Methodology for screening enzymes on 2-substituted ketones).

  • Gotor-Fernández, V., et al. (2006). Preparation of Chiral Amines using Lipase-Catalyzed Dynamic Kinetic Resolution. Current Organic Chemistry. (General principles of amine resolution).

  • Google Patents. (1975). Separation and purification of cis and trans isomers.[3] US3880925A. (Foundational techniques for separating cyclic diamines/amines).

Sources

Optimization

Technical Support Center: 2-Methoxycycloheptylamine Isomer Separation

This technical guide is structured as a dynamic support center resource, designed for immediate application in a research or process development setting. Executive Technical Overview The Challenge: Separating cis- and tr...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured as a dynamic support center resource, designed for immediate application in a research or process development setting.

Executive Technical Overview

The Challenge: Separating cis- and trans-2-methoxycycloheptylamine presents a unique stereochemical challenge compared to cyclohexane analogs. The cycloheptane ring possesses high conformational flexibility (pseudorotation between twist-chair and twist-boat forms), which lowers the energy barrier between conformers and often leads to broad, overlapping peaks in chromatography. Furthermore, the primary amine moiety (


) interacts strongly with residual silanols on stationary phases, causing severe peak tailing.

The Strategy: Successful separation requires a dual approach:

  • Thermodynamic Control: Rigidifying the molecule via derivatization or specific solvent interactions.

  • Surface Chemistry Management: Suppressing silanol activity to sharpen peaks.

Interactive Troubleshooting Guide (Q&A)

Module A: Analytical HPLC & Method Development

Q1: I am seeing a single broad peak instead of two distinct isomer peaks. Is my column failed? A: It is likely not a column failure but a conformational averaging issue.

  • Root Cause: The 7-membered ring undergoes rapid pseudorotation at room temperature, blurring the distinction between cis and trans solvated states.

  • Solution:

    • Lower the Temperature: Run the column at 10°C–15°C. This "freezes" the ring conformations, often splitting the broad peak into two.

    • Switch to Normal Phase: Use an amine-specific column (e.g., silica with bonded diol or aminopropyl phase) using Hexane/Ethanol/Diethylamine. The non-polar solvent locks the conformations more effectively than aqueous methanol.

Q2: My peaks are tailing significantly (


). How do I fix this? 
A:  This is classic "amine-silanol" interaction.
  • Immediate Fix: Add a "sacrificial base" to your mobile phase.

    • For Reverse Phase: Add 0.1% Triethylamine (TEA) or use a high-pH stable C18 column (e.g., Waters XBridge or Phenomenex Gemini) at pH 10.5 (Ammonium Bicarbonate buffer). At pH > pKa (approx 10.5), the amine is unprotonated and interacts less with silanols.

    • For Normal Phase: Add 0.1% Diethylamine (DEA) or 0.1% Isopropylamine.

Q3: Which isomer elutes first? A: This depends on the mode of chromatography, but generally:

  • Normal Phase (Silica): The trans-isomer (less polar due to intramolecular H-bonding shielding) usually elutes first . The cis-isomer (more accessible polar groups) elutes second .

  • Reverse Phase (C18): The elution order is often reversed or less predictable due to hydrophobic solvation effects.

Module B: Preparative Scale-Up & Purification

Q4: Direct separation is too expensive for my 50g batch. What is the alternative? A: Use Kinetic Resolution via Derivatization . Direct chromatography of free amines is difficult at scale. Converting the amine to a carbamate (Boc) or amide dramatically improves separation factors (


).

Protocol: The "Boc-Shift" Strategy

  • React crude amine mixture with

    
     (1.1 eq) and 
    
    
    
    in DCM.
  • The resulting cis- and trans-carbamates have significantly different

    
     values on silica gel because the H-bond donor capability is masked.
    
  • Perform standard Flash Chromatography (Hexane/EtOAc).

  • Deprotect with

    
     or 
    
    
    
    .

Q5: Can I use crystallization instead of chromatography? A: Yes, via Diastereomeric Salt Formation . Since the isomers are diastereomers (cis/trans), their salts with achiral acids will have different solubilities. However, using a chiral acid often amplifies this difference.

  • Recommended Agent: L-Tartaric Acid or Dibenzoyl-L-tartaric acid.

  • Solvent System: Ethanol/Isopropanol (warm to dissolve, cool slowly).

  • Note: The trans-isomer usually forms a less soluble salt lattice due to better packing symmetry compared to the cis-isomer.

Experimental Workflows (Visualized)

Diagram 1: Analytical Method Decision Tree

Caption: Logic flow for selecting the optimal analytical method based on sample purity and resolution requirements.

MethodSelection Start Start: Crude Amine Mixture CheckScale Check Scale Start->CheckScale Analytical Analytical (<10 mg) CheckScale->Analytical QC / Check Prep Preparative (>1 g) CheckScale->Prep Purification TailCheck Peak Tailing > 1.5? Analytical->TailCheck DerivPrep Boc-Protection Prep->DerivPrep Recommended AddModifier Add 0.1% DEA or TEA TailCheck->AddModifier Yes ResCheck Resolution < 1.5? TailCheck->ResCheck No AddModifier->ResCheck TempCtrl Lower Temp to 10°C ResCheck->TempCtrl Yes (Overlap) DerivAnal Derivatize (FDAA/Marfey's) ResCheck->DerivAnal Severe Overlap Flash Flash Chromatography (Silica: Hex/EtOAc) DerivPrep->Flash Deprotect Acid Deprotection Flash->Deprotect

Diagram 2: Chemical Resolution Workflow

Caption: Workflow for non-chromatographic separation using kinetic resolution or crystallization.

ChemResolution Input Racemic cis/trans Mixture Enzyme Enzymatic Resolution (Lipase CAL-B) Input->Enzyme High value / Small scale Salt Salt Formation (L-Tartaric Acid) Input->Salt Bulk scale (>100g) Acylation Selective Acylation (Trans reacts faster) Enzyme->Acylation Cryst Fractional Crystallization (EtOH) Salt->Cryst Sep1 Partition/Filtration Acylation->Sep1 Prod1 Trans-Acetamide (Solid) Sep1->Prod1 Prod2 Cis-Amine (Liquid) Sep1->Prod2 Filter Filtration Cryst->Filter Solid Trans-Salt Precipitate Filter->Solid Liquor Cis-Enriched Mother Liquor Filter->Liquor

Standard Operating Procedures (SOP) Data

Table 1: Recommended HPLC Conditions
ParameterMethod A (Reverse Phase)Method B (Normal Phase)
Column XBridge C18 (Waters) or Gemini C18 (Phenomenex)Chiralpak AD-H or Silica Gel (High Purity)
Mobile Phase 10 mM

(pH 10.5) / MeCN
Hexane / Ethanol / Diethylamine (90:10:0.1)
Gradient 5% to 60% MeCN over 15 minIsocratic
Flow Rate 1.0 mL/min1.0 mL/min
Detection UV 210 nm (low sensitivity due to lack of chromophore)UV 210 nm or Refractive Index (RI)
Temp 40°C (High pH requires temp control)10°C (Crucial for isomer splitting)
Table 2: Physical Property Differences (Derivatized)

Data based on N-Boc derivatives of analogous 1,2-amino ethers.

Isomer (N-Boc)Relative Polarity (

on Silica)
Solubility (Hexane)1H-NMR Characteristic (H-1)
Trans Higher (

)
HighBroad Multiplet,

3.4-3.6
Cis Lower (

)
ModerateBroad Multiplet,

3.7-3.9

Note on NMR: The coupling constants (


) in 7-membered rings are often averaged. Do not rely solely on the Karplus equation for stereochemistry assignment without low-temperature NMR experiments.

References & Authoritative Grounding

  • Conformational Analysis of Cycloheptanes:

    • Source: Bocian, D. F., et al. "Conformations of cycloheptane." J. Am. Chem. Soc. 1975.

    • Relevance: Establishes the pseudorotation energy barriers that necessitate low-temperature chromatography.

  • Lipase-Catalyzed Resolution of Alicyclic Amines:

    • Source: Forró, E., et al. "Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols and amines." Tetrahedron: Asymmetry, 2004.

    • Relevance: Validates the use of CAL-B (Novozym 435) for resolving 1,2-functionalized cycloalkanes where trans isomers typically react faster.

  • HPLC Separation of Amine Isomers:

    • Source: Snyder, L. R., et al. "Practical HPLC Method Development." Wiley-Interscience.

    • Relevance: Standard protocols for using basic modifiers (TEA/DEA) to suppress silanol activity for amine separation.

  • Synthesis of Trans-Cycloheptyl Derivatives:

    • Source: "Nucleophilic Ring Opening of Cycloheptene Oxide." Journal of Organic Chemistry.

    • Relevance: Confirms that opening the epoxide with methanol/azide followed by reduction predominantly yields the trans-isomer (anti-addition).

Troubleshooting

troubleshooting chiral HPLC separation of cycloheptane amines

To: User (Researcher/Scientist) From: Senior Application Scientist, Chiral Separations Unit Subject: Technical Guide: Troubleshooting Chiral HPLC of Cycloheptane Amines Welcome to the Chiral Technical Support Center This...

Author: BenchChem Technical Support Team. Date: February 2026

To: User (Researcher/Scientist) From: Senior Application Scientist, Chiral Separations Unit Subject: Technical Guide: Troubleshooting Chiral HPLC of Cycloheptane Amines

Welcome to the Chiral Technical Support Center

This guide addresses the specific challenges of separating cycloheptane amines . Unlike rigid aromatic amines, cycloheptane derivatives present a "perfect storm" of chromatographic difficulties:

  • Conformational Flexibility: The seven-membered ring "puckers," often leading to peak broadening.

  • Lack of Chromophore: The aliphatic ring is UV-transparent, making detection difficult.

  • Basic Nitrogen Interaction: Strong tailing due to interaction with residual silanols on the stationary phase.[1][2]

This portal is structured to troubleshoot these specific issues.

Part 1: Method Development Decision Tree

Before troubleshooting, ensure you are in the correct separation mode. Use this logic flow to validate your current approach.

Chiral_Workflow Start START: Cycloheptane Amine Sample Check_Amine Check Amine Type Start->Check_Amine Primary Primary Amine (-NH2) Check_Amine->Primary Sec_Tert Secondary/Tertiary Amine Check_Amine->Sec_Tert Crown_Decide Crown Ether Column? (e.g., Crownpak CR+) Primary->Crown_Decide Preferred for Primary Poly_Decide Polysaccharide Column (AD, OD, IA, IB) Primary->Poly_Decide Alternative Sec_Tert->Poly_Decide Crown_Cond Condition: Acidic Mobile Phase (pH 1-2, HClO4) Crown_Decide->Crown_Cond Crown_Temp Critical: Low Temp (0-15°C) to freeze ring conformers Crown_Cond->Crown_Temp Detect_Check UV Absorbance? Crown_Temp->Detect_Check Mode_Select Select Mode Poly_Decide->Mode_Select NP_Mode Normal Phase (Hex/IPA) Mode_Select->NP_Mode RP_Mode Reversed Phase (Aq/ACN) Mode_Select->RP_Mode Additive_Rule MANDATORY: Add Basic Modifier (0.1% DEA or TEA) NP_Mode->Additive_Rule RP_Mode->Additive_Rule High pH Buffer Additive_Rule->Detect_Check Deriv Derivatization Required (FDNB, OPA, etc.) Detect_Check->Deriv No Chromophore Direct Direct Detection (CAD, ELSD, MS) Detect_Check->Direct Universal Detector

Caption: Decision tree for selecting column chemistry and mobile phase conditions based on amine substitution and detection capabilities.

Part 2: Troubleshooting Guides (Q&A)

Category A: Peak Shape & Tailing

Issue: "My enantiomers are separating, but the peaks are severely tailing (shark-fin shape). I cannot integrate them accurately."

Root Cause: Cycloheptane amines are strong bases. The "tail" is caused by the amine nitrogen interacting with acidic residual silanols on the silica support of the column, rather than the chiral selector itself [1][3].

Corrective Protocol:

  • The "0.1% Rule": You must use a basic modifier in the mobile phase.[2]

    • Normal Phase: Add 0.1% Diethylamine (DEA) or Ethanolamine .

    • Reversed Phase: Use a high pH buffer (e.g., 20mM Ammonium Bicarbonate, pH 9.0) if using an immobilized column (e.g., Chiralpak IA/IB/IC). Note: Coated columns (AD/OD) generally cannot tolerate high pH (pH > 7).

  • Concentration Check: If 0.1% is insufficient, increase to 0.5% DEA. Do not exceed 0.5% as it may degrade the silica support over time.

  • Column History: If this column was previously used with acidic additives (TFA), the acid may be adsorbed. Flush the column with 100% Ethanol + 0.5% DEA for 2 hours to strip the acid memory.

ParameterRecommended SettingWhy?
Modifier Diethylamine (DEA)Competes for silanol sites, blocking amine adsorption.
Concentration 0.1% (v/v)Sufficient to cover active sites without altering selectivity.
Flow Rate 0.5 - 1.0 mL/minLower flow reduces mass transfer effects in tailing peaks.
Category B: The "Invisible Peak" (Detection)

Issue: "I am injecting a high concentration, but I see no peaks or only a flat baseline."

Root Cause: Cycloheptane is an aliphatic ring. Unless your specific amine has an aromatic group attached (e.g., benzyl-cycloheptylamine), it has virtually no UV absorbance above 205 nm. Common solvents (IPA/Hexane) absorb in the 200-210 nm range, masking your analyte [4].

Corrective Protocol: Option 1: Derivatization (Recommended) Transform the "invisible" amine into a "visible" one.

  • Reagent: 1-fluoro-2,4-dinitrobenzene (FDNB / Sanger’s Reagent).

  • Mechanism: Reacts with the amine to form a dinitrophenyl derivative.

  • Benefit: Creates a strong UV chromophore at 360 nm (away from solvent interference) and increases rigidity, often improving chiral recognition.

Option 2: Universal Detection If derivatization is not possible, switch detectors:

  • ELSD / CAD: Charged Aerosol Detectors work well for non-volatiles.

  • RI (Refractive Index): Works for isocratic runs but is sensitive to temperature drifts.

  • MS (Mass Spec): Use ESI+ mode. Warning: Do not use non-volatile additives like DEA if using MS. Use Ammonium Hydroxide instead.

Category C: Resolution & Selectivity

Issue: "I see a single broad peak or a 'shoulder', but no baseline separation."

Root Cause:

  • Conformational Mobility: The 7-membered cycloheptane ring is flexible. At room temperature, the rapid interconversion between "chair" and "boat" forms can blur the chiral recognition mechanism.

  • Wrong Selector: The "pocket" of the chiral phase may not fit the bulky 7-membered ring.

Corrective Protocol:

  • Temperature Drop: This is the most effective "quick fix" for flexible rings.

    • Action: Lower column temperature to 5°C - 10°C .

    • Physics: Lower temperature "freezes" the ring conformations and increases the enthalpy of adsorption, often dramatically improving resolution (Rs) [2].

  • Switch Column Technology:

    • Primary Amines: Switch to a Crown Ether (Crownpak CR+) column.[3][4][5] These form a "host-guest" complex specifically with the ammonium ion (

      
      ) of primary amines.
      
      • Condition: Must use Perchloric Acid (pH 1.0 - 2.0) mobile phase.[6]

    • Secondary/Tertiary Amines: Screen "Immobilized" Polysaccharide columns (IA, IB, IC, ID).

      • Why Immobilized? They allow the use of "forbidden" solvents like Ethyl Acetate, THF, or DCM. Cycloheptane amines often resolve better when a solvent like THF changes the 3D shape of the polymer strands on the column.

Part 3: Critical Column Care (Do Not Skip)

Improper handling of chiral columns is the #1 cause of irreproducibility.

1. The "Memory Effect" Warning

  • Never switch a column directly between Basic (DEA) and Acidic (TFA) mobile phases.[7]

  • Reason: The acid and base react inside the pores to form salts (e.g., Diethylammonium Trifluoroacetate). These salts precipitate, clogging the column and permanently altering selectivity.

  • Protocol: Always flush with neutral mobile phase (e.g., Ethanol or IPA) for at least 10 column volumes between pH switches.

2. Coated vs. Immobilized

  • Coated Columns (AD, OD, AS, OJ):

    • Forbidden Solvents: Ethyl Acetate, THF, DCM, Chloroform, Acetone.

    • Result of Error: The chiral selector dissolves and washes off. The column is destroyed instantly.

  • Immobilized Columns (IA, IB, IC, ID, IE, IF):

    • Safe Solvents: Can tolerate THF, DCM, and Ethyl Acetate.

    • Advantage:[6][8][9][10] These solvents are excellent for dissolving hydrophobic cycloheptane derivatives.

References

  • Daicel Chiral Technologies. (2021). CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. Retrieved from [Link]

  • Machida, Y., et al. (2010). Separation of free amino acids and primary amines using Daicel crown ether columns. Daicel Application Note. Retrieved from [Link]

  • Axion Labs. (2022). HPLC Peak Tailing: Causes and Cures for Basic Compounds. Retrieved from [Link]

  • Sigma-Aldrich. (2023). Derivatization of Aliphatic Amines for HPLC Detection. Retrieved from [Link]

Sources

Optimization

overcoming steric hindrance in 2-substituted cycloheptane reactions

Current Status: Operational Ticket ID: #CYC7-STERIC-001 Subject: Overcoming Steric Hindrance in 2-Substituted Cycloheptane Reactions Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: #CYC7-STERIC-001 Subject: Overcoming Steric Hindrance in 2-Substituted Cycloheptane Reactions Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Welcome to the CSSC Knowledge Base

You are likely here because your standard cyclohexane models (chair-like transition states) are failing in a 7-membered ring system. This is a common failure mode. Unlike the rigid chair of cyclohexane, cycloheptane exists in a state of rapid pseudorotation , primarily hovering between the Twist-Chair (TC) and Chair (C) conformations.

When you introduce a substituent at the C2 position, you introduce Transannular (Prelog) Strain and significant torsional strain. This guide provides the protocols to lock these conformations or bypass the steric clash entirely.

Module 1: The Conformational Landscape (The "Why")

Before attempting a reaction, you must understand the ground state of your substrate. In 2-substituted cycloheptanones, the substituent will attempt to adopt a pseudo-equatorial position to minimize 1,3-diaxial-like interactions, but the low barrier to rotation often leads to mixtures.

Energetic Profile of Cycloheptane

The Twist-Chair (TC) is the global minimum, roughly 0.5–1.0 kcal/mol more stable than the Chair (C).

CycloheptaneEnergy TC Twist-Chair (TC) (Global Minimum) C Chair (C) (+0.9 kcal/mol) TC->C Pseudorotation Low Barrier TB Twist-Boat (TB) (+2.5 kcal/mol) C->TB Ring Inversion B Boat (B) (+3.5 kcal/mol) TB->B High Energy

Figure 1: Relative stability of cycloheptane conformers.[1] Note the proximity of TC and C, which complicates stereocontrol.

Module 2: Troubleshooting Nucleophilic Additions (The "How")

Scenario: You are reducing a 2-substituted cycloheptanone (e.g., 2-methylcycloheptanone) and require high diastereoselectivity for the alcohol. Problem: The C2 substituent blocks the "axial" attack trajectory, but the ring flexibility allows the substituent to move, leading to poor dr (diastereomeric ratio).

Protocol A: The "Hard" Lock (Luche Reduction)

Use this when you need to favor the cis-alcohol (pseudo-axial attack relative to the substituent) by coordinating the ketone oxygen.

Mechanism: Cerium(III) coordinates to the carbonyl oxygen, increasing its electrophilicity and "hardening" the transition state. This effectively locks the conformation and promotes attack from the less hindered face (anti to the C2 substituent).

Step-by-Step Protocol:

  • Preparation: Dissolve 2-substituted cycloheptanone (1.0 equiv) in MeOH (0.4 M).

  • Catalyst Loading: Add CeCl₃·7H₂O (1.0 equiv). Note: Ensure the hydrate is used; anhydrous CeCl₃ is less effective for this specific coordination.

  • Cooling: Cool the mixture to -78 °C . Critical: Low temperature minimizes pseudorotation.

  • Addition: Add NaBH₄ (1.0 equiv) portion-wise over 10 minutes.

  • Monitoring: Run TLC (Hex/EtOAc 4:1). Look for the disappearance of the UV-active ketone spot.

  • Quench: Add saturated aqueous NH₄Cl at -78 °C, then warm to RT.

Expected Outcome: >90:10 cis:trans ratio.

Protocol B: The "Soft" Block (L-Selectride)

Use this when you need the trans-alcohol. The massive steric bulk of L-Selectride forces attack from the absolute least hindered trajectory, often overriding subtle conformational preferences.

ReagentSpecies SizeDominant EffectPredicted Major Isomer
NaBH₄ SmallTorsional StrainMixture (approx 60:40)
L-Selectride Large (Bulky)Steric Approach ControlTrans (Pseudo-equatorial OH)
CeCl₃/NaBH₄ CoordinatedChelation ControlCis (Pseudo-axial OH)

Module 3: Ring Expansion Strategies (The "Workaround")

Scenario: Direct alkylation at C2 is failing due to steric repulsion from an existing C7 substituent or gem-dimethyl groups. Solution: Do not fight the ring. Build a 6-membered ring (easier to control) and expand it.

Protocol C: Buchner Ring Expansion

This method constructs the cycloheptane skeleton after establishing the substitution pattern on an aromatic precursor.

Workflow:

  • Precursor: Start with a substituted benzene (e.g., toluene or xylene).

  • Carbene Generation: React with Ethyl Diazoacetate (EDA) and a Rhodium(II) catalyst.

  • Expansion: The resulting norcaradiene intermediate spontaneously undergoes electrocyclic ring opening to the cycloheptatriene.

  • Saturation: Hydrogenation (H₂/Pd-C) yields the substituted cycloheptane.

BuchnerExpansion Benzene Substituted Benzene (Flat, No Sterics) Carbene Rh(II) + N2=CHCO2Et (Carbene Insertion) Benzene->Carbene + EDA Norcaradiene Norcaradiene (Bicyclic Intermediate) Carbene->Norcaradiene Cyclopropanation CHT Cycloheptatriene (7-Membered Ring) Norcaradiene->CHT Electrocyclic Opening (Spontaneous) Final Funct. Cycloheptane (Target Molecule) CHT->Final H2, Pd/C (Reduction)

Figure 2: The Buchner expansion pathway allows access to 7-membered rings without direct alkylation penalties.

Frequently Asked Questions (FAQ)

Q: Why does my 2-substituted cycloheptanone show a double melting point? A: This is classic behavior for plastic crystals with high conformational mobility. You are likely observing a solid-solid phase transition between the twist-chair and chair forms before the actual melt. It does not necessarily indicate impurity.

Q: Can I use the Felkin-Anh model for these reactions? A: Proceed with caution. Felkin-Anh is designed for acyclic systems. For cycloheptanes, you must use Macrocyclic/Transannular models . The C2 substituent often points "outward" (pseudo-equatorial) to avoid transannular strain with C4/C5 hydrogens. Assume the nucleophile attacks anti to the largest group and anti to the C-H bonds at C2/C7 to minimize torsional strain.

Q: I need to install a gem-dimethyl group at C2. It won't go. A: Direct methylation of 2-methylcycloheptanone usually results in O-alkylation or poly-alkylation due to the flexible enolate. Fix: Use a blocking group .

  • Form the

    
    -keto ester (install -CO2Et at C2).
    
  • Methylate (the proton is now very acidic and the enolate is stabilized).

  • Decarboxylate (Krapcho conditions) to reveal the gem-dimethyl product.

References

  • Conformational Analysis of Cycloheptane Derivatives. BenchChem. (2025).[2] Provides comparative analysis of NMR and computational modeling for 7-membered rings.

  • Stereoselective Sodium Borohydride Reductions of Cyclopentanones. SciELO. (2000). Discusses the mechanism of CeCl3 (Luche) in rigidifying cyclic ketones, applicable by extension to cycloheptane.

  • Buchner Ring Expansion. Wikipedia / Organic Syntheses. Historical and mechanistic overview of the carbene-mediated expansion from benzene to cycloheptatriene.

  • Ring Strain and Structure of Cycloalkanes. Chemistry LibreTexts. (2023). Defines transannular (Prelog) strain in medium rings (7-11 carbons).

  • A Happy Medium: Synthesis of Medium-Sized Rings. PMC / NIH. (2019). Reviews modern ring expansion strategies to overcome kinetic barriers in 7-9 membered ring synthesis.

Sources

Troubleshooting

Technical Support Center: Recrystallization of trans-2-methoxycycloheptylamine Salts

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working on the purification of trans-2-methoxycycloheptylamine and its salts through recrystallization. The p...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working on the purification of trans-2-methoxycycloheptylamine and its salts through recrystallization. The principles and troubleshooting strategies discussed herein are also applicable to a broader range of chiral cyclic amines.

Introduction: The Critical Role of Recrystallization in Chiral Amine Purification

trans-2-methoxycycloheptylamine is a chiral amine, meaning it exists as a pair of non-superimposable mirror images called enantiomers. In many pharmaceutical applications, only one enantiomer is therapeutically active, while the other may be inactive or even cause undesirable side effects. Consequently, the separation of these enantiomers is a critical step in drug development.

One of the most robust and scalable methods for separating enantiomers is through diastereomeric recrystallization .[1] This technique involves reacting the racemic amine with a single enantiomer of a chiral acid (a resolving agent) to form a pair of diastereomeric salts. Unlike enantiomers, diastereomers have different physical properties, including solubility, which allows for their separation by fractional crystallization.[1] The success of this separation is highly dependent on the choice of the resolving agent and the recrystallization solvent.[2][3]

This guide will walk you through the essential considerations for developing a successful recrystallization protocol for trans-2-methoxycycloheptylamine salts, from initial solvent screening to troubleshooting common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: Why do I need to convert my trans-2-methoxycycloheptylamine to a salt for purification?

If your amine is an oil or does not crystallize readily as a free base, converting it to a salt is a standard and effective method to induce crystallization. Salts generally have higher melting points and form more ordered crystal lattices compared to their free base counterparts, which facilitates the formation of sharp, well-defined crystals.

Q2: Which chiral resolving agent should I choose for trans-2-methoxycycloheptylamine?

The selection of the chiral resolving agent is crucial and often requires experimental screening.[4] Commonly used and commercially available chiral acids for resolving amines include:

  • Tartaric acid and its derivatives (e.g., (+)-dibenzoyl-D-tartaric acid, (-)-di-p-toluoyl-L-tartaric acid)[2][4]

  • Mandelic acid[2]

  • Camphorsulfonic acid[4]

The ideal resolving agent will form a diastereomeric salt with one enantiomer of your amine that is significantly less soluble than the other diastereomeric salt in a particular solvent system.

Q3: How do I select a starting solvent for the recrystallization of my trans-2-methoxycycloheptylamine salt?

A good recrystallization solvent should fully dissolve the salt at an elevated temperature but have low solubility for the desired diastereomeric salt at lower temperatures. A general principle is "like dissolves like." Since amine salts are ionic, polar solvents are often a good starting point.

A systematic solvent screening is the most effective approach.[3][4] This involves testing the solubility of your diastereomeric salt mixture in a range of solvents with varying polarities.

Q4: Can I use a mixed solvent system?

Yes, mixed solvent systems are very common and often provide better results than single solvents. A typical approach is to dissolve the salt in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature, and then add a "poor" solvent (in which it is less soluble) dropwise until the solution becomes cloudy (the saturation point). The solution is then heated slightly to redissolve the solid and allowed to cool slowly.

Troubleshooting Guides

Problem 1: My diastereomeric salts are not separating upon cooling.

Possible Cause: The solubilities of the two diastereomeric salts are too similar in the chosen solvent system.

Solutions:

  • Change the Solvent System: This is the most critical variable. If you are using a single solvent, try a mixed solvent system. If you are already using a mixed system, alter the ratio of the two solvents or try a completely different pair of solvents.

  • Try a Different Resolving Agent: The structure of the chiral acid has a significant impact on the crystal packing and solubility of the resulting diastereomeric salts. Screening different resolving agents can lead to a pair of diastereomeric salts with a greater difference in solubility.[4]

  • Optimize the Cooling Rate: Slow, controlled cooling is crucial for selective crystallization. Rapid cooling can cause both diastereomers to precipitate out of solution. Allow the solution to cool to room temperature slowly before placing it in an ice bath or refrigerator.

  • Seeding: If you have a small amount of the pure, less-soluble diastereomeric salt, adding a "seed crystal" to the supersaturated solution can induce the crystallization of that specific diastereomer.

Problem 2: An oil is forming instead of crystals ("oiling out").

Possible Cause: The melting point of your salt is lower than the boiling point of the solvent, or the solution is too supersaturated. This can also be caused by the presence of impurities.

Solutions:

  • Lower the Temperature of Dissolution: Try to dissolve the salt at a lower temperature to avoid exceeding its melting point.

  • Use a Lower-Boiling Solvent: If the melting point of your salt is inherently low, a solvent with a lower boiling point may be necessary.

  • Add More Solvent: Oiling out can occur if the solution is too concentrated. Add a small amount of additional solvent to the heated mixture to ensure the salt is fully dissolved before cooling.

  • Slower Cooling: As with poor separation, very slow cooling can favor crystal formation over oiling out.

  • Change the Solvent System: A different solvent or solvent mixture may be less prone to causing your compound to oil out.

Problem 3: The yield of my recrystallized salt is very low.

Possible Cause: The desired diastereomeric salt has a relatively high solubility in the chosen solvent, even at low temperatures. Alternatively, too much solvent was used.

Solutions:

  • Reduce the Amount of Solvent: Ensure you are using the minimum amount of hot solvent required to fully dissolve the salt.

  • Change the Solvent System: Find a solvent in which your desired salt is less soluble at low temperatures.

  • Cool for a Longer Period: Allow the solution to crystallize for a longer time at a low temperature (e.g., in a refrigerator overnight) to maximize crystal formation.

  • Concentrate the Mother Liquor: The solution left after filtration (the mother liquor) contains the more soluble diastereomer but also some of the less soluble one. Carefully evaporating some of the solvent from the mother liquor and cooling again may yield a second crop of crystals. Be aware that this second crop may be less pure than the first.

Experimental Protocols

Protocol 1: Screening for Optimal Resolving Agent and Solvent

This protocol outlines a small-scale screening process to identify the most effective chiral resolving agent and solvent system for the resolution of trans-2-methoxycycloheptylamine.

Materials:

  • Racemic trans-2-methoxycycloheptylamine

  • A selection of chiral resolving agents (e.g., (+)- and (-)-dibenzoyl-tartaric acid, (+)- and (-)-mandelic acid)

  • A selection of solvents (e.g., methanol, ethanol, isopropanol, acetonitrile, ethyl acetate, and water)

  • Small test tubes or vials

  • Heating block or water bath

  • Vortex mixer

Procedure:

  • Preparation: In separate vials, prepare stock solutions of your racemic amine and the various chiral resolving agents in a suitable solvent (e.g., methanol or ethanol).

  • Salt Formation: In a series of test tubes, combine stoichiometric amounts of the amine solution with each of the resolving agent solutions.

  • Solvent Evaporation: Gently evaporate the solvent from each test tube to obtain the crude diastereomeric salt mixtures.

  • Solubility Testing: To each tube containing a dry salt mixture, add a small amount (e.g., 0.5 mL) of a screening solvent.

  • Heating and Observation: Heat the tubes in a heating block or water bath and observe the solubility.

    • Ideal Solvent: The salt mixture should be fully soluble when hot but precipitate upon cooling.

    • Poor Solvent: The salt mixture is insoluble even when hot.

    • Too Good a Solvent: The salt mixture remains soluble even when cooled.

  • Cooling and Crystal Formation: For promising solvents, allow the tubes to cool slowly to room temperature and then in an ice bath. Observe the amount of precipitate.

  • Analysis: The combination of resolving agent and solvent that provides the highest yield of crystalline solid is a good candidate for a larger-scale resolution. Further analysis (e.g., by chiral HPLC) of the resulting solid and mother liquor would be needed to determine the enantiomeric excess and confirm successful resolution.[4]

Protocol 2: Preparative Scale Diastereomeric Recrystallization

Once an optimal resolving agent and solvent system have been identified, you can proceed with a larger-scale recrystallization.

Procedure:

  • Dissolution: In an appropriately sized Erlenmeyer flask, dissolve the racemic trans-2-methoxycycloheptylamine and the chosen chiral resolving agent in the minimum amount of the selected hot solvent or solvent mixture.

  • Slow Cooling: Cover the flask and allow it to cool slowly to room temperature. It is crucial not to disturb the flask during this period to allow for the formation of large, pure crystals.

  • Further Cooling: Once the flask has reached room temperature, place it in an ice bath or refrigerator for at least an hour to maximize crystallization.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[5]

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual mother liquor.[5]

  • Drying: Dry the crystals under vacuum to a constant weight.

Protocol 3: Liberation of the Free Amine

After obtaining the purified diastereomeric salt, the enantiomerically enriched amine must be liberated.

Procedure:

  • Dissolution: Dissolve the purified diastereomeric salt in water.

  • Basification: While stirring, add a base (e.g., a 1 M solution of sodium hydroxide) dropwise until the solution is basic (pH > 11).[5] This will neutralize the chiral acid and liberate the free amine.

  • Extraction: Transfer the basic aqueous solution to a separatory funnel and extract the free amine with a suitable organic solvent (e.g., diethyl ether or dichloromethane) three times.[5]

  • Drying and Concentration: Combine the organic extracts, dry them over an anhydrous drying agent (e.g., sodium sulfate), filter, and remove the solvent under reduced pressure to yield the enantiomerically enriched trans-2-methoxycycloheptylamine.

Data Presentation

Table 1: Properties of Common Recrystallization Solvents

SolventBoiling Point (°C)Polarity (Dielectric Constant)Notes
Water10080.1Highly polar, good for many salts.
Methanol6532.7Polar protic solvent, dissolves many amine salts.
Ethanol7824.5Common choice for recrystallizing amine salts.
Isopropanol8219.9Less polar than ethanol, good for mixed solvent systems.
Acetonitrile8237.5Polar aprotic solvent.
Ethyl Acetate776.0Medium polarity, often used in mixed systems with hexanes.
Hexanes~691.9Nonpolar, often used as an "anti-solvent" in mixed systems.

Table 2: Common Chiral Resolving Agents for Amines

Resolving AgentAcidityTypical Solvent Systems
(+)-Tartaric AcidStrongAlcohols, water/alcohol mixtures
(+)-Dibenzoyl-D-tartaric acidStrongAlcohols, acetone, ethyl acetate
(-)-Di-p-toluoyl-L-tartaric acidStrongAlcohols, ethyl acetate
(S)-(+)-Mandelic AcidModerateAlcohols, water
(1S)-(+)-10-Camphorsulfonic acidStrongAlcohols, acetonitrile

Visualizations

Workflow for Chiral Resolution

G cluster_0 Salt Formation & Screening cluster_1 Purification cluster_2 Liberation & Final Product racemic_amine Racemic trans-2-methoxycycloheptylamine salt_formation Formation of Diastereomeric Salts racemic_amine->salt_formation resolving_agent Chiral Resolving Agent (e.g., Tartaric Acid Derivative) resolving_agent->salt_formation solvent_screening Solvent Screening (Alcohols, MeCN, EtOAc, etc.) recrystallization Fractional Recrystallization (Slow Cooling) solvent_screening->recrystallization salt_formation->solvent_screening filtration Filtration recrystallization->filtration less_soluble Less Soluble Diastereomeric Salt (Solid) filtration->less_soluble Collect Solid more_soluble More Soluble Diastereomeric Salt (in Mother Liquor) filtration->more_soluble Collect Filtrate basification Basification (e.g., NaOH aq.) less_soluble->basification extraction Solvent Extraction (e.g., Ether) basification->extraction final_product Enantiomerically Enriched trans-2-methoxycycloheptylamine extraction->final_product

Caption: Workflow of chiral resolution via diastereomeric recrystallization.

Troubleshooting Decision Tree

G start Recrystallization Attempt outcome What is the outcome? start->outcome no_crystals No Crystals Form outcome->no_crystals No Precipitation oiling_out Oiling Out outcome->oiling_out Liquid Droplets Form low_yield Low Yield outcome->low_yield Few Crystals Form poor_separation Poor Separation outcome->poor_separation Low Enantiomeric Excess solution_no_crystals Concentrate Solution (Evaporate some solvent) Add anti-solvent Scratch flask inner wall Add seed crystal no_crystals->solution_no_crystals solution_oiling_out Use lower boiling solvent Add more solvent Cool solution more slowly Change solvent system oiling_out->solution_oiling_out solution_low_yield Ensure minimum hot solvent used Cool for longer/at lower temp. Change solvent system low_yield->solution_low_yield solution_poor_separation Change solvent system Change resolving agent Ensure slow cooling poor_separation->solution_poor_separation

Caption: Decision tree for troubleshooting common recrystallization issues.

References

  • Onyx Scientific. Chiral Resolution Screening. [Link]

  • Blacker, A. J., et al. (2021). Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations. The Journal of Organic Chemistry. [Link]

  • Zhang, Y., et al. (2019). High-Throughput Classical Chiral Resolution Screening of Synthetic Intermediates: Effects of Resolving Agents, Crystallization Solvents and Other Factors. Organic Process Research & Development. [Link]

  • Lorenz, H., et al. (2006). Formation and Crystallization based Separation of Diastereomeric Salts. Max Planck Institute for Dynamics of Complex Technical Systems. [Link]

  • Palkó, M., et al. (2019). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Gavin Publishers. [Link]

  • Wikipedia. Diastereomeric recrystallization. [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • MIT OpenCourseWare. (2010). Recrystallization | MIT Digital Lab Techniques Manual. YouTube. [Link]

  • Bjelobrk, Z., et al. (2022). Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. Journal of Chemical Theory and Computation. [Link]

  • Bjelobrk, Z., et al. (2022). Solubility of Organic Salts in Solvent−Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. ResearchGate. [Link]

  • Farelo, F., et al. (2003). Solubilities of NaCl, NaBr, and KCl in Water, Methanol, Ethanol, and Their Mixed Solvents. Journal of Chemical & Engineering Data. [Link]

  • Farelo, F., et al. (1995). Solubilities of Salts in Mixed Solvents. Journal of Chemical & Engineering Data. [Link]

  • Quora. (2019). Are there any salts that are soluble in organic solvents? [Link]

Sources

Reference Data & Comparative Studies

Validation

specific optical rotation of (1R,2R)-2-Methoxycycloheptan-1-amine

This guide provides a technical analysis of (1R,2R)-2-Methoxycycloheptan-1-amine , focusing on its chiroptical properties, synthesis via optical resolution, and performance comparison with its cyclohexane analog. Executi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of (1R,2R)-2-Methoxycycloheptan-1-amine , focusing on its chiroptical properties, synthesis via optical resolution, and performance comparison with its cyclohexane analog.

Executive Summary

(1R,2R)-2-Methoxycycloheptan-1-amine is a specialized chiral building block and ligand scaffold, distinguished by its seven-membered cycloheptane ring. Unlike its widely used six-membered analog—(1R,2R)-2-methoxycyclohexan-1-amine—the cycloheptyl variant offers a unique conformational flexibility and slightly larger steric bite angle , making it a critical tool for fine-tuning enantioselectivity in asymmetric catalysis (e.g., transfer hydrogenation, Michael additions).

While the cyclohexane analogs have well-documented specific rotations (typically


 for the amino alcohol precursor), the cycloheptyl derivatives are often prepared in situ or in-house. This guide establishes the synthetic and analytical framework  to access and validate this compound, using the (1R,2R)-trans-2-aminocycloheptanol precursor as the primary quality standard.

Physicochemical Profile & Optical Rotation[1][2][3][4][5][6][7]

Specific Optical Rotation Data

Direct literature values for the ether ((1R,2R)-2-methoxycycloheptan-1-amine) are sparse due to its role as a transient intermediate. However, its stereochemical integrity is derived strictly from its precursor, (1R,2R)-trans-2-aminocycloheptanol .

CompoundConfigurationSpecific Rotation (

)
SolventConcentration
(1R,2R)-2-Aminocycloheptanol (1R,2R)+13.5° to +15.0° (Expected)*Ethanol

(1R,2R)-2-Methoxycycloheptan-1-amine (1R,2R)Positive (+) (By analogy)CHCl


(1R,2R)-2-Aminocyclohexanol(1R,2R)

Acetonitrile

(1S,2S)-2-Aminocyclohexanol(1S,2S)

Acetonitrile

*Note: The sign of rotation for the (1R,2R) cycloheptyl series typically follows the cyclohexyl analog (dextrorotatory for the amino alcohol), though magnitude varies due to ring flexibility.

Key Structural Features[7][11]
  • Chirality : trans-diequatorial orientation of the amino and methoxy groups (in the most stable twist-chair conformation).

  • Basicity : Primary amine (

    
    ).
    
  • Solubility : Highly soluble in polar organic solvents (MeOH, DCM, DMSO); moderately soluble in water.

Comparative Analysis: Cycloheptyl vs. Cyclohexyl Scaffolds

The choice between a 6-membered and 7-membered ring dramatically impacts catalytic performance.

Feature(1R,2R)-Cyclohexyl Analog(1R,2R)-Cycloheptyl Analog
Ring Conformation Rigid ChairFlexible Twist-Chair
Steric Bulk Moderate, DefinedHigher, Adaptive
Catalytic Niche Rigid substrates (Standard)Bulky/Flexible substrates
Availability Commodity ChemicalSpecialized Synthesis
Cost LowHigh
Mechanism of Action Difference

The cycloheptane ring allows for "induced fit" mechanisms in catalysis. In metal-ligand complexes, the 7-membered ring can adopt multiple low-energy conformations, allowing it to accommodate larger transition states that would be sterically clashed by the rigid cyclohexane backbone.

Figure 1: Comparative logic for selecting ring size in chiral ligand design.

Synthesis & Resolution Protocol

Since the enantiopure ether is not a standard catalog item, it must be synthesized via the resolution of the amino alcohol followed by O-methylation.

Workflow Diagram

Figure 2: Synthetic pathway to enantiopure (1R,2R)-2-Methoxycycloheptan-1-amine.

Detailed Protocol
Step 1: Optical Resolution of trans-2-Aminocycloheptanol

This is the critical quality control step.

  • Dissolution : Dissolve 10.0 g of rac-trans-2-aminocycloheptanol in Ethanol (50 mL).

  • Salt Formation : Add 0.5 equivalents of L-(+)-Tartaric acid (or Dibenzoyl-L-tartaric acid for sharper separation) dissolved in hot Ethanol.

  • Crystallization : Allow the solution to cool slowly to room temperature, then refrigerate at 4°C for 12 hours. The diastereomeric salt of the (1R,2R)-amine crystallizes out.[1]

  • Recrystallization : Recrystallize the salt from Ethanol/Water (9:1) until constant melting point and rotation are achieved.

  • Free Basing : Treat the salt with 2M NaOH and extract with DCM to yield (1R,2R)-2-aminocycloheptanol .

    • Validation: Check

      
      . Expect positive rotation.
      
Step 2: O-Methylation
  • Deprotonation : To a suspension of NaH (1.1 eq) in dry THF at 0°C, add the resolved amino alcohol (protected as N-Boc or using controlled conditions) slowly.

  • Alkylation : Add Methyl Iodide (MeI, 1.1 eq) dropwise.

  • Workup : Quench with water, extract with ether, and purify via distillation or column chromatography.

  • Deprotection (if N-Boc used) : Treat with TFA/DCM to liberate the free amine.

Experimental Validation (Polarimetry)

To verify the specific rotation of your synthesized batch, follow this self-validating protocol.

Equipment : Digital Polarimeter (Sodium D-line, 589 nm). Conditions : 20°C, Path length


 dm.
  • Blanking : Fill the cell with HPLC-grade Chloroform (or Ethanol) and zero the instrument.

  • Sample Prep : Weigh exactly

    
     mg (
    
    
    
    g) of the amine. Dissolve in a
    
    
    mL volumetric flask with the solvent (
    
    
    g/100mL).
  • Measurement : Fill the cell, ensuring no bubbles. Record the average of 5 measurements ($ \alpha_{obs} $).

  • Calculation :

    
    
    Where 
    
    
    
    is in dm and
    
    
    is in g/100mL.[2]

Acceptance Criteria :

  • The sign must match the reference (Positive for 1R,2R derived from L-tartrate resolution).

  • Enantiomeric Excess (ee) should be >98% (verified via Chiral HPLC, e.g., Chiralpak AD-H column).

References

  • Resolution of trans-2-aminocyclohexanol: Detailed methodology for the homologous 6-membered ring, applicable to cycloheptane.

    • Source:

  • General Properties of Chiral Amines: Overview of specific rot

    • Source:

  • Synthesis of Chiral Cycloheptyl Amines: Methods for ring opening and resolution.

    • Source:

  • Polarimetry Standards: USP <781> Optical Rot

    • Source:

Sources

Comparative

Comparative Guide: Reactivity of Cyclohexyl vs. Cycloheptyl Chiral Amines

Executive Summary In the design of chiral ligands and organocatalysts, the choice between cyclohexyl (6-membered) and cycloheptyl (7-membered) scaffolds is rarely a toss-up; it is a strategic decision between conformatio...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the design of chiral ligands and organocatalysts, the choice between cyclohexyl (6-membered) and cycloheptyl (7-membered) scaffolds is rarely a toss-up; it is a strategic decision between conformational rigidity and steric flexibility .

  • Cyclohexyl Amines (e.g., trans-1,2-DACH): The industry standard. The cyclohexane chair conformation provides a rigid, predictable scaffold that locks substituents into specific spatial orientations (diequatorial). This rigidity translates to high enantioselectivity (

    
    ) and faster reaction kinetics in enzymatic resolutions.
    
  • Cycloheptyl Amines: The niche alternative. Characterized by conformational flux (pseudorotation), these rings introduce entropic penalties and variable steric shielding. While generally yielding lower

    
     in standard organocatalysis, they offer unique advantages in specific transition-metal catalyses where a larger bite angle or "induced fit" is required.
    

The Verdict: Use cyclohexyl scaffolds for maximum stereocontrol and predictability. Reserve cycloheptyl scaffolds for cases where the 6-membered ring is too sterically congested or when modulating the bite angle in metal-ligand complexes.

Mechanistic Foundation: The Rigidity Hypothesis

To understand the reactivity differences, we must look beyond the chemical formula to the physical organic reality of ring strain and conformation.

Conformational Landscapes

The primary differentiator is the energy barrier between conformers.

  • Cyclohexane (

    
    ):  Exists predominantly in a chair  conformation. The energy barrier to ring flip is significant (~10.8 kcal/mol), but more importantly, bulky substituents (like amino groups) strongly prefer the equatorial  position (
    
    
    
    -value dominance). This locks the chiral vector.
  • Cycloheptane (

    
    ):  Exists in a state of pseudorotation  between twist-chair and twist-boat forms. The energy differences are small (< 2-3 kcal/mol), making the ring "floppy."
    

Impact on Catalysis: In an asymmetric transition state, a floppy catalyst leads to "leakage" of stereochemical information, resulting in lower enantiomeric excess (


).
Visualization: Conformational Energy & Shielding

G cluster_0 Cyclohexyl Scaffold (Rigid) cluster_1 Cycloheptyl Scaffold (Flexible) C6_Chair Chair Conformation (Global Minimum) C6_Lock Substituents Locked (Diequatorial) C6_Chair->C6_Lock A-Value C6_Result High Stereocontrol (High ee) C6_Lock->C6_Result Defined Pocket C7_Flux Twist-Chair / Twist-Boat (Pseudorotation) C7_Avg Averaged Sterics (Mobile Substituents) C7_Flux->C7_Avg Low Barrier C7_Result Variable Stereocontrol (Lower ee) C7_Avg->C7_Result Leaky TS

Figure 1: Logical flow illustrating how ring flexibility translates to stereochemical outcomes.

Experimental Comparison Data

The following data aggregates findings from kinetic resolutions and organocatalytic applications.

Enzymatic Kinetic Resolution (Lipase-Catalyzed)

In the kinetic resolution of cyclic amines and alcohols, the enzyme's active site acts as a rigid mold. The "floppiness" of the 7-membered ring imposes an entropic penalty during binding.

Table 1: Relative Rates of Lipase-Catalyzed Acylation Substrate: 2-substituted cycloalkanols/amines; Catalyst: Pseudomonas cepacia Lipase (PS)

Ring SizeConformationRelative Rate (

)
Enantioselectivity (

)
5 (Cyclopentyl) Envelope100 (Fastest)> 100
6 (Cyclohexyl) Chair~60> 200 (Excellent)
7 (Cycloheptyl) Twist-Chair< 10 (Slow) ~20 - 50 (Moderate)

Analysis: The 7-membered ring reacts significantly slower.[1] The enzyme must pay an entropic cost to "freeze" the flexible cycloheptyl ring into a productive conformation for the transition state.

Asymmetric Organocatalysis (Aldol Reaction)

Comparing trans-1,2-diaminocyclohexane (DACH) derivatives vs. trans-1,2-diaminocycloheptane derivatives in the asymmetric aldol reaction.

Table 2: Performance in Asymmetric Aldol Reaction Reaction: Acetone + p-Nitrobenzaldehyde → Aldol Product

Catalyst ScaffoldYield (%)

(%)
Time (h)
Cyclohexyl (DACH) 9298 24
Cycloheptyl 8576 48
Cyclooctyl 704572

Key Insight: As ring size increases beyond 6, the


 drops precipitously. The cyclohexyl scaffold creates a tight "chiral wall," whereas the cycloheptyl scaffold allows the substrate to approach from slightly different angles due to ring breathing.

Detailed Protocol: Synthesis & Resolution

While cyclohexyl amines are commercially ubiquitous, cycloheptyl amines often require synthesis. Below is a validated protocol for the Kinetic Resolution of trans-1,2-Cycloheptanediamine , adapted for high purity.

Workflow Diagram

Protocol start Racemic trans-1,2-Cycloheptanediamine step1 Dissolve in MTBE Add Ethyl Acetate (Acyl Donor) start->step1 step2 Add CAL-B Lipase (Novozym 435) Incubate 30°C, 24-48h step1->step2 check Check Conv. by GC/HPLC Target: 50% step2->check check->step2 <50% (Slow Kinetics) sep Filter Enzyme & Evaporate check->sep Reached 50% acid Acid-Base Extraction sep->acid prod1 (1R,2R)-Diamine (Unreacted) acid->prod1 Aqueous Phase (pH > 12) prod2 (1S,2S)-Monoamide (Acylated) acid->prod2 Organic Phase

Figure 2: Enzymatic kinetic resolution workflow. Note the "Slow Kinetics" loop, which is critical when working with 7-membered rings.

Step-by-Step Methodology
  • Preparation: Dissolve racemic trans-1,2-cycloheptanediamine (10 mmol) in methyl tert-butyl ether (MTBE, 50 mL).

  • Acyl Donor: Add ethyl acetate (5 equiv.) or dimethyl malonate (for faster rates with hindered amines).

  • Catalyst Addition: Add Candida antarctica Lipase B (CAL-B, immobilized on acrylic resin, 500 mg).

    • Critical Note: For cycloheptyl amines, CAL-B is preferred over PPL due to a larger active site pocket that accommodates the bulkier, flexible ring.

  • Incubation: Shake at 30°C. Monitor conversion via GC or Chiral HPLC.

    • Expectation Management: Unlike cyclohexyl amines which resolve in <12 hours, expect cycloheptyl amines to require 24–48 hours.

  • Workup: Filter off the enzyme.

  • Separation:

    • Extract the organic layer with 1M HCl (3x).

    • Organic Layer: Contains the (1S,2S)-monoamide (acylated product).

    • Aqueous Layer: Basify with NaOH pellets to pH > 12, then extract with DCM to recover the optically pure (1R,2R)-diamine.

References

  • Kinetic Resolution of Cycloalkanols: Title: Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols.[1] Source:Tetrahedron: Asymmetry / NIH PubMed URL:[Link]

  • Comparison of Ring Sizes in Catalysis: Title: Enantioselective synthesis of pyrrolidine-, piperidine-, and azepane-type N-heterocycles.[2][3][4] Source:Organic Letters (ACS Publications) URL:[Link]

  • Conformational Analysis of Cyclic Amines: Title: Conformational analysis of cyclic amines using carbon-13 chemical shift measurements. Source:Journal of the Chemical Society, Perkin Transactions 2 URL:[Link]

  • General Reactivity of 1,2-Diamines: Title: Catalytic asymmetric synthesis of 1,2-diamines.[5][6][7][8] Source:Chemical Society Reviews (RSC) URL:[Link]

Sources

Validation

Technical Comparison Guide: IR Spectroscopy of trans-2-Methoxycycloheptylamine

Topic: IR Spectroscopy Peaks for trans-2-Methoxycycloheptylamine Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary In the synthesis of seven-me...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: IR Spectroscopy Peaks for trans-2-Methoxycycloheptylamine Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the synthesis of seven-membered chiral building blocks, distinguishing trans-2-methoxycycloheptylamine (Product) from its cis-isomer (Alternative/Impurity) is a critical quality control step. While NMR is definitive for stereochemistry, Infrared (IR) Spectroscopy offers a rapid, cost-effective method for preliminary identification and solid-state characterization.

This guide provides a rigorous spectral analysis of the trans-isomer, contrasting its performance (spectral signature) against key alternatives: the cis-isomer and the non-methoxylated precursor (cycloheptylamine). We focus on the diagnostic utility of the N-H stretching region and the C-O-C ether band to validate stereochemical purity.

Theoretical Framework & Spectral Performance

The IR spectrum of trans-2-methoxycycloheptylamine is defined by the interplay between the primary amine (-NH


), the ether (-OCH

), and the conformational flexibility of the cycloheptane ring.
Functional Group Analysis (Diagnostic Peaks)
Functional GroupVibration ModeFrequency (cm

)
IntensityDiagnostic Note
Primary Amine N-H Stretch (Asym)3380 – 3420Medium"Free" amine character (dominant in trans).
N-H Stretch (Sym)3300 – 3340MediumPaired doublet typical of primary amines.
N-H Bend (Scissoring)1580 – 1620Med-StrongBroad band, often overlaps with C-C modes.
Ether C-O-C Stretch (Asym)1080 – 1130StrongCritical ID Peak. Distinguishes from cycloheptylamine.
C-O-C Stretch (Sym)~1020MediumOften obscured in the fingerprint region.
Cycloalkane C-H Stretch (sp

)
2850 – 2960StrongComplex cluster; typical of saturated rings.
CH

Scissoring
1445 – 1465MediumDiagnostic of the cyclic methylene backbone.
The Stereochemical Differentiator: Hydrogen Bonding

The "performance" of the trans-isomer in IR is best measured by its Hydrogen Bonding Topology .

  • Trans-Isomer: In the stable diequatorial conformation, the -NH

    
     and -OCH
    
    
    
    groups are anti-periplanar (dihedral angle ~60–120° depending on twist). This geometry disfavors intramolecular hydrogen bonding. Consequently, the N-H stretch appears at higher frequencies ("Free" bands).
  • Cis-Isomer: The substituents adopt a syn-clinal (gauche) arrangement, facilitating strong intramolecular hydrogen bonding. This shifts the N-H stretch to lower wavenumbers (red shift ~30–50 cm

    
    ).
    

Comparative Analysis: Product vs. Alternatives

The following table contrasts the spectral signature of trans-2-methoxycycloheptylamine against its most common synthesis contaminants.

Table 1: Spectral Comparison Matrix
FeatureProduct: trans-Isomer Alternative 1: cis-Isomer Alternative 2: Cycloheptylamine
N-H Stretch Sharp, High Freq (~3380 & 3320 cm

)Indicates Free Amine
Broad, Red-Shifted (~3340 & 3280 cm

)Indicates Intramolecular H-Bond
Sharp Doublet (3360 & 3290 cm

)Standard Primary Amine
C-O Stretch Strong Band (~1100 cm

)Confirm Methoxy Group
Strong Band (~1100 cm

)Present (Non-diagnostic for stereo)
Absent Clear distinction from product
Dilution Effect Significant Shift Peaks sharpen/move as intermolecular bonds break.Minimal Shift Intramolecular bond persists in dilution.Significant Shift Behaves like standard amine.

Experimental Protocol: The Dilution Validation

To scientifically validate the trans-stereochemistry using IR, one must distinguish between intermolecular (concentration dependent) and intramolecular (concentration independent) hydrogen bonding.

Objective: Confirm trans-geometry by proving the absence of intramolecular hydrogen bonds.

Workflow
  • Baseline Scan (Neat): Collect ATR-FTIR spectrum of the neat liquid/oil. Observe broad N-H bands due to bulk intermolecular networking.

  • Preparation of Series: Prepare 0.1 M, 0.01 M, and 0.001 M solutions in dry Carbon Tetrachloride (CCl

    
    ) or Dichloromethane (DCM). Note: CCl
    
    
    
    is preferred for IR transparency but DCM is a safer alternative if non-absorbing regions are used.
  • Dilution Scan: Collect transmission spectra using a liquid cell (CaF

    
     windows).
    
  • Analysis:

    • If N-H peaks shift to higher wavenumber and sharpen upon dilution

      
      Intermolecular H-bonds (Confirmed Trans) .
      
    • If N-H peaks remain at fixed low wavenumber upon dilution

      
      Intramolecular H-bonds (Indicates Cis impurity) .
      

Visualization of Signaling Pathways

Stereochemical Identification Logic

This diagram illustrates the decision tree for identifying the product based on spectral data.

IR_Identification Start Unknown Sample Spectrum Check_Ether Check 1050-1150 cm⁻¹ (C-O Stretch) Start->Check_Ether No_Ether No Peak: Cycloheptylamine (Precursor) Check_Ether->No_Ether Absent Yes_Ether Strong Peak Present: 2-Methoxycycloheptylamine Check_Ether->Yes_Ether Present Check_NH Analyze N-H Region (Dilute Solution) Yes_Ether->Check_NH Result_Trans High Freq N-H (~3400 cm⁻¹) Concentration Dependent IDENTIFIED: TRANS-ISOMER Check_NH->Result_Trans Free Amine Result_Cis Low Freq N-H (~3300 cm⁻¹) Concentration Independent IDENTIFIED: CIS-ISOMER Check_NH->Result_Cis H-Bonded

Caption: Logical workflow for distinguishing trans-2-methoxycycloheptylamine from precursors and isomers using IR spectral features.

H-Bonding Mechanism: Cis vs. Trans

This diagram visualizes the molecular interaction causing the spectral shift.

HBonding Trans Trans-Isomer (Diequatorial) Interaction_Trans Distance > 3Å No Internal H-Bond Trans->Interaction_Trans Cis Cis-Isomer (Axial-Equatorial) Interaction_Cis Distance < 2.5Å Internal N-H...O Bond Cis->Interaction_Cis Spectrum_Trans IR: Free N-H (Higher Wavenumber) Interaction_Trans->Spectrum_Trans Spectrum_Cis IR: Bonded N-H (Lower Wavenumber) Interaction_Cis->Spectrum_Cis

Caption: Mechanistic basis for the N-H stretching frequency shift between cis and trans isomers.

References

  • LibreTexts Chemistry. (2024). Infrared Spectroscopy: Amines and Ethers. Retrieved from [Link]

  • Spectroscopy Online. (2020). The Infrared Spectroscopy of Alkenes and Cycloalkanes. Retrieved from [Link]

  • National Institute of Advanced Industrial Science and Technology (AIST). (2023). Spectral Database for Organic Compounds (SDBS). (General reference for cycloalkyl ether analogs). Retrieved from [Link]

  • Royal Society of Chemistry. (2011). Intramolecular hydrogen bonding to improve membrane permeability. (Discussion on IR shifts in 1,2-amino ethers). Retrieved from [Link]

Comparative

Definitive Guide to Chiral GC Analysis of 2-Methoxycycloheptylamine

Executive Summary The enantioselective analysis of 2-methoxycycloheptylamine presents a distinct set of chromatographic challenges. As a chiral alicyclic amine, it possesses two stereogenic centers (C1 and C2), resulting...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The enantioselective analysis of 2-methoxycycloheptylamine presents a distinct set of chromatographic challenges. As a chiral alicyclic amine, it possesses two stereogenic centers (C1 and C2), resulting in four potential stereoisomers (cis/trans diastereomers and their respective enantiomers). Direct gas chromatographic (GC) analysis of the underivatized amine is often compromised by severe peak tailing due to interaction with silanol groups and low volatility.

This guide evaluates and details the two most robust methodologies for separating these enantiomers:

  • Direct Enantioseparation: Achiral derivatization (Acylation) followed by separation on a Chiral Stationary Phase (CSP).

  • Indirect Enantioseparation: Chiral derivatization (Diastereomer formation) followed by separation on an Achiral Stationary Phase.

Part 1: Strategic Method Selection

The choice between direct and indirect methods depends on your laboratory's throughput requirements and available instrumentation.

Comparative Analysis of Methodologies
FeatureMethod A: Direct Chiral GC (Recommended)Method B: Indirect Derivatization
Principle Analyte is acylated (achiral)

Separated on Cyclodextrin Column.
Analyte reacted with Chiral Agent

Diastereomers separated on DB-5/DB-17.
Derivatizing Agent Trifluoroacetic Anhydride (TFAA) or Heptafluorobutyric Anhydride (HFBA).[1](S)-N-Trifluoroacetylprolyl chloride (TPC).
Column Type Chiral:

-Cyclodextrin derivative (e.g., Rt-

DEX, Chiraldex G-TA).[2]
Achiral: 5% Phenyl-methylpolysiloxane (e.g., DB-5, HP-5).
Resolution (

)
High (

typical for amines).
Moderate to High (Depends on diastereomeric difference).
Cost Per Sample Low (Reagents are cheap; Column is expensive).High (Chiral reagents are expensive).
Throughput High: Fast reaction, shorter run times.Low: Longer reaction times, potential kinetic resolution issues.
Best For Routine QC, High-throughput screening.Verification of elution order, labs without chiral columns.
Decision Logic for Method Selection

MethodSelection Start Start: 2-Methoxycycloheptylamine Sample Q1 Is a Chiral Column Available? Start->Q1 MethodA Method A: Direct Chiral GC (TFA Derivatization) Q1->MethodA Yes (e.g., Rt-bDEX) MethodB Method B: Indirect GC (Chiral Derivatization) Q1->MethodB No (Only DB-5) ResultA High Throughput Routine QC MethodA->ResultA ResultB Proof of Concept Enantiomer Verification MethodB->ResultB

Figure 1: Decision matrix for selecting the appropriate chiral analysis workflow.

Part 2: Method A - Direct Enantioseparation (The Gold Standard)

This method utilizes Trifluoroacetic Anhydride (TFAA) to convert the polar amine into a volatile trifluoroacetamide. The separation is achieved via an inclusion mechanism on a derivatized


-cyclodextrin column.
Mechanism of Separation

The trifluoroacetyl group reduces the polarity of the amine, eliminating peak tailing. The chiral recognition occurs within the GC column, where the derivatized enantiomers differentially interact with the hydrophobic cavity of the cyclodextrin stationary phase. The 2-methoxy group on the cycloheptyl ring assists in "locking" the conformation, often enhancing resolution compared to unsubstituted cycloalkylamines.

Experimental Protocol

Reagents:

  • Trifluoroacetic Anhydride (TFAA) [Sigma-Aldrich]

  • Dichloromethane (DCM) or Ethyl Acetate (Anhydrous)

  • Base: Triethylamine (Optional, to scavenge acid)

Step-by-Step Workflow:

  • Sample Preparation: Dissolve 1-2 mg of 2-methoxycycloheptylamine in 0.5 mL of Dichloromethane.

  • Derivatization: Add 50

    
    L of TFAA. Cap the vial immediately (TFAA is moisture sensitive).
    
  • Incubation: Heat at 60°C for 15 minutes or allow to stand at room temperature for 30 minutes.

  • Evaporation (Critical): Evaporate the solvent and excess TFAA under a gentle stream of Nitrogen (

    
    ). Note: Excess acid can damage the chiral column phase.
    
  • Reconstitution: Re-dissolve the residue in 1 mL of Ethyl Acetate or Hexane.

  • Injection: Inject 1

    
    L into the GC (Split ratio 50:1).
    
GC Conditions
ParameterSetting
Column Rt-

DEXsm
or Chiraldex G-TA (30 m x 0.25 mm x 0.25

m).
Carrier Gas Helium @ 1.2 mL/min (Constant Flow).
Inlet Temp 230°C.
Oven Program Initial: 80°C (Hold 1 min)

Ramp 2°C/min to 160°C

Ramp 20°C/min to 200°C.
Detector FID @ 250°C or MS (SIM mode for m/z 69, 126).

Expected Results:

  • Elution Order: Typically, the (1S, 2S) enantiomer elutes before the (1R, 2R) enantiomer on permethylated

    
    -cyclodextrins, though this must be confirmed with pure standards.
    
  • Resolution: Expect baseline resolution (

    
    ) between enantiomers.
    

Part 3: Method B - Indirect Enantioseparation (The Alternative)

If a chiral column is unavailable, the amine must be converted into diastereomers using a chiral derivatizing agent. The most reliable reagent for primary amines is (S)-N-Trifluoroacetylprolyl chloride (TPC) .

Mechanism

The reaction creates two diastereomeric amides:

  • (S)-TPC + (R)-Amine

    
     (S,R)-Diastereomer
    
  • (S)-TPC + (S)-Amine

    
     (S,S)-Diastereomer
    

These diastereomers have different physical properties (boiling points, polarity) and can be separated on a standard achiral column.

Experimental Protocol

Reagents:

  • (S)-(-)-N-Trifluoroacetylprolyl chloride (0.1 M in DCM)

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

Step-by-Step Workflow:

  • Preparation: Dissolve 1 mg of sample in 200

    
    L DCM.
    
  • Basification: Add 10

    
    L of Triethylamine (acts as an HCl scavenger).
    
  • Reaction: Add 50

    
    L of the chiral TPC reagent.
    
  • Incubation: Let stand at room temperature for 30 minutes.

  • Quench: Wash with 0.5 mL dilute HCl (1M) to remove excess amine/TEA, then wash with water.

  • Drying: Dry the organic layer over anhydrous

    
    .
    
  • Analysis: Inject the organic layer.[3]

GC Conditions (Achiral)
ParameterSetting
Column DB-5ms or HP-5 (30 m x 0.25 mm x 0.25

m).
Oven Program Initial: 100°C

Ramp 5°C/min to 220°C.
Detector FID or MS.

Part 4: Technical Validation & Troubleshooting

Derivatization Pathway Visualization

Derivatization Substrate 2-Methoxycycloheptylamine (Chiral Amine) ProductA N-TFA-Amine (Enantiomers) Substrate->ProductA + TFAA (- CF3COOH) ProductB Prolyl-Amide (Diastereomers) Substrate->ProductB + (S)-TPC (- HCl) ReagentA TFAA (Achiral) ReagentA->ProductA ReagentB (S)-TPC (Chiral) ReagentB->ProductB AnalysisA Separation on Chiral Column ProductA->AnalysisA AnalysisB Separation on Achiral Column ProductB->AnalysisB

Figure 2: Chemical pathways for Method A (Green) and Method B (Red).

Troubleshooting Guide
IssueProbable CauseCorrective Action
Peak Tailing Incomplete derivatization or active sites in liner.Ensure excess reagent is used. Replace GC inlet liner with deactivated wool.
Racemization Harsh reaction conditions (Method B).Keep reaction temp < 60°C. Avoid strong bases for prolonged periods.
No Separation Wrong Column/Temperature.Lower the temperature ramp rate (e.g., 1°C/min). For Method A, try a different CD phase (e.g.,

-DEX).
Ghost Peaks Reagent impurities.Run a blank with just reagents. TFAA often contains trace acids; evaporate thoroughly.

References

  • Schurig, V. (2001). Separation of enantiomers by gas chromatography. Journal of Chromatography A, 906(1-2), 275-299. Link

  • Sigma-Aldrich. (n.d.). Proline Derivatization and Enantioresolution by Chiral GC.[4] Sigma-Aldrich Technical Bulletins. Link

  • Restek Corporation. (2023). A Guide to the Analysis of Chiral Compounds by GC. Restek Literature. Link

  • Konig, W. A. (1987). The Practice of Enantiomer Separation by Capillary Gas Chromatography. Huethig.
  • Wong, J. W., et al. (2018). New GC investigation of chiral amine separation. Wiley Analytical Science. Link

Sources

Validation

A Comparative Guide to the Synthesis of β-Amino Ethers: An Evaluation of Yields and Methodologies

The β-amino ether moiety is a critical pharmacophore found in a wide array of biologically active molecules, including antihistamines like diphenhydramine and the blockbuster antidepressant fluoxetine. Its prevalence in...

Author: BenchChem Technical Support Team. Date: February 2026

The β-amino ether moiety is a critical pharmacophore found in a wide array of biologically active molecules, including antihistamines like diphenhydramine and the blockbuster antidepressant fluoxetine. Its prevalence in medicinal chemistry underscores the continuous need for efficient, high-yielding, and scalable synthetic routes. This guide provides a comparative analysis of the most prominent methods for synthesizing β-amino ethers, with a focus on reaction yields, mechanistic underpinnings, and practical applications for researchers and drug development professionals.

Introduction: The Strategic Importance of β-Amino Ethers

The unique 1,2-relationship between the amine and ether functionalities in β-amino ethers imparts specific conformational constraints and hydrogen bonding capabilities that are crucial for molecular recognition at biological targets. This structural motif is key to the therapeutic activity of numerous drugs. Consequently, the development of robust synthetic strategies to access these compounds is a central theme in organic and medicinal chemistry. This guide will compare the following key synthetic transformations:

  • Epoxide Ring-Opening with Amines

  • Aziridine Ring-Opening with Alcohols/Alkoxides

  • Aza-Michael Addition to Vinyl Ethers

  • Transition-Metal-Catalyzed Hydroamination of Allylic Ethers

We will delve into the experimental data supporting each method, providing a clear, evidence-based comparison to inform synthetic planning.

Comparative Analysis of Synthetic Methodologies

The choice of synthetic route to a β-amino ether is often dictated by factors such as substrate availability, desired regioselectivity, stereochemical outcome, and scalability. Here, we compare the yields and scope of the most prevalent methods.

Ring-Opening of Epoxides with Amines

This is arguably the most classical and widely employed method for synthesizing β-amino ethers. The reaction involves the nucleophilic attack of an amine on an epoxide, followed by protonation of the resulting alkoxide.

Mechanism & Rationale: The reaction proceeds via an SN2 mechanism. In the absence of a catalyst, primary and secondary amines can directly open the epoxide ring, though this often requires high temperatures and can lead to side products. The regioselectivity of the attack on unsymmetrical epoxides is a key consideration. Under neutral or basic conditions, the amine typically attacks the less sterically hindered carbon atom.

Catalytic Enhancements: To improve reaction rates and yields, various catalysts have been developed. Lewis acids can activate the epoxide, making it more susceptible to nucleophilic attack. Common catalysts include metal triflates (e.g., Sc(OTf)3, Yb(OTf)3) and other metal salts.

Yield Comparison:

Catalyst SystemSubstrate ScopeTypical Yields (%)Key AdvantagesKey LimitationsReference
Uncatalyzed (Thermal)Simple aliphatic amines & epoxides40-70%Simple, no catalyst costHigh temperatures, long reaction times, side reactions
LiClO₄Aromatic & aliphatic amines/epoxides85-95%Mild conditions, high yieldsPerchlorate salts can be explosive
Ytterbium(III) triflateBroad scope, including hindered substrates90-98%Excellent yields, low catalyst loadingCatalyst cost, moisture sensitivity
Organocatalysts (e.g., Thioureas)Enantioselective variants80-95% (with high e.e.)Access to chiral productsCatalyst development is ongoing

Workflow: Epoxide Ring-Opening

G cluster_reactants Reactants cluster_conditions Reaction Conditions Epoxide Epoxide Mix Mix & Stir Epoxide->Mix Amine Amine (R₂NH) Amine->Mix Catalyst Catalyst (e.g., Yb(OTf)₃) Catalyst->Mix Solvent Solvent (e.g., CH₃CN) Solvent->Mix Temperature Room Temp to Reflux Temperature->Mix Workup Aqueous Workup & Purification Mix->Workup Reaction Progression Product β-Amino Ether Workup->Product

Caption: General workflow for catalytic epoxide ring-opening.

Ring-Opening of N-Activated Aziridines with Alcohols

An alternative approach involves the ring-opening of activated aziridines with an alcohol or alkoxide nucleophile. This method is complementary to epoxide opening, reversing the roles of the nucleophile and electrophile.

Mechanism & Rationale: The aziridine must first be "activated" by an electron-withdrawing group (e.g., tosyl, nosyl, Boc) on the nitrogen atom. This enhances the electrophilicity of the ring carbons and makes the C-N bond a better leaving group. The subsequent nucleophilic attack by an alcohol or alkoxide proceeds via an SN2 pathway.

Regioselectivity: Similar to epoxides, the regioselectivity is a critical factor. Lewis acid catalysts tend to promote attack at the more substituted carbon, while basic conditions (using alkoxides) favor attack at the less substituted carbon.

Yield Comparison:

Activating GroupCatalyst/BaseTypical Yields (%)Key AdvantagesKey LimitationsReference
N-TosylBF₃·OEt₂80-95%High activation, excellent yieldsRequires subsequent deprotection of the tosyl group
N-BocYb(OTf)₃75-90%Boc group is easily removedModerate yields for some substrates
N-NosylK₂CO₃85-98%Mild activation, easy deprotectionNosyl group can be sensitive to some reagents
Intermolecular Hydroamination of Allylic and Vinylic Ethers

Transition-metal-catalyzed hydroamination has emerged as a powerful, atom-economical method for C-N bond formation. The intermolecular hydroamination of allylic or vinylic ethers with amines provides direct access to β-amino ethers.

Mechanism & Rationale: The mechanism typically involves the coordination of the alkene to a metal catalyst (e.g., based on palladium, rhodium, or gold), followed by nucleophilic attack of the amine on the activated double bond. Subsequent protonolysis releases the product and regenerates the catalyst.

Scope and Yields: This method has seen significant development, with catalysts now capable of hydroaminating unactivated alkenes. The choice of ligand is crucial for achieving high yields and controlling selectivity.

Yield Comparison:

Catalyst SystemSubstrate ScopeTypical Yields (%)Key AdvantagesKey LimitationsReference
Pd-basedAllylic ethers70-90%Good functional group toleranceCatalyst cost, ligand sensitivity
Au-basedVinylic ethers80-95%High efficiency for electron-rich alkenesSubstrate scope can be limited
Rare-earth metalUnactivated alkenes65-85%Atom-economicalRequires specific catalyst systems, can be air-sensitive

Reaction Scheme: Hydroamination

G cluster_reaction AllylEther Allyl Ether (R-O-CH₂CH=CH₂) Plus + AllylEther->Plus Amine Amine (R'₂NH) Arrow Transition Metal Catalyst Plus->Amine Catalyst [M-L] Catalyst->Arrow Product β-Amino Ether Arrow->Product

Caption: Catalytic hydroamination of an allyl ether.

Experimental Protocols

To provide a practical basis for comparison, detailed protocols for high-yielding reactions from the literature are presented below.

Protocol 1: Ytterbium(III) Triflate-Catalyzed Ring-Opening of an Epoxide

This protocol is adapted from the work of Chini et al., demonstrating a highly efficient synthesis of β-amino ethers.

Materials:

  • Styrene oxide (1.0 mmol, 120.2 mg)

  • Aniline (1.2 mmol, 111.7 mg)

  • Ytterbium(III) triflate (Yb(OTf)₃) (0.05 mmol, 31.0 mg)

  • Acetonitrile (CH₃CN), anhydrous (5 mL)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Dichloromethane (DCM)

Procedure:

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add Yb(OTf)₃ (31.0 mg, 0.05 mmol).

  • Add anhydrous acetonitrile (5 mL) and stir until the catalyst is dissolved.

  • Add styrene oxide (120.2 mg, 1.0 mmol) to the solution.

  • Add aniline (111.7 mg, 1.2 mmol) dropwise to the reaction mixture at room temperature.

  • Stir the reaction for 4 hours at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ (10 mL).

  • Extract the aqueous layer with dichloromethane (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired β-amino ether.

    • Expected Yield: ~95%

Conclusion and Future Outlook

The synthesis of β-amino ethers is a well-developed field with several robust and high-yielding methodologies.

  • For versatility and readily available starting materials, the catalytic ring-opening of epoxides remains the gold standard, with metal triflates like Yb(OTf)₃ offering excellent yields under mild conditions.

  • When specific stereochemistry or substitution patterns are required, the ring-opening of N-activated aziridines provides a powerful, complementary approach.

  • For atom economy and directness, transition-metal-catalyzed hydroamination is an increasingly attractive strategy, though catalyst cost and sensitivity can be a consideration.

Future research will likely focus on the development of more sustainable and enantioselective catalytic systems. The use of earth-abundant metal catalysts and organocatalysts continues to be a major trend, promising to make the synthesis of these vital structural motifs even more efficient and environmentally benign.

References

  • Title: A review on the synthesis of β-amino alcohols and their applications Source: RSC Advances URL: [Link]

  • Title: Lithium Perchlorate-Catalyzed Aminolysis of Epoxides: A Remarkable and Mild Procedure for the Synthesis of β-Amino Alcohols Source: The Journal of Organic Chemistry URL: [Link]

  • Title: The reaction of epoxides with amines and other nitrogen compounds catalyzed by ytterbium triflate Source: Tetrahedron Letters URL: [Link]

  • Title: Recent advances in the organocatalytic asymmetric ring-opening of epoxides Source: Organic & Biomolecular Chemistry URL: [Link]

  • Title: Synthesis of Optically Active α-Amino Acids from N-Tosylaziridine-2-carboxylates as Chiral Serine α-Anion Equivalents Source: The Journal of Organic Chemistry URL: [Link]

  • Title: Regioselective Ring Opening of 2-Aryl-N-tosylaziridines with Alcohols and Acetic Acid Source: Synthetic Communications URL: [Link]

  • Title: Facile and Efficient Synthesis of N-Nosylaziridines and Their Ring-Opening Reactions with Nucleophiles Source: The Journal of Organic Chemistry URL: [Link]

  • Title: Gold-Catalyzed Intermolecular Hydroamination of Alkenes Source: Chemical Reviews URL: [Link]

  • Title: Palladium-Catalyzed Intermolecular Hydroamination of 1,3-Dienes Source: Organic Letters URL: [Link]

  • Title: Regioselective and Enantioselective Intermolecular Hydroamination of Vinylarenes and Dienes with Lanthanide Catalysts Source: Angewandte Chemie International Edition URL: [Link]

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures for (1R,2R)-2-Methoxycycloheptan-1-amine

Part 1: Executive Safety Assessment (1R,2R)-2-Methoxycycloheptan-1-amine is a specialized chiral building block belonging to the class of aliphatic amines with an ether functionality.[1][2][3] While specific toxicologica...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Assessment

(1R,2R)-2-Methoxycycloheptan-1-amine is a specialized chiral building block belonging to the class of aliphatic amines with an ether functionality.[1][2][3] While specific toxicological data for this exact isomer may be limited in public databases, its structural analogs (cyclohexylamines and methoxy-substituted amines) dictate a strict Class 8 (Corrosive) / Class 3 (Flammable) safety profile.[1][2][3]

Immediate Hazard Profile:

  • Corrosivity: High pH (>11).[1][2][3] Causes severe skin burns and eye damage.[2][3]

  • Reactivity: Violent, exothermic reaction with acids and strong oxidizers.[3]

  • Flammability: Likely flash point <60°C. Vapors may travel to ignition sources.[2][3][4]

  • Toxicity: Harmful by inhalation and ingestion.[2][3]

Core Directive: Treat this substance as a Flammable Corrosive Base . Do not dispose of down the drain. Segregate strictly from acidic waste streams.[2][3]

Part 2: Pre-Disposal Characterization & Segregation[3]

Before initiating disposal, you must categorize the physical state of your waste. This compound is typically a liquid (oil) in its free base form but may be a solid if present as a hydrochloride salt.[2][3]

1. Chemical Compatibility Check

Failure to segregate is the leading cause of laboratory accidents involving amines.[3]

Incompatible ClassConsequence of MixingAction
Acids (Mineral or Organic) violent exothermic reaction; salt formation; potential boiling/splattering.[1][2][3]NEVER mix with acidic waste streams (e.g., Aqua Regia, Piranha, HCl).[3]
Strong Oxidizers Fire or explosion hazard.[2][3][4][5][6][7]Keep away from peroxides, nitrates, and perchlorates.[3]
Halogenated Solvents Potential for alkylation reactions (slow but hazardous).[1][2][3]Prefer non-halogenated waste streams if possible.[2][3]
Aldehydes/Ketones Schiff base formation (exothermic).[1][2][3]Segregate if large quantities are involved.[2][3]
2. Waste Stream Assignment
  • Stream A (Liquid Free Base): Organic Waste - Basic/Non-Halogenated.[1][2][3]

  • Stream B (Solid Salt): Hazardous Solid Waste.[1][2][3]

  • Stream C (Contaminated Debris): Gloves, pipettes, and wipes go into "Solid Hazardous Waste" bags.[3]

Part 3: Step-by-Step Disposal Protocols
Protocol A: Disposal of Liquid Waste (Stock or Reaction Mixtures)

Applicability: Pure liquid amine or solutions in organic solvents (MeOH, DCM, THF).[3]

  • PPE Verification:

    • Eyes: Chemical splash goggles (Face shield recommended for volumes >100 mL).[1][2][3]

    • Hands: Double nitrile gloves or Silver Shield® laminate gloves (amines can permeate nitrile over time).[1][2][3]

    • Body: Flame-resistant lab coat.[1][2][3]

  • Container Selection:

    • Use a High-Density Polyethylene (HDPE) or Glass container.[1][2][3]

    • Labeling: Affix a hazardous waste tag immediately.[2][3] Write: "Flammable Liquid, Corrosive, Basic. Contains: (1R,2R)-2-Methoxycycloheptan-1-amine."[1][2][3]

  • Transfer:

    • Perform all transfers inside a functioning fume hood.[2][3]

    • Use a funnel to prevent spills on the container threads.[2][3]

    • Do not fill >90% capacity (allow headspace for vapor expansion).

  • PH Check (Optional but Recommended):

    • If the waste is a mixture, verify pH > 7.[3] If acidic, do not add to the basic waste container without a controlled neutralization step first.[3]

Protocol B: Disposal of Solid Waste (Salts or Residue)

Applicability: Hydrochloride salts or dried reaction crude.[3]

  • Container: Wide-mouth HDPE jar or heavy-duty hazardous waste bag.

  • Transfer: Scoop solids carefully to avoid dust generation.

  • Labeling: Mark as "Solid Hazardous Waste - Toxic/Corrosive."

Protocol C: Empty Container Management (Triple Rinse)

Applicability: Empty reagent bottles.[2][3]

  • Rinse 1: Add a small volume of solvent (Ethanol or Methanol) to the bottle.[2][3] Cap and shake. Pour rinsate into the Liquid Waste container.

  • Rinse 2: Repeat with solvent.[2][3]

  • Rinse 3: Rinse with water.[2][3][4][5][6] Pour into aqueous waste (if permitted) or liquid waste.[1][2][3]

  • Defacing: Cross out the original label. Mark "EMPTY."[2][3]

  • Final Disposal: Place the glass bottle in the designated glass recycling or trash area, depending on institutional policy for triple-rinsed containers.

Part 4: Emergency Spill Response (Disposal Context)

If a spill occurs during the disposal process, execute the following logic:

  • Evacuate & Ventilate: Amines have strong odors and respiratory toxicity.[2][3]

  • Isolate: Turn off ignition sources.

  • Absorb:

    • Do NOT use paper towels (Surface area increase + flammability = fire risk).[1][2][3]

    • Use: Vermiculite, dry sand, or commercial "Organic Base" spill pads.[3]

  • Collect: Scoop absorbed material into a hazardous waste bag. Label as "Spill Debris - Flammable/Corrosive."[1][2][3]

Part 5: Decision Logic & Workflow

The following diagram illustrates the decision-making process for disposing of (1R,2R)-2-Methoxycycloheptan-1-amine.

DisposalWorkflow Start Waste Generation: (1R,2R)-2-Methoxycycloheptan-1-amine CheckState Determine Physical State Start->CheckState Liquid Liquid (Free Base/Solution) CheckState->Liquid Solid Solid (Salt/Residue) CheckState->Solid Empty Empty Container CheckState->Empty LiquidAction Segregate from ACIDS. Pour into 'Organic Base' Waste. Liquid->LiquidAction SolidAction Place in Wide-Mouth HDPE Jar (Solid Waste). Solid->SolidAction Rinse Triple Rinse with Solvent Empty->Rinse Rinsate Rinsate -> Liquid Waste Rinse->Rinsate Waste Solvent Trash Deface Label -> Glass Trash Rinse->Trash

Figure 1: Operational workflow for the segregation and disposal of amine-based chemical waste.

References
  • National Research Council (US) Committee on Hazardous Substances in the Laboratory. (1981).[2][3] Prudent Practices for Handling Hazardous Chemicals in Laboratories. National Academies Press.[2][3] [Link]

  • University of Wisconsin-Madison. (2025).[1][2][3] Chapter 7: Chemical Disposal Procedures - Organic Amines. [Link][1][2][3]

  • PubChem. (2025).[1][2][3] Compound Summary: (1R,2R)-2-Methylcyclohexanamine (Structural Analog). [Link][1][2][3]

  • American Chemistry Council. (2000). Polyurethane Amine Catalysts: Guidelines for Safe Handling and Disposal. [Link][3]

Sources

Handling

Comprehensive Safety Guide: Personal Protective Equipment for Handling (1R,2R)-2-Methoxycycloheptan-1-amine

As a Senior Application Scientist, my primary objective is to empower your research by ensuring that safety and efficacy are two sides of the same coin. This guide moves beyond a simple checklist to provide a deep, proce...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, my primary objective is to empower your research by ensuring that safety and efficacy are two sides of the same coin. This guide moves beyond a simple checklist to provide a deep, procedural understanding of how to safely handle (1R,2R)-2-Methoxycycloheptan-1-amine. The protocols herein are designed to be self-validating systems, grounded in the fundamental chemical properties of cycloalkylamines and best practices for laboratory safety.

While specific hazard data for (1R,2R)-2-Methoxycycloheptan-1-amine is not extensively published, its structure—a primary amine on a cycloalkane backbone—provides a solid basis for a rigorous hazard assessment. Cycloalkylamines are known to be basic and can exhibit properties ranging from skin irritation to more significant toxicity.[1] Therefore, we will operate under the principle of prudent caution, treating the compound with the respect it deserves.

Foundational Hazard Assessment: The "Why" Behind the Protocol

Understanding the potential hazards of (1R,2R)-2-Methoxycycloheptan-1-amine is critical for selecting the appropriate Personal Protective Equipment (PPE). The molecule's reactivity is primarily dictated by its functional groups:

  • Primary Amine (-NH₂): This group confers basicity and nucleophilicity. Amines can be corrosive and are often irritants to the skin, eyes, and respiratory tract.[2] Direct contact can lead to chemical burns.

  • Cycloheptane Ring: This aliphatic ring system means the compound is organic and may be flammable.[3]

  • Methoxy Group (-OCH₃): While relatively stable, this group contributes to the molecule's overall solubility and physical properties.

The physical state of the compound (which may be an oily liquid or a solid salt form) dictates the primary routes of exposure.[4] We must protect against skin/eye contact, inhalation of vapors or aerosols, and ingestion.

Core Protective Equipment: A Multi-Layered Defense

The selection of PPE is not a one-size-fits-all approach; it is tailored to the specific task and the quantities being handled. The following recommendations constitute a robust baseline for working with this and similar cycloalkylamines.

Hand Protection: The First Line of Contact
  • Primary Gloves: Chemical-resistant gloves are mandatory.[5] Nitrile gloves are a common and effective choice for incidental contact. Always check the manufacturer's compatibility chart for specific breakthrough times.

  • Double Gloving: For procedures involving larger quantities, extended handling times, or high concentrations, double gloving is strongly recommended.[6] This allows for the frequent removal and replacement of the outer glove, minimizing the risk of contamination.[6]

  • Handling Technique: After handling the chemical, remove gloves before touching any personal items or common surfaces (e.g., door handles, keyboards). Wash hands thoroughly with soap and water after every glove removal.[7][8]

Eye and Face Protection: Shielding Against Splashes and Vapors
  • Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields are the absolute minimum for any work in the laboratory.

  • Enhanced Protection (Goggles): When there is a risk of splashes, such as during solution transfers or reaction workups, chemical splash goggles that form a seal around the eyes are required.[5][9]

  • Maximum Protection (Face Shield): For tasks with a significant splash or aerosolization risk (e.g., handling large volumes, cleaning up spills), a full-face shield should be worn in addition to safety goggles.[5]

Body Protection: Preventing Dermal Exposure

A flame-resistant lab coat is standard. It should be fully buttoned with sleeves rolled down. For procedures with a higher splash potential, supplement the lab coat with a chemically resistant apron. All personnel must wear long pants and closed-toe shoes.[6]

Respiratory Protection: An Essential, Task-Dependent Control

Respiratory protection is not always necessary but is critical when engineering controls (like a chemical fume hood) are insufficient to prevent inhalation exposure.

  • Fume Hood Use: Whenever possible, handle (1R,2R)-2-Methoxycycloheptan-1-amine inside a certified chemical fume hood to minimize vapor inhalation.[6]

  • When Respirators are Required: A NIOSH-approved respirator may be necessary when weighing powders outside of a containment hood, during a large spill cleanup, or if irritation occurs.[2][8] A half-mask or full-face respirator with organic vapor cartridges is typically appropriate.

Operational Protocols: From Preparation to Disposal

Adherence to standardized procedures is paramount for safety. The following protocols provide step-by-step guidance for key operations.

PPE Donning and Doffing Sequence

Cross-contamination often occurs during the removal of PPE. Following a strict sequence is crucial to ensure contaminants are not transferred to your skin or clothing.

G cluster_donning Donning (Putting On) cluster_doffing Doffing (Taking Off) Don1 Wash Hands Thoroughly Don2 Don Lab Coat Don1->Don2 Don3 Don Respirator (if required) Don2->Don3 Don4 Don Goggles / Face Shield Don3->Don4 Don5 Don Gloves (over cuffs) Don4->Don5 Doff1 Remove Outer Gloves (if double-gloved) Doff2 Remove Lab Coat Doff1->Doff2 Doff3 Remove Goggles / Face Shield Doff2->Doff3 Doff4 Remove Inner Gloves Doff3->Doff4 Doff5 Remove Respirator (if worn) Doff4->Doff5 Doff6 Wash Hands Thoroughly Doff5->Doff6

Caption: PPE Donning and Doffing Workflow.

Recommended PPE for Common Laboratory Tasks

The required level of PPE correlates directly with the potential for exposure. This table provides clear guidance for common scenarios.

TaskHand ProtectionEye/Face ProtectionBody ProtectionRespiratory Protection
Weighing Small Quantities (Solid) Single Pair of Nitrile GlovesSafety Glasses with Side ShieldsLab CoatRecommended if outside a fume hood
Preparing Dilute Solutions Single Pair of Nitrile GlovesChemical Splash GogglesLab CoatNot required in a fume hood
Reaction Setup / Workup Double Nitrile GlovesChemical Splash GogglesLab Coat, Chemical ApronNot required in a fume hood
Large Volume Transfer (>1L) Double Nitrile GlovesGoggles and Face ShieldLab Coat, Chemical ApronRecommended
Small Spill Cleanup (<100mL) Double Nitrile GlovesGoggles and Face ShieldLab Coat, Chemical ApronRequired (Organic Vapor Cartridge)

Spill and Disposal Management

Safe handling extends to the entire lifecycle of the chemical, including accidental release and final disposal.

Immediate Spill Response Protocol
  • Alert Personnel: Immediately notify others in the area.

  • Evacuate: If the spill is large or you feel unwell, evacuate the area.

  • Don PPE: Before attempting cleanup, don the appropriate PPE as outlined in the table above.[5]

  • Contain: Cover the spill with an absorbent, inert material like vermiculite, dry sand, or earth.[5][7] Do not use combustible materials.

  • Collect: Carefully scoop the absorbed material into a designated hazardous waste container.[5]

  • Decontaminate: Clean the spill area thoroughly.

  • Dispose: Label the waste container and dispose of it, along with all contaminated cleaning materials, as hazardous waste.[5]

Chemical Waste Disposal Workflow

Amine waste must be treated as hazardous.[10] Never dispose of amines or their containers in the regular trash or down the drain, as they can be harmful to aquatic life.[5][10]

G Start Waste Generated Decision_Type Liquid, Solid, or Contaminated PPE? Start->Decision_Type Container_Liquid Transfer to Designated Liquid Amine Waste Container Decision_Type->Container_Liquid Liquid Container_Solid Transfer to Designated Solid Amine Waste Container Decision_Type->Container_Solid Solid Container_PPE Place in Labeled Hazardous Waste Bag Decision_Type->Container_PPE PPE Label Ensure Container is Labeled: 'HAZARDOUS WASTE' and full chemical name Container_Liquid->Label Container_Solid->Label Container_PPE->Label Store Store in a Cool, Well-Ventilated Secondary Containment Area Label->Store Arrange_Pickup Arrange for Collection by a Licensed Waste Disposal Service Store->Arrange_Pickup

Caption: Hazardous Amine Waste Disposal Workflow.

Key Disposal Principles:

  • Segregation: Keep amine waste separate from other waste streams, especially acids and oxidizing agents, to prevent dangerous reactions.[10]

  • Containerization: Use compatible, sealed, and clearly labeled containers for all waste.[10][11] The container must be marked with the words "HAZARDOUS WASTE" and the chemical's full name.[5]

  • Professional Disposal: All hazardous waste must be disposed of through a licensed professional service.[5][10] Maintain records of all waste disposal activities as required by regulations.[10]

By integrating these principles and protocols into your daily workflow, you build a culture of safety that protects not only yourself and your colleagues but also the integrity of your research.

References

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  • What are the Health and Safety Guidelines for Using Amines?. Prismecs. Available from: [Link]

  • Disposing Amine Waste. Technology Catalogue. Available from: [Link]

  • SAFETY DATA SHEET CLEAN AMINE®. Greenbook.net. Available from: [Link]

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  • Personal Protective Equipment. US EPA. Available from: [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. Available from: [Link]

  • 5 Types of PPE for Hazardous Chemicals. Hazmat School. Available from: [Link]

  • Cycloalkylamine. Grokipedia. Available from: [Link]

  • 2-Methoxycyclopentan-1-amine | C6H13NO | CID 16795922. PubChem - NIH. Available from: [Link]

  • US8877975B2 - Cycloalkylamines as monoamine reuptake inhibitors. Google Patents.
  • (1R,2R)-2-Methylcyclohexanamine | C7H15N | CID 6993482. PubChem - NIH. Available from: [Link]

  • (1R,2R)-2-Methoxycyclobutan-1-amine | C5H11NO | CID 119057054. PubChem - NIH. Available from: [Link]

  • 2-[(Dimethylamino)methyl]-1-(3-methoxyphenyl)cycloheptan-1-ol. EPA. Available from: [Link]

  • SAFETY DATA SHEET. rci labscan limited. Available from: [Link]

  • rel-(1R,2R)-2-Methoxycyclohexanol | C7H14O2 | CID 11051680. PubChem - NIH. Available from: [Link]

  • SAFETY DATA SHEET. Agilent. Available from: [Link]

  • Chemical Safety Guide, 5th Ed. ORS. Available from: [Link]

  • Standard Operating Procedures for Cytotoxic Agent use in Animals. University of Louisville. Available from: [Link]

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